Nandrolone cypionate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h16-17,20-24H,2-15H2,1H3/t20-,21+,22+,23-,24-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKEGSQGOSEES-FNKXXKKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@H]35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975525 | |
| Record name | 3-Oxoestr-4-en-17-yl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601-63-8 | |
| Record name | Nandrolone cypionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nandrolone cypionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nortestosterone cypionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxoestr-4-en-17-yl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyestr-4-en-3-one 17-(3-cyclopentylpropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NANDROLONE CYPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21W049AQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Anabolic Cascade: A Technical Guide to the Mechanism of Action of Nandrolone Cypionate in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nandrolone cypionate, a synthetic anabolic-androgenic steroid (AAS), exerts potent myotrophic effects on skeletal muscle, leading to significant gains in muscle mass and strength. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anabolic action of this compound. It delineates the pivotal role of the androgen receptor (AR) and dissects the downstream signaling cascades, including the insulin-like growth factor-1 (IGF-1) and mammalian target of rapamycin (mTOR) pathways. Furthermore, this guide examines the influence of this compound on satellite cell dynamics and the modulation of key regulators of muscle growth and atrophy, such as myostatin and its inhibitors. Detailed experimental protocols and quantitative data from seminal studies are presented to provide a comprehensive resource for researchers in the field of muscle physiology and drug development.
Introduction
Skeletal muscle hypertrophy is a fundamental physiological process characterized by an increase in the size of muscle fibers. This process is governed by a complex interplay of signaling pathways that regulate protein synthesis and degradation. This compound, a derivative of testosterone, is a powerful modulator of these pathways, promoting a net anabolic state within the muscle. Its higher myotrophic-to-androgenic ratio compared to testosterone makes it a subject of significant interest for both therapeutic applications in muscle-wasting conditions and for understanding the fundamental mechanisms of muscle growth[1][2]. This guide will systematically dissect the molecular journey of this compound, from receptor binding to the orchestration of the cellular machinery responsible for muscle hypertrophy.
The Androgen Receptor: The Gateway to Anabolism
The biological effects of this compound are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.
Binding and Activation
This compound, being a lipophilic molecule, readily diffuses across the cell membrane of skeletal muscle fibers and satellite cells. In the cytoplasm, it binds to the AR, inducing a conformational change in the receptor. This change facilitates the dissociation of heat shock proteins and allows the nandrolone-AR complex to translocate into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
-
DOT Diagram: Androgen Receptor Activation and Nuclear Translocation
Key Signaling Pathways Modulated by this compound
The anabolic effects of this compound are orchestrated through the modulation of several interconnected signaling pathways that converge on the regulation of protein synthesis and degradation.
The IGF-1/PI3K/Akt/mTOR Pathway: The Master Regulator of Protein Synthesis
The insulin-like growth factor-1 (IGF-1) pathway is a central player in muscle hypertrophy. Nandrolone has been shown to increase the expression of IGF-1 mRNA and protein within skeletal muscle, creating a potent anabolic environment[3]. The binding of IGF-1 to its receptor (IGF-1R) initiates a signaling cascade through phosphoinositide 3-kinase (PI3K) and Akt (also known as protein kinase B).
Activated Akt has several downstream targets that promote protein synthesis, most notably the mammalian target of rapamycin (mTOR). mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is the primary complex involved in muscle hypertrophy and, once activated by Akt, it phosphorylates two key downstream effectors:
-
p70S6 Kinase (p70S6K): Phosphorylation of p70S6K leads to the phosphorylation of the ribosomal protein S6, which enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.
-
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation, a critical step in protein synthesis.
Studies have demonstrated that nandrolone administration leads to increased phosphorylation of Akt, mTOR, p70S6K, and 4E-BP1 in skeletal muscle, confirming the activation of this crucial anabolic pathway[4][5].
-
DOT Diagram: Nandrolone-Mediated Activation of the IGF-1/PI3K/Akt/mTOR Pathway
Myostatin Signaling: Releasing the Brakes on Muscle Growth
Myostatin (MSTN), a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle mass. It signals through the activin type IIB receptor (ActRIIB), leading to the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to inhibit myogenesis.
Nandrolone has been shown to suppress myostatin signaling. While it may not directly decrease myostatin mRNA levels, studies indicate that nandrolone can reduce the expression of the ActRIIB receptor[6]. This reduction in receptor availability blunts the inhibitory signal of myostatin. Furthermore, anabolic steroids can increase the expression of myostatin inhibitors, such as follistatin[7]. Follistatin binds directly to myostatin, preventing it from interacting with its receptor. By downregulating ActRIIB and potentially upregulating follistatin, nandrolone effectively "releases the brakes" on muscle growth, allowing for a more robust hypertrophic response.
-
DOT Diagram: Nandrolone's Inhibition of the Myostatin Pathway
The Role of Satellite Cells in Nandrolone-Induced Hypertrophy
Satellite cells are quiescent myogenic stem cells located between the basal lamina and the sarcolemma of muscle fibers. Upon activation by stimuli such as exercise or injury, they proliferate, differentiate, and fuse with existing muscle fibers, donating their nuclei and contributing to muscle fiber growth (myonuclear accretion) and repair.
Nandrolone has a significant impact on satellite cell dynamics. Studies have shown that nandrolone administration leads to a marked increase in the number of satellite cells[6][8][9]. This is thought to be a key mechanism through which nandrolone facilitates substantial muscle hypertrophy, as the addition of new myonuclei is necessary to support the increased protein synthesis required for fiber expansion. The activation of satellite cells by nandrolone is likely mediated by both direct AR signaling within the satellite cells themselves and indirectly through the anabolic environment created by increased IGF-1 and other growth factors.
-
DOT Diagram: Nandrolone's Effect on Satellite Cell Activation and Myonuclear Accretion
Quantitative Data on the Anabolic Effects of Nandrolone
The anabolic effects of nandrolone have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on muscle mass, fiber size, and protein synthesis.
Table 1: Effects of Nandrolone on Muscle Mass and Fiber Cross-Sectional Area (CSA)
| Study Population | Nandrolone Dose & Duration | Muscle Group | Change in Muscle Mass/CSA | Reference |
| HIV-infected men | 150 mg biweekly for 12 weeks | Total Body | +1.6 kg Lean Body Mass | [10] |
| Chickens | Weekly injections for 4 weeks | Pectoralis | ~22% increase in mass, ~24% increase in fiber diameter | [6][9] |
| Spinal Cord Injured Rats | 8 weeks | Gastrocnemius | Significantly increased muscle mass | [11] |
Table 2: Effects of Nandrolone on Muscle Protein Synthesis (Fractional Synthesis Rate - FSR)
| Study Population | Nandrolone Dose & Duration | Muscle Group | Change in FSR | Reference |
| Male C57BL/6 Mice | 10 g/kg/week for 6 weeks | Gastrocnemius | Significantly greater FSR compared to sham | |
| Male C57BL/6 Mice | 10 g/kg/week for 6 weeks | Soleus | No significant difference compared to sham |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanism of action of nandrolone in skeletal muscle.
Western Blotting for mTOR Pathway Analysis
Objective: To quantify the phosphorylation status of key proteins in the mTOR signaling pathway (e.g., Akt, mTOR, p70S6K, 4E-BP1) in response to nandrolone treatment.
Protocol Outline:
-
Protein Extraction: Skeletal muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured using a digital imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
Immunohistochemistry for Satellite Cell Quantification (Pax7 Staining)
Objective: To identify and quantify satellite cells in skeletal muscle cross-sections using the marker Pax7.
Protocol Outline:
-
Tissue Preparation: Muscle biopsy samples are frozen in isopentane cooled by liquid nitrogen and sectioned using a cryostat.
-
Fixation and Permeabilization: The muscle sections are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody penetration.
-
Antigen Retrieval: In some cases, an antigen retrieval step (e.g., heat-induced epitope retrieval) is necessary to unmask the Pax7 epitope.
-
Immunostaining:
-
Sections are blocked to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against Pax7.
-
Sections are then incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
A nuclear counterstain (e.g., DAPI) is often used to visualize all nuclei. An antibody against laminin can also be used to delineate the muscle fiber boundary.
-
-
Imaging: The stained sections are imaged using a fluorescence microscope.
-
Quantification: Pax7-positive nuclei located beneath the basal lamina are counted and expressed relative to the number of muscle fibers or the total number of myonuclei.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of nandrolone for the androgen receptor.
Protocol Outline:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of prostate tissue from castrated rats or using a recombinant AR protein.
-
Competitive Binding: A constant concentration of a radiolabeled androgen with high affinity for the AR (e.g., [³H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled nandrolone (the competitor).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by charcoal-dextran adsorption or filtration).
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of nandrolone. The IC50 value (the concentration of nandrolone that inhibits 50% of the specific binding of the radioligand) is determined from this curve and can be used to calculate the binding affinity (Ki).
Conclusion
The anabolic effects of this compound on skeletal muscle are the result of a multi-faceted mechanism of action. By activating the androgen receptor, nandrolone initiates a cascade of signaling events that profoundly shift the balance of protein metabolism towards synthesis. The upregulation of the IGF-1/PI3K/Akt/mTOR pathway, coupled with the suppression of myostatin signaling, creates a highly anabolic intracellular environment. Furthermore, the stimulation of satellite cell proliferation and subsequent myonuclear accretion provides the necessary framework for substantial muscle fiber hypertrophy. A thorough understanding of these intricate molecular mechanisms is paramount for the development of novel therapeutic strategies targeting muscle wasting disorders and for advancing our fundamental knowledge of skeletal muscle plasticity.
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. researchgate.net [researchgate.net]
- 5. Muscle growth and anabolism in intensive care survivors (GAINS 2.0): Protocol for a multi-centre randomised; placebo controlled clinical trial of nandrolone in deconditioned adults recovering from critical illness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitum.um.es [digitum.um.es]
- 7. researchgate.net [researchgate.net]
- 8. Nandrolone decanoate increases satellite cell numbers in the chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, placebo-controlled trial of nandrolone decanoate in human immunodeficiency virus-infected men with mild to moderate weight loss with recombinant human growth hormone as active reference treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Life Androgen Administration Attenuates Aging Related Declines in Muscle Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 19-Nortestosterone Cypionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Nortestosterone, also known as nandrolone, is a potent synthetic anabolic-androgenic steroid (AAS) derived from testosterone. The cypionate ester of 19-nortestosterone is a long-acting injectable formulation designed to provide a sustained release of the active hormone. This technical guide provides a comprehensive overview of the pharmacological profile of 19-nortestosterone cypionate, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of androgens and related compounds.
Mechanism of Action
The biological effects of 19-nortestosterone cypionate are mediated through its active metabolite, nandrolone, which is released following intramuscular injection and subsequent hydrolysis of the cypionate ester. Nandrolone exerts its effects primarily by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[1]
Classical (Genomic) Signaling Pathway
The classical mechanism of action involves the regulation of gene transcription. Upon entering the cell, nandrolone binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[2] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2][3] This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of genes involved in various physiological processes, including muscle protein synthesis, erythropoiesis, and male sexual development.[4]
Non-Classical (Non-Genomic) Signaling
In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects. These actions are initiated by a subpopulation of AR located at the cell membrane. Activation of these membrane-bound ARs can trigger intracellular signaling cascades, such as those involving G-proteins, leading to the activation of protein kinases and modulation of ion channel activity. These rapid signals can influence cellular processes independently of gene transcription.
Role of 5α-Reductase
The enzyme 5α-reductase plays a crucial role in the tissue-specific effects of androgens. While testosterone is converted by 5α-reductase to the more potent androgen, dihydrotestosterone (DHT), nandrolone is metabolized to a weaker androgen, 5α-dihydronandrolone (DHN).[5] This difference in metabolism is thought to contribute to the favorable anabolic-to-androgenic ratio of nandrolone, as its androgenic potency is not amplified in tissues with high 5α-reductase expression, such as the prostate and skin.[6]
Pharmacokinetics
19-Nortestosterone cypionate is administered intramuscularly, forming a depot from which the drug is slowly released. The cypionate ester is more lipophilic than the parent hormone, which prolongs its absorption and duration of action.
| Parameter | Value | Reference |
| Active Moiety | Nandrolone | [7] |
| Ester | Cypionate | N/A |
| Route of Administration | Intramuscular Injection | [5] |
| Half-life | ~8 days | [5] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for 19-nortestosterone cypionate are not as extensively documented as for other esters like nandrolone decanoate. The provided half-life is an approximation based on available literature.
For comparison, a study on nandrolone decanoate in healthy men after a single intramuscular injection of 100 mg reported a Cmax of 4.26 ng/mL, a Tmax of 30-72 hours, and a terminal half-life of 7-12 days.[8][9] The pharmacokinetics of different nandrolone esters are influenced by the length of the ester chain, with shorter esters like phenylpropionate having a faster onset and shorter duration of action compared to longer esters like decanoate and cypionate.[10]
Pharmacodynamics
The pharmacodynamic effects of 19-nortestosterone cypionate are characterized by its binding affinity to the androgen receptor and its relative anabolic and androgenic activities.
Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Reference |
| Methyltrienolone (MT) | 100% | [11] |
| Nandrolone | > MT | [11] |
| Testosterone | < Nandrolone | [11] |
Anabolic and Androgenic Activity
The anabolic-to-androgenic ratio is a key parameter used to describe the therapeutic index of AAS. Nandrolone is known for its high anabolic-to-androgenic ratio compared to testosterone. This ratio is typically determined using the Hershberger assay in animal models.
| Compound | Anabolic:Androgenic Ratio | Reference |
| Testosterone | 1:1 | [5] |
| Nandrolone | ~11:1 | [5] |
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity (OECD 441)
The Hershberger assay is the standard in vivo method for assessing the androgenic and anti-androgenic properties of a substance.[12][13][14]
Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound by measuring the weight changes of androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Immature, castrated male rats. Castration is performed to eliminate endogenous androgen production.
-
Treatment Groups:
-
Vehicle Control (castrated, untreated)
-
Positive Control (castrated, treated with a reference androgen like testosterone propionate)
-
Test Groups (castrated, treated with various doses of the test compound, e.g., 19-nortestosterone cypionate)
-
-
Administration: The test compound and reference androgen are typically administered daily for 10 consecutive days via subcutaneous injection or oral gavage.[13]
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the following androgen-dependent tissues are excised and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.[13]
-
-
Data Analysis: The weights of the tissues from the test groups are compared to those of the vehicle control group. The anabolic and androgenic activities are expressed relative to the reference androgen.
References
- 1. Androgen receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Side Effects Compared: Nandrolone Decanoate vs. Phenylpropionate - TeleTest.ca [teletest.ca]
- 11. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of Nandrolone Cypionate for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nandrolone cypionate, also known as 19-nortestosterone 17β-cyclopentanepropionate, is a synthetic anabolic-androgenic steroid (AAS) and an ester of nandrolone.[1] As a derivative of testosterone, it is recognized for its potent anabolic effects and comparatively weaker androgenic properties.[2][3] This profile makes it a subject of significant interest in research for its potential therapeutic applications, including the treatment of cachexia, osteoporosis, and certain anemias.[3][4] This guide provides a comprehensive overview of the chemical synthesis, detailed characterization, and biological signaling pathways of this compound, tailored for a scientific audience.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of the 17β-hydroxyl group of nandrolone with cyclopentanepropionic acid or its more reactive derivative, cyclopentanepropionyl chloride. The nandrolone precursor itself can be synthesized from estradiol through a multi-step process involving methylation, Birch reduction, and hydrolysis.[5]
Experimental Protocol: Esterification of Nandrolone
This protocol describes a general procedure for the synthesis of this compound starting from nandrolone.
Materials:
-
Nandrolone (1.0 eq)
-
Cyclopentanepropionyl chloride (1.2 eq)
-
Anhydrous pyridine (solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A solution of nandrolone in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath (0 °C).
-
Addition of Acylating Agent: Cyclopentanepropionyl chloride is added dropwise to the cooled solution with continuous stirring.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography, typically using a hexane-ethyl acetate gradient system, to afford the pure product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nandrolone synthesis - chemicalbook [chemicalbook.com]
In-Vitro Effects of Nandrolone Cypionate on Myoblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nandrolone, a potent anabolic-androgenic steroid, has been the subject of extensive research regarding its myotrophic effects. This technical guide provides an in-depth analysis of the in-vitro effects of nandrolone and its esters on myoblast differentiation, with a focus on the cellular and molecular mechanisms. While specific in-vitro studies on nandrolone cypionate are limited, the available data on nandrolone and its long-acting decanoate ester offer significant insights, as the primary active molecule is nandrolone itself. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the involved signaling pathways to support further research and development in this area.
Introduction
Skeletal muscle regeneration is a complex process orchestrated by muscle stem cells, known as satellite cells. Upon activation, these cells proliferate as myoblasts, which then undergo terminal differentiation and fuse to form multinucleated myotubes, the precursors to mature muscle fibers. This process is tightly regulated by a network of signaling pathways and transcription factors. Androgens, such as nandrolone, are known to promote muscle growth and regeneration. Understanding the direct effects of nandrolone on myoblasts at a cellular and molecular level is crucial for developing targeted therapies for muscle wasting diseases and enhancing regenerative medicine strategies. The C2C12 mouse myoblast cell line is a widely used and accepted in-vitro model for studying myogenesis.
Quantitative Effects of Nandrolone on Myoblast Differentiation
The in-vitro effects of nandrolone on myoblast proliferation and differentiation have been quantified in several studies. The results indicate a general pro-myogenic effect, characterized by an upregulation of key myogenic regulatory factors and a complex, dose-dependent influence on cell proliferation.
Table 1: Effects of Nandrolone on Myoblast Proliferation
| Cell Line | Compound | Concentration | Duration | Effect on Proliferation | Reference |
| C2C12 | Nandrolone Decanoate | 5 µM | 5 days | Significant increase | [1] |
| C2C12 | Nandrolone Decanoate | 10, 25 µM | 5 days | No significant change | [1] |
| C2C12 | Nandrolone Decanoate | 50 µM | 5 days | Significant decrease | [1] |
| C2C12 | Nandrolone Decanoate | 5, 10, 25, 50 µM | 1, 3, 5 days | No significant alteration in cell viability | [2] |
Table 2: Effects of Nandrolone on Myogenic Regulatory Factors and Differentiation Markers
| Cell Line | Compound | Concentration | Duration | Marker | Effect | Reference |
| C2C12 | Nandrolone | 500 nmol/L | 24 - 48 hours | MyoD mRNA | Moderate but significant upregulation, peaking at 48h | [3] |
| C2C12 | Nandrolone | 500 nmol/L | 16 - 72 hours | Nuclear MyoD Protein | Early and significant increase, peaking at 72h | [4] |
| C2C12 | Nandrolone | Not Specified | Time-dependent | Numb Protein | Upregulation | [5] |
| C2C12 | Nandrolone | Not Specified | - | Numb Protein Half-life | Prolonged from 10 to 18 hours | [5] |
| C2C12 | Nandrolone | Not Specified | Time-dependent | mdm2 Protein | Reduced expression | [5] |
Key Signaling Pathways in Nandrolone-Mediated Myogenesis
Nandrolone exerts its pro-myogenic effects through a complex interplay of signaling pathways. The primary mechanism is initiated by the binding of nandrolone to the androgen receptor (AR). This complex then modulates the expression of key regulatory proteins. One of the central pathways involves the stabilization of Numb, a negative regulator of Notch signaling. By inhibiting the E3 ubiquitin ligase mdm2, nandrolone prevents the degradation of Numb.[5] Increased levels of Numb inhibit Notch signaling, which in turn promotes myoblast differentiation. Furthermore, nandrolone has been shown to upregulate the expression of MyoD, a master regulator of myogenesis.[3] Nandrolone promotes the nuclear translocation of MyoD, an effect that is at least partially mediated by Numb.[4]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the in-vitro effects of nandrolone on myoblast differentiation.
Cell Culture and Differentiation Induction
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation Induction: To induce differentiation, sub-confluent C2C12 myoblasts are switched from GM to DM.
Nandrolone Treatment
-
Stock Solution: Nandrolone (or its ester) is dissolved in a suitable vehicle, such as ethanol or DMSO, to create a high-concentration stock solution.
-
Working Concentrations: The stock solution is diluted in DM to achieve the desired final concentrations (e.g., 500 nM for nandrolone, or 5-50 µM for nandrolone decanoate).
-
Control: Control cultures should be treated with the same concentration of the vehicle used for the nandrolone-treated groups.
-
Treatment Duration: Cells are incubated with nandrolone-containing or vehicle-containing DM for the desired experimental period (e.g., 24, 48, 72 hours, or up to 5 days).
Myoblast Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of approximately 1x10³ cells/well in GM and incubate overnight.
-
Treatment: Replace GM with DM containing various concentrations of nandrolone or vehicle.
-
Incubation: Incubate for the desired time points (e.g., 1, 3, and 5 days).
-
MTT Addition: At the end of each time point, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropyl alcohol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MyoD, Numb, mdm2) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-tubulin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Conclusion and Future Directions
The in-vitro evidence strongly suggests that nandrolone promotes myoblast differentiation through the modulation of key regulatory pathways, including the androgen receptor-mediated stabilization of Numb and the upregulation of MyoD. Its effects on myoblast proliferation appear to be dose-dependent and require further investigation to fully elucidate the underlying mechanisms.
For drug development professionals, these findings highlight potential therapeutic targets within the androgen signaling and myoregulatory networks for the treatment of muscle atrophy. Future research should focus on:
-
Conducting in-vitro studies specifically with this compound to confirm its bioequivalence to other nandrolone esters in this context.
-
Performing comprehensive dose-response and time-course studies to optimize the pro-myogenic effects while minimizing potential adverse effects.
-
Investigating the downstream targets of the Nandrolone-AR-Numb-MyoD signaling axis to identify novel drug targets.
-
Utilizing more complex in-vitro models, such as 3D muscle cultures, to better mimic the in-vivo environment and assess the effects on myotube maturation and function.
This technical guide provides a solid foundation for researchers and scientists to design and execute further studies aimed at harnessing the therapeutic potential of nandrolone and related compounds in the context of muscle health and disease.
References
Nandrolone Cypionate's Affinity for Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of nandrolone cypionate for the androgen receptor (AR), a critical determinant of its anabolic and androgenic activity. Through a comprehensive review of available scientific literature, this document provides quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Executive Summary
Nandrolone, the active hormonal component of this compound, exhibits a strong binding affinity for the androgen receptor, surpassing that of testosterone. This high affinity is a key factor in its potent anabolic effects. The cypionate ester, while crucial for the pharmacokinetics of the drug in vivo, does not directly influence the in vitro binding affinity of the parent nandrolone molecule to the AR, as it is cleaved prior to receptor interaction. This guide synthesizes the available quantitative data, outlines the experimental procedures used to determine these values, and provides schematic diagrams to illustrate the androgen receptor signaling pathway and the methodology of competitive binding assays.
Quantitative Binding Affinity Data
The relative binding affinity (RBA) of nandrolone for the androgen receptor has been determined in several studies, typically through competitive radioligand binding assays. These assays measure the ability of an unlabeled steroid (the competitor, e.g., nandrolone) to displace a radiolabeled high-affinity ligand from the androgen receptor. The results are often expressed as a percentage of the binding affinity of a reference compound.
One of the seminal studies in this area provides a clear ranking of several anabolic-androgenic steroids.[1][2][3] The data from this and other relevant studies are summarized in the table below.
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Tissue Source for Androgen Receptor |
| Methyltrienolone (MT) | 100% | Rat Skeletal Muscle & Prostate |
| Nandrolone (19-Nortestosterone) | Higher than Testosterone | Rat Skeletal Muscle & Prostate |
| Testosterone | Lower than Nandrolone | Rat Skeletal Muscle & Prostate |
| Dihydrotestosterone (DHT) | Higher RBA in prostate than in muscle | Rat Skeletal Muscle & Prostate |
| 5α-Dihydronandrolone (DHN) | Significantly decreased affinity vs. Nandrolone | Not specified |
Note: Specific percentage values for the RBA of nandrolone can vary between studies based on the exact experimental conditions. However, the consistent finding is its higher affinity compared to testosterone.
Androgen Receptor Signaling Pathway
Nandrolone, as an agonist of the androgen receptor, initiates a signaling cascade that ultimately leads to changes in gene expression, resulting in its anabolic and androgenic effects.[4][5]
The key steps in this pathway are:
-
Ligand Binding: Nandrolone diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.
-
Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).
-
Dimerization and Nuclear Translocation: The activated ARs form homodimers, which then translocate into the nucleus.
-
DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The AR, along with co-activator proteins, modulates the transcription of target genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.
A crucial aspect of nandrolone's pharmacology is its metabolism by the enzyme 5α-reductase. Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT), nandrolone is metabolized to 5α-dihydronandrolone (DHN), a much weaker AR ligand.[5][6] This metabolic difference contributes to nandrolone's favorable anabolic-to-androgenic ratio.
Caption: Androgen Receptor Signaling Pathway for Nandrolone.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the relative binding affinity of nandrolone for the androgen receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of unlabeled nandrolone to compete with a radiolabeled ligand for binding to the AR.
Objective: To determine the inhibitory concentration (IC50) of nandrolone, which is the concentration required to displace 50% of the radiolabeled ligand from the AR. This value is then used to calculate the relative binding affinity.
Materials:
-
Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-methyltrienolone (MT), is commonly used.
-
Competitor: Unlabeled nandrolone in a range of concentrations.
-
Receptor Source: Cytosol preparations from tissues rich in androgen receptors, such as rat prostate or skeletal muscle, are often used.[1][2][3]
-
Assay Buffer: A suitable buffer to maintain the stability and function of the receptor.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Methodology:
-
Preparation of Receptor Cytosol:
-
Tissues (e.g., rat prostate) are homogenized in a cold buffer.
-
The homogenate is centrifuged at high speed to obtain the cytosol fraction containing the soluble androgen receptors.
-
-
Competitive Binding Incubation:
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-MT) is incubated with the receptor preparation.
-
Increasing concentrations of unlabeled nandrolone are added to compete for binding to the AR.
-
Control tubes are included for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a large excess of unlabeled ligand).
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (nandrolone) concentration.
-
The IC50 value is determined from this curve.
-
The relative binding affinity can then be calculated by comparing the IC50 of nandrolone to that of a reference standard (e.g., testosterone or DHT).
-
Caption: Workflow of a Competitive Radioligand Binding Assay.
Conclusion
This compound, through its active form nandrolone, demonstrates a high binding affinity for the androgen receptor, which is fundamental to its potent anabolic activity. The quantitative assessment of this affinity, primarily through competitive radioligand binding assays, consistently places nandrolone above testosterone in its receptor binding capabilities. Understanding the nuances of its interaction with the androgen receptor and its subsequent metabolic fate is essential for researchers and professionals in the field of drug development and endocrinology. The methodologies and pathways detailed in this guide provide a foundational understanding for further investigation and application.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Metabolic Journey of Nandrolone Cypionate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone cypionate, a synthetic anabolic-androgenic steroid (AAS), is an esterified form of nandrolone. Its therapeutic applications in veterinary medicine include promoting weight gain, combating muscle wasting diseases, and supporting recovery from illness or trauma.[1] Understanding the metabolic fate of this compound is paramount for optimizing its therapeutic use, ensuring food safety in livestock, and for doping control in performance animals. This technical guide provides an in-depth overview of the metabolic pathways, analytical methodologies for detection, and a summary of the quantitative data available on the distribution and excretion of this compound and its metabolites in key animal models, including rats, horses, and cattle.
Metabolic Pathways of Nandrolone
The metabolic journey of this compound begins with the cleavage of the cypionate ester to release the active compound, nandrolone (19-nortestosterone). This hydrolysis is a critical first step that allows nandrolone to interact with androgen receptors and undergo further metabolism. The primary metabolic transformations involve reduction and conjugation reactions, leading to the formation of various metabolites that are primarily excreted in the urine.
The key metabolites of nandrolone are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2] These metabolites are formed through the reduction of the A-ring of the nandrolone molecule. Subsequently, these phase I metabolites undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their elimination from the body.[2][3]
Quantitative Data on Nandrolone and its Metabolites
The distribution and elimination of nandrolone and its metabolites vary depending on the animal species, the administered dose, and the specific ester. The following tables summarize available quantitative data from studies on horses and cattle. Data for this compound is limited; therefore, data from other nandrolone esters like decanoate and phenylpropionate are included, as the metabolic fate of the nandrolone moiety is expected to be similar following hydrolysis.
Table 1: Plasma Concentrations of Nandrolone and its Metabolites in Horses
| Time Post-Administration | Nandrolone Concentration (pg/mL) | Reference |
| Racing Males (Endogenous) | 50.2 +/- 5.5 | [4] |
| Non-Racing Males (Endogenous) | 71.8 +/- 4.6 | [4] |
Note: Data represents endogenous levels of nandrolone. Pharmacokinetic studies after administration of nandrolone esters show sustained plasma concentrations for several days to weeks, but specific time-course data for this compound is scarce in the reviewed literature.
Table 2: Urinary Excretion of Nandrolone Metabolites in Horses
| Compound | Detection Period | Reference |
| Nandrolone and/or metabolites | Up to 5 weeks (after weekly injections of nandrolone phenylpropionate) | [5] |
| Nandrolone and/or metabolites | 13 +/- 2 days (after single injection of nandrolone phenylpropionate) | [5] |
Table 3: Tissue Distribution of Radiolabelled Nandrolone in Steers (30 days post-administration of [3H2]- and [2H3] 17β-19NT laurate)
| Tissue | Total Residue Concentration (pmol/g) | Reference |
| Pigmented Eye Tissue | 33.1 +/- 6.1 | [6] |
| Black Hair | 28.9 +/- 8.9 | [6] |
| White Hair | 13.4 +/- 3.4 | [6] |
| Plasma | 13.3 +/- 1.6 (pmol/mL) | [6] |
Note: This study used radiolabelled nandrolone laurate, and the data represents total radiolabelled residues.
Experimental Protocols for Metabolite Analysis
The detection and quantification of nandrolone and its metabolites in biological matrices are predominantly performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high sensitivity and specificity required for regulatory and research purposes.
Sample Preparation Workflow
A robust sample preparation is crucial for accurate analysis. The general workflow involves extraction of the analytes from the biological matrix, hydrolysis of conjugates, and derivatization for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of nandrolone metabolites. It typically requires hydrolysis of the conjugated metabolites followed by derivatization to increase the volatility and thermal stability of the analytes.
1. Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) is commonly employed to isolate steroids from urine. C18 cartridges are frequently used for this purpose.
-
Hydrolysis: The eluted steroids, which are often in their conjugated form (glucuronides or sulfates), are hydrolyzed using enzymes like β-glucuronidase and arylsulfatase to release the free steroid.
-
Derivatization: The hydroxyl groups of the steroid metabolites are derivatized, typically with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) ethers. This step enhances their volatility for GC analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC): A capillary column (e.g., DB-5ms) is used to separate the derivatized metabolites based on their boiling points and interactions with the stationary phase. A typical temperature program involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature to elute all compounds of interest.
-
Mass Spectrometer (MS): The separated compounds are ionized (usually by electron ionization - EI) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. Selected Ion Monitoring (SIM) or full-scan mode can be used for detection and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing both free and conjugated metabolites directly, often with simpler sample preparation compared to GC-MS.
1. Sample Preparation:
-
Extraction: Similar to GC-MS, SPE is a common first step. For plasma or serum, protein precipitation may also be performed.
-
Hydrolysis (Optional): While LC-MS/MS can analyze intact conjugates, hydrolysis can be performed to measure the total amount of a specific metabolite.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): A reversed-phase column (e.g., C18) is typically used for separation. The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer (MS/MS): The eluent from the LC is introduced into an ion source, most commonly an electrospray ionization (ESI) source. The precursor ion of the target analyte is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.
Conclusion
The metabolic fate of this compound in animal models is characterized by the initial hydrolysis to nandrolone, followed by extensive metabolism to 19-norandrosterone and 19-noretiocholanolone, which are primarily excreted as glucuronide and sulfate conjugates in the urine. While the qualitative metabolic pathways are well-established, there is a need for more comprehensive quantitative data on the tissue distribution and elimination kinetics of this compound and its metabolites across different animal species. The analytical methodologies, particularly GC-MS and LC-MS/MS, are well-developed and provide the necessary sensitivity and specificity for both research and regulatory purposes. This guide provides a foundational understanding for scientists and professionals in drug development and related fields, highlighting the core aspects of this compound metabolism and the analytical approaches for its investigation. Further research focusing on generating detailed, comparative quantitative data will be crucial for a more complete understanding of its pharmacokinetics and for refining its applications in veterinary medicine.
References
- 1. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Studies of Nandrolone Decanoate in Castrated Horses After Intramuscular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma concentrations and urinary excretion of nandrolone and/or its metabolites after intramuscular injection of nandrolone phenylpropionate to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Residues and metabolism of 19-nortestosterone laurate in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Nandrolone on Gene Expression in Skeletal Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nandrolone, an anabolic-androgenic steroid (AAS), is known for its potent myotrophic effects, promoting muscle growth and counteracting muscle wasting.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying nandrolone's action, with a specific focus on its impact on gene expression in muscle cells. Through a comprehensive review of preclinical and in vitro studies, this document elucidates the signaling pathways and transcriptional changes modulated by nandrolone. Quantitative data from various experimental models are summarized, and detailed methodologies are provided to facilitate the replication and extension of these findings. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and molecular basis of nandrolone and related compounds in the context of skeletal muscle physiology and pathology.
Introduction
Nandrolone is a synthetic derivative of testosterone, characterized by a higher anabolic to androgenic ratio compared to its parent hormone.[1] This property makes it a subject of significant interest for therapeutic applications aimed at increasing lean body mass and strength in various catabolic states.[1][3] The anabolic effects of nandrolone are primarily mediated through its interaction with the androgen receptor (AR), leading to alterations in the transcription of target genes that regulate muscle protein synthesis, degradation, and cell proliferation.[4][5] This guide delves into the specific genes and signaling cascades affected by nandrolone in muscle cells, providing a granular view of its mechanism of action. While much of the research has been conducted using nandrolone decanoate, the principles of nandrolone's interaction with cellular machinery are broadly applicable.
Core Signaling Pathways Modulated by Nandrolone
Nandrolone orchestrates a complex network of signaling pathways to exert its anabolic effects on muscle cells. The primary pathways implicated are the Androgen Receptor (AR) signaling pathway, the IGF-1/Akt/mTOR pathway, and the Notch signaling pathway.
Androgen Receptor (AR) Signaling
The canonical pathway for nandrolone's action begins with its binding to the cytosolic Androgen Receptor (AR). This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the nandrolone-AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote muscle hypertrophy.
IGF-1/Akt/mTOR Signaling Pathway
Nandrolone has been shown to increase the local expression of Insulin-like Growth Factor-1 (IGF-1) in muscle tissue.[6][7][8] IGF-1 is a potent anabolic factor that activates the PI3K/Akt signaling cascade, a central regulator of muscle growth and protein synthesis.[9] Activation of Akt leads to the phosphorylation and activation of the mammalian Target of Rapamycin (mTOR), which in turn promotes protein synthesis by phosphorylating its downstream effectors, p70S6K and 4E-BP1. Furthermore, activated Akt inhibits the Forkhead box O (FoxO) family of transcription factors, which are responsible for the expression of atrophy-related genes (atrogenes) such as MuRF1 and Atrogin-1.[10][11] Studies have shown that nandrolone treatment can restore Akt/mTORC1 signaling and repress the expression of FoxO transcriptional targets in castrated mice.[10][11]
Notch Signaling Pathway
The Notch signaling pathway plays a crucial role in regulating myogenic differentiation. Nandrolone has been found to reduce the activation of Notch signaling in denervated muscle.[12] This effect is associated with an increased expression of Numb, an inhibitor of Notch signaling.[12] By inhibiting Notch, nandrolone may promote the differentiation of satellite cells, which are the resident stem cells in skeletal muscle, thereby contributing to muscle repair and hypertrophy.[12][13]
Quantitative Data on Gene Expression Changes
The administration of nandrolone leads to significant alterations in the expression of a wide array of genes in muscle cells. The following tables summarize the quantitative changes observed in key genes from various studies.
Table 1: Effect of Nandrolone on Gene Expression in Denervated Rat Gastrocnemius Muscle
| Gene | Function | Time Point | Fold Change (Nandrolone vs. Denervated Control) | Reference |
| FOXO1 | Transcription factor, promotes atrophy | 35 days | ↓ (Reduced mRNA and protein levels) | [14] |
| REDD2 | mTOR inhibitor | 35 days | ↓ (Reduced mRNA and protein levels) | [14] |
| RCAN2 | Calcineurin inhibitor | 35 days | ↓ (Reduced mRNA and protein levels) | [14] |
| ApoD | Lipid transport | 35 days | ↑ (Increased mRNA and protein levels) | [14] |
| Mtpn | Myotrophin, growth factor | 35 days | ↑ (Induced expression) | [14] |
| AEBP1 | Transcription factor | 35 days | ↑ (Induced expression) | [14] |
Data adapted from a study utilizing oligonucleotide microarrays and validated by qPCR and Western blotting.[14]
Table 2: Effect of Nandrolone on Myogenic Regulatory Factors in C2C12 Myoblasts and Rat Muscle
| Gene/Protein | Model | Time Point | Observation | Reference |
| MyoD mRNA | C2C12 myoblasts | 24-48 hours | ↑ (Significant upregulation) | [13] |
| MyoD protein | C2C12 myoblasts | 24-48 hours | ↑ (Increased expression) | [13] |
| MyoD mRNA | Rat Tibialis Anterior (cryoinjury) | 7 days | ↑ (Significant increase) | [15] |
| Myogenin mRNA | Rat Tibialis Anterior (cryoinjury) | 21 days | ↑ (Significant increase) | [15] |
| MyoD | Mouse Soleus (disuse atrophy) | 2 weeks | ↓ (Prevented HU-induced increase) | [16][17] |
| Notch-1 | Mouse Soleus (disuse atrophy) | 2 weeks | ↑ (Prevented HU-induced decrease) | [16][17] |
Data compiled from studies using RT-PCR and Western blotting.[13][15][16][17]
Table 3: Effect of Nandrolone on Atrophy-Related Gene Expression in Castrated Mouse Muscle
| Gene | Function | Fold Change (Nandrolone vs. Castrated) | Reference |
| MuRF1 | Atrogene | ↓ 60% | [10] |
| Atrogin-1 | Atrogene | ↓ 69% | [10] |
| REDD1 | mTOR inhibitor | ↓ 37% | [10] |
Data from a study using real-time PCR.[10]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the cited studies to investigate the effects of nandrolone on gene expression in muscle cells.
Animal Models and Nandrolone Administration
-
Denervation Model: Sciatic nerve transection in rats is a common model to induce muscle atrophy. Nandrolone decanoate is typically administered via subcutaneous or intramuscular injections at varying dosages and durations.[14]
-
Disuse Atrophy Model: Hindlimb unloading (HU) in mice is used to simulate muscle disuse. Nandrolone is administered prior to and during the HU period.[16][17]
-
Muscle Injury Model: Cryoinjury to the tibialis anterior muscle of rats is used to study muscle regeneration. Nandrolone decanoate is administered subcutaneously following the injury.[15]
-
Castration Model: Surgical castration of mice is performed to induce androgen deficiency and subsequent muscle loss. Nandrolone decanoate is administered to investigate the restorative effects of androgens.[10]
Cell Culture
-
C2C12 Myoblasts: This immortalized mouse myoblast cell line is a standard in vitro model for studying myogenesis. Cells are cultured in a growth medium (e.g., DMEM with 10% FBS) and then switched to a differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation. Nandrolone is added to the culture medium at various concentrations to assess its effects on gene and protein expression.[12][13]
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from muscle tissue or cultured cells using methods such as Trizol reagent, followed by purification and quantification.[15]
-
Microarray Analysis: Oligonucleotide microarrays (e.g., Affymetrix) are used for large-scale gene expression profiling to identify genes that are differentially regulated by nandrolone treatment.[14]
-
Real-Time Quantitative PCR (qPCR): This technique is used to validate microarray data and to quantify the expression of specific target genes. Total RNA is reverse-transcribed into cDNA, which is then used as a template for PCR with gene-specific primers.[15][16][18][19][20][21]
Protein Expression Analysis
-
Western Blotting: This method is employed to determine the levels of specific proteins. Total protein is extracted from muscle tissue or cells, separated by SDS-PAGE, transferred to a membrane, and then probed with primary antibodies against the protein of interest, followed by a secondary antibody conjugated to a detectable marker.[13][14][18][19][20]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the impact of nandrolone on gene expression in muscle cells.
Conclusion
Nandrolone cypionate, and nandrolone more broadly, exerts a profound influence on gene expression in muscle cells, leading to a net anabolic effect. This is achieved through the modulation of multiple signaling pathways, including the androgen receptor, IGF-1/Akt/mTOR, and Notch pathways. The resulting transcriptional changes involve the upregulation of genes associated with muscle growth and differentiation, and the downregulation of genes involved in muscle atrophy. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of nandrolone and for the development of novel anabolic agents with improved safety and efficacy profiles. A deeper understanding of the time- and dose-dependent effects of different nandrolone esters on the muscle cell transcriptome will be a critical area for future investigation.
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 2. swolverine.com [swolverine.com]
- 3. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 5. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Regulation of signaling pathways downstream of IGF-I/insulin by androgen in skeletal muscle of glucocorticoid-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. paulogentil.com [paulogentil.com]
- 16. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Nandrolone Stimulation on Testosterone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Impact of nandrolone decanoate on gene expression in endocrine systems related to the adverse effects of anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Analysis of the Anabolic to Androgenic Ratio of Nandrolone Cypionate
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive examination of the anabolic to androgenic ratio of nandrolone cypionate, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This document details the pharmacological basis for its distinct anabolic and androgenic profile, outlines the standard experimental protocols for determining this ratio, and presents the relevant data in a structured format for clarity and comparative analysis.
Introduction to Nandrolone and its Esters
Nandrolone, also known as 19-nortestosterone, is an anabolic steroid that is structurally similar to testosterone, with the exception of a missing methyl group at the C-19 position.[1][2] This modification significantly alters its pharmacological properties. Nandrolone itself has a very high ratio of anabolic to androgenic activity.[3] For therapeutic and performance-enhancement purposes, nandrolone is typically administered as an ester, such as nandrolone decanoate or this compound. These esters are prodrugs of nandrolone, meaning they are inactive until the ester is cleaved off in the body, releasing the active nandrolone hormone. The primary function of the attached ester is to prolong the release and extend the half-life of the drug following intramuscular injection.[4] While the ester influences the pharmacokinetics, the intrinsic anabolic and androgenic activity is determined by the parent hormone, nandrolone.
The Anabolic to Androgenic Ratio: A Comparative Overview
The anabolic to androgenic (A:A) ratio is a critical metric used to differentiate the effects of various AAS. The anabolic effects refer to the promotion of muscle growth (myotrophic activity), while androgenic effects relate to the development of male sexual characteristics (virilization).[5] Testosterone is the reference compound, with an A:A ratio of approximately 1:1.[1][2] Nandrolone exhibits a significantly more favorable ratio, with a much higher anabolic activity relative to its androgenic effects.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic to Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| Nandrolone | ~1100 | ~100 | ~11:1[1][2] |
Note: These values are derived from animal studies, primarily the Hershberger assay, and serve as a comparative reference.
Molecular Mechanism and Signaling Pathways
The favorable anabolic to androgenic ratio of nandrolone is primarily attributed to its differential metabolism in various tissues, particularly its interaction with the enzyme 5α-reductase.[1][2]
-
In Myotrophic (Muscle) Tissue: Skeletal muscle has low levels of 5α-reductase. In these tissues, both testosterone and nandrolone directly bind to the androgen receptor (AR) to exert their anabolic effects. Nandrolone has a high binding affinity for the AR, contributing to its potent anabolic action.[1][2]
-
In Androgenic Tissues: Tissues such as the prostate, skin, and scalp have high concentrations of 5α-reductase.
-
Testosterone: In these tissues, testosterone is converted by 5α-reductase to dihydrotestosterone (DHT), a much more potent androgen.[6] This amplification of androgenic signaling is responsible for many of the androgenic side effects of testosterone.
-
Nandrolone: Conversely, when nandrolone is acted upon by 5α-reductase, it is converted to dihydronandrolone (DHN).[3][6] Unlike DHT, DHN has a significantly lower binding affinity for the androgen receptor and is a much weaker androgen.[3][6]
-
This reduced androgenic potency in target tissues is a key factor in nandrolone's higher anabolic-to-androgenic ratio.[1][2]
Signaling Pathway Diagram
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 2. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
Endogenous Nandrolone: A Technical Guide to its Production, Metabolism, and Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous production of the steroid hormone nandrolone (19-nortestosterone) and its primary metabolites, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). This document delves into the biochemical pathways of its synthesis, factors influencing its natural production, and the analytical methodologies employed for its detection and quantification in biological matrices.
Introduction
Nandrolone is a naturally occurring estrane steroid and an analogue of testosterone, differing by the absence of a methyl group at the C19 position. While it is widely known as a synthetic anabolic-androgenic steroid, its endogenous presence in trace amounts in humans is well-established. Understanding the nuances of endogenous nandrolone production is critical in various fields, including endocrinology, clinical chemistry, and anti-doping science, where distinguishing between natural and exogenous sources is paramount. The primary urinary metabolites used as markers for nandrolone exposure are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).
Biochemical Pathways
The endogenous synthesis of nandrolone is intrinsically linked to the aromatization of androgens to estrogens. It is considered a minor byproduct of the metabolic pathway that converts testosterone to estradiol, catalyzed by the enzyme aromatase (cytochrome P450 19A1).
Once produced, nandrolone undergoes metabolism, primarily in the liver, to form its main urinary metabolites, 19-norandrosterone and 19-noretiocholanolone, which are then conjugated with glucuronic acid or sulfate for excretion.
Quantitative Data on Endogenous Production
The urinary concentrations of endogenous nandrolone metabolites are typically very low but can fluctuate based on physiological conditions. The following tables summarize reported concentrations in various populations.
Table 1: Urinary Concentrations of 19-Norandrosterone (19-NA) in Healthy, Non-Pregnant Adults
| Population | Condition | Mean Concentration (ng/mL) | Range (ng/mL) | Reference(s) |
| Male Athletes | Baseline | 0.048 ± 0.050 | Undetectable - 0.250 | |
| Male Athletes | Post-Exhaustive Exercise | Not significantly changed | Levels far below 2.0 | |
| Female (Non-users of norethisterone contraceptives) | Single untimed urine | - | Majority < 2.0 | |
| Female (Users of norethisterone contraceptives) | Single untimed urine | - | One case at 4.1 | |
| Healthy Men | Baseline | - | Undetectable | |
| Amateur Hockey Players | Baseline | < 0.05 (except one at 0.13) | < 0.05 - 0.13 | |
| Amateur Hockey Players | Post-Submaximal Exercise | Undetectable | - |
Table 2: Urinary Concentrations of 19-Norandrosterone (19-NA) During Pregnancy
| Trimester | Mean Concentration (ng/mL) | Range (ng/mL) | Maximum Value (ng/mL) | Reference(s) | | :--- | :--- | :
Methodological & Application
Application Notes and Protocols for In-Vivo Rodent Studies with Nandrolone Cypionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone, an anabolic-androgenic steroid (AAS) derived from testosterone, is a potent agent for promoting muscle growth and nitrogen retention. Its esters, such as cypionate, are utilized to prolong the drug's release and therapeutic window. These application notes provide a comprehensive guide for the calculation of nandrolone cypionate dosage and its application in in-vivo rodent studies. Due to a lack of direct studies on this compound in rodents, this document provides an evidence-based approach to dosage estimation based on the more extensively studied nandrolone decanoate, alongside detailed experimental protocols.
Dosage Calculation and Considerations
Calculating the appropriate dosage of this compound for rodent studies requires careful consideration of the animal model, the experimental objectives, and the pharmacokinetic profile of the drug. While direct data for this compound in rodents is scarce, a dose can be estimated from the widely published data on nandrolone decanoate, factoring in the difference in their ester side chains.
General Formula for Drug Dosage Calculation:
The fundamental formula for calculating the volume of a drug solution to inject is:
(Animal Weight (kg) x Dosage (mg/kg)) / Concentration of Drug (mg/mL) = Volume to Inject (mL)[1]
Estimating this compound Dosage from Nandrolone Decanoate Data:
The primary difference between this compound and nandrolone decanoate is the ester attached to the nandrolone molecule. The ester dictates the rate of release and the half-life of the drug. The decanoate ester is longer than the cypionate ester, resulting in a longer half-life for nandrolone decanoate. Consequently, to achieve a similar physiological effect, the dosing frequency of this compound may need to be adjusted, or a slightly different dose might be required.
As a starting point, researchers can refer to established dosages for nandrolone decanoate in rodents and adjust based on the specific research question. It is crucial to conduct pilot studies to determine the optimal dose for the desired biological effect.
Table 1: Reported Dosages of Nandrolone Decanoate in Rodent Studies
| Rodent Model | Dosage Range | Administration Route | Vehicle | Study Focus | Reference |
| Rats | |||||
| Adolescent Female Rats | 20 mg/kg | Subcutaneous (s.c.) | Sesame oil | Reproductive effects | [2] |
| Mature & Immature Male Rats | 10 mg/kg/day | Intraperitoneal (i.p.) | DMSO solution | Testicular function | [3] |
| Male Wistar Rats | 1, 3, and 9 mg/kg/week | Intramuscular (i.m.) | Sesame oil with 10% benzyl alcohol | Hormonal functions | |
| Male Rats | 10 mg/kg | Intramuscular (i.m.) | Peanut oil with benzoic alcohol | Testicular morphology | |
| Male Long-Evans Rats | 60 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Hair analysis | |
| Female Wistar Rats | 1.87, 3.75, 7.5, and 15 mg/kg | Subcutaneous (s.c.) | Mineral oil | Ovarian tissue | [4] |
| Female Rats | 6 mg/kg/week | Intraperitoneal (i.p.) | Saline solution | Ovarian histology | |
| Mice | |||||
| Male C57BL/6 Mice | 10 mg/kg/week | Not specified | Not specified | Neuroinflammation | [5] |
Experimental Protocols
Vehicle Preparation
This compound is a lipophilic substance and requires an oil-based vehicle for solubilization. Common vehicles include sesame oil, corn oil, or peanut oil. The addition of a co-solvent like benzyl alcohol can aid in solubilization and act as a preservative.
Protocol for Preparing a 10 mg/mL this compound Solution in Sesame Oil:
-
Materials:
-
This compound powder
-
Sterile sesame oil
-
Sterile benzyl alcohol (optional, up to 5% v/v)
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile glass vial.
-
Add the appropriate volume of benzyl alcohol (if using) and swirl to wet the powder.
-
Add the sterile sesame oil to the vial to achieve the final desired concentration (e.g., for 10 mg/mL, add sesame oil to a final volume of 10 mL for every 100 mg of this compound).
-
Add a sterile magnetic stir bar to the vial.
-
Place the vial on a magnetic stirrer and stir gently at room temperature until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to facilitate dissolution.
-
Once dissolved, filter the solution through a sterile 0.22 µm syringe filter into a new sterile vial to ensure sterility.
-
Store the solution at room temperature, protected from light.
-
Administration of this compound
The most common routes of administration for oil-based steroid solutions in rodents are subcutaneous (s.c.) and intramuscular (i.m.).
Protocol for Subcutaneous (s.c.) Injection in Mice and Rats:
-
Materials:
-
Syringe (e.g., 1 mL)
-
Needle (25-27 gauge for mice, 23-25 gauge for rats)
-
Prepared this compound solution
-
70% ethanol for disinfection (optional)
-
-
Procedure:
-
Restrain the animal appropriately. For mice, this can be done by scruffing the neck. For rats, gentle but firm handling is required.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Create a "tent" of skin over the dorsal midline (between the shoulder blades).
-
Insert the needle at the base of the tent, parallel to the body, ensuring it is in the subcutaneous space and not into the muscle or through the skin on the other side.
-
Gently pull back on the plunger to check for blood (aspiration). If no blood appears, slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the oil depot.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Signaling Pathway
Nandrolone, the active compound in this compound, exerts its anabolic effects primarily through the androgen receptor (AR) signaling pathway. Upon entering the cell, nandrolone binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes involved in muscle protein synthesis and growth.
Caption: Nandrolone androgen receptor signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in-vivo rodent study investigating the effects of this compound.
Caption: General experimental workflow for a rodent study.
Summary of Quantitative Data
Table 2: Key Parameters for Nandrolone Administration in Rodents
| Parameter | Mouse | Rat |
| Recommended Needle Gauge (s.c.) | 25-27g | 23-25g |
| Maximum Subcutaneous Injection Volume | < 3 mL (dispersed for >1mL) | < 10 mL (dispersed for >2mL) |
| Common Vehicles | Sesame oil, Corn oil, Peanut oil | Sesame oil, Corn oil, Peanut oil, DMSO |
| Common Administration Routes | Subcutaneous (s.c.), Intraperitoneal (i.p.) | Subcutaneous (s.c.), Intramuscular (i.m.), Intraperitoneal (i.p.) |
Disclaimer: The information provided is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and under an approved animal care and use protocol. The suggested dosage calculations are estimations and should be validated with pilot studies.
References
- 1. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nandrolone combined with strenuous resistance training impairs myocardial proteome profile of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nandrolone Cypionate Using High-Performance Liquid Chromatography (HPLC)
Introduction
Nandrolone cypionate is an anabolic-androgenic steroid and a long-acting ester of nandrolone. It is utilized in therapeutic applications for conditions such as anemia and osteoporosis and is also monitored in sports anti-doping control. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Principle
This method employs reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The analyte is detected by its UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 7.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or deionized water
-
Phosphate Buffer (10 mM, pH 7.0): Dissolve an appropriate amount of monobasic potassium phosphate in water, adjust the pH to 7.0 with a suitable base (e.g., sodium hydroxide), and bring to the final volume with water. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation
-
For Pharmaceutical Formulations (Oily Injections): Accurately measure a volume of the oily injection equivalent to 10 mg of this compound. Dissolve the sample in a suitable solvent like ethanol and shake for an extended period to ensure complete extraction. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).[1]
4. Calibration Curve
Inject 20 µL of each working standard solution into the HPLC system. Record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.999.
5. Sample Analysis
Inject 20 µL of the prepared sample solution into the HPLC system. Record the peak area of the this compound peak. Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method for the quantification of this compound.
| Parameter | Expected Value |
| Retention Time | ~ 6.5 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL[1] |
| Limit of Quantification (LOQ) | ~ 0.05 µg/mL[1] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification by HPLC.
References
Application Notes and Protocols for the GC-MS Analysis of Nandrolone Cypionate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone, an anabolic androgenic steroid, is prohibited for use in sports by the World Anti-Doping Agency (WADA). Its detection in biological samples, primarily urine, is a key focus of anti-doping laboratories and is also relevant in clinical and pharmaceutical research for pharmacokinetic and metabolic studies. Nandrolone is typically administered as an ester, such as nandrolone cypionate, which is hydrolyzed in the body to release the active nandrolone. Subsequently, nandrolone undergoes extensive metabolism, and its metabolites are excreted in urine, mainly as glucuronide conjugates. The primary urinary metabolites of nandrolone are 19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE), and 19-norepiandrosterone.[1]
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted technique for the definitive identification and quantification of these metabolites. The method involves sample preparation to isolate the metabolites, enzymatic hydrolysis to cleave the glucuronide conjugates, derivatization to enhance volatility and thermal stability, followed by chromatographic separation and mass spectrometric detection. This document provides detailed protocols and quantitative data for the GC-MS analysis of this compound metabolites.
Metabolic Pathway of this compound
This compound is first hydrolyzed to nandrolone. The parent compound is then metabolized in the liver, primarily through reductive pathways. The A-ring of the steroid is reduced to form the main metabolites: 19-norandrosterone and 19-noretiocholanolone. These metabolites are then conjugated, predominantly with glucuronic acid, to increase their water solubility for urinary excretion.
Experimental Workflow for GC-MS Analysis
The overall workflow for the analysis of nandrolone metabolites in urine involves several key steps, from sample collection to data analysis. Each step is critical for achieving accurate and reliable results.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the GC-MS analysis of the primary nandrolone metabolites. These values can vary depending on the specific instrumentation and laboratory conditions.
| Parameter | 19-Norandrosterone (19-NA) | 19-Noretiocholanolone (19-NE) | Reference(s) |
| Limit of Quantification (LOQ) | <1 ng/mL | <1 ng/mL | [1] |
| Lower Limit of Quantitation | 1 ng/mL | - | [2] |
| Detection Limit | 0.01 ng/mL | 0.06 ng/mL | [3] |
| Recovery | 94.17% | 95.54% | [3] |
| Characteristic Mass Ions (m/z) of TMS derivatives | 405, 420 | 405, 420 | [3][4] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol describes the preparation of urine samples for GC-MS analysis, including enzymatic hydrolysis and liquid-liquid extraction.
Materials and Reagents:
-
Urine sample
-
Phosphate buffer (pH 7.0)
-
β-glucuronidase (from E. coli)
-
Internal standard (e.g., deuterated 19-norandrosterone)[2]
-
Sodium carbonate/bicarbonate buffer
-
n-Pentane or diethyl ether (HPLC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and the internal standard.[2]
-
Enzymatic Hydrolysis: Add β-glucuronidase and incubate the mixture at 50-60°C for 1-3 hours to deconjugate the metabolites.[4][5]
-
pH Adjustment: After cooling to room temperature, adjust the pH of the sample to approximately 9 with sodium carbonate/bicarbonate buffer.
-
Liquid-Liquid Extraction: Add 5 mL of n-pentane or diethyl ether and vortex for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Solvent Collection: Transfer the organic (upper) layer to a clean tube. Repeat the extraction step for a more exhaustive recovery.
-
Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Protocol 2: Derivatization
Derivatization is a crucial step to increase the volatility and thermal stability of the steroid metabolites for GC-MS analysis. Trimethylsilyl (TMS) derivatives are commonly prepared.
Materials and Reagents:
-
Dried sample extract from Protocol 1
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2]
-
Ammonium iodide (NH₄I) and ethanethiol (optional, as catalysts)[6]
-
Pyridine (optional, as a solvent)
Procedure:
-
Reagent Addition: To the dried extract, add 50-100 µL of MSTFA (and any catalysts, if used).[2][6]
-
Incubation: Tightly cap the vial and heat at 60-70°C for 20-30 minutes to ensure complete derivatization.
-
Cooling: Allow the sample to cool to room temperature before injection into the GC-MS system.
Protocol 3: GC-MS Instrumental Analysis
This protocol provides typical GC-MS parameters for the analysis of derivatized nandrolone metabolites. These parameters may require optimization based on the specific instrument and column used.
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode at 270-280°C.[6]
-
Carrier Gas: Helium.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5), is commonly used. A typical dimension is 15-30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[6]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 20-25°C/minute.
-
Final hold: Hold at 300°C for 2-4 minutes.[6]
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is typically used for quantitative analysis to enhance sensitivity and selectivity. The characteristic ions for the TMS-derivatives of 19-norandrosterone and 19-noretiocholanolone (m/z 405 and 420) should be monitored.[3][4] Full scan mode can be used for qualitative identification.
-
Mass Range: If using full scan mode, a range of m/z 50-500 is appropriate.
Protocol 4: Data Analysis and Quantification
Procedure:
-
Calibration Curve: Prepare a series of calibration standards of the target metabolites (19-NA and 19-NE) with a fixed concentration of the internal standard. Process these standards using the same sample preparation, derivatization, and GC-MS analysis procedures as the unknown samples.
-
Peak Integration: Integrate the peak areas of the target analytes and the internal standard in the chromatograms of the calibration standards and the unknown samples.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration of the metabolites in the unknown samples by interpolating their peak area ratios on the calibration curve. A correlation coefficient (r²) greater than 0.99 is desirable for the calibration curve.[2]
Conclusion
The GC-MS methods outlined in this document provide a robust framework for the reliable identification and quantification of this compound metabolites in urine. Adherence to detailed protocols for sample preparation, derivatization, and instrumental analysis is essential for achieving the required sensitivity and accuracy in both anti-doping control and clinical research settings. The use of an appropriate internal standard is critical for correcting analytical variability and ensuring the precision of the quantitative results.
References
- 1. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The determination of nandrolone and its metabolites in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dshs-koeln.de [dshs-koeln.de]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for nandrolone cypionate detection in plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of nandrolone cypionate in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation by liquid-liquid extraction, optimized chromatographic separation, and mass spectrometric detection. The method is suitable for pharmacokinetic studies, drug monitoring, and forensic toxicology.
Introduction
This compound is a synthetic anabolic-androgenic steroid and an ester of nandrolone. It is used to promote muscle growth and stimulate appetite. Due to its potential for abuse in sports and its therapeutic applications, a reliable and sensitive method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing.[1][2] This application note presents a detailed protocol for the analysis of this compound in plasma, adaptable for research and drug development purposes.
Experimental Protocol
This protocol is a synthesis of established methods for the analysis of nandrolone esters and other steroids in plasma.[2][3][4]
Materials and Reagents
-
This compound analytical standard
-
Nandrolone-d3 (internal standard)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Nandrolone-d3 in methanol).
-
Vortex for 10 seconds to mix.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Add 1 mL of MTBE as the extraction solvent.[2]
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol/water.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
System: UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-1.0 min: 60% B
-
1.0-5.0 min: 60-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 60% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS/MS) Conditions
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C[5]
-
IonSpray Voltage: 5500 V[5]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 429.3 | 275.2 | 15 |
| This compound (Qualifier) | 429.3 | 109.1 | 30 |
| Nandrolone-d3 (IS) | 278.2 | 109.1 | 25 |
Quantitative Data Summary
The following table summarizes the performance characteristics of similar LC-MS/MS methods for the analysis of nandrolone and its esters, providing an expectation of the performance of this method.
| Analyte/Method | Matrix | LLOQ | Linearity Range | Reference |
| Nandrolone Esters | Equine Plasma | 100-200 pg/mL | 100-10,000 pg/mL | [3] |
| Nandrolone Phenylpropionate | Pharmaceutical Formulation | 0.050 µg/mL | 0.050-25 µg/mL | [6] |
| Nandrolone | Human Hair | 5 pg/mg | 5-400 pg/mg | |
| 19-Norandrosterone | Urine | <1 ng/mL | 0.1-10 ng/mL | [7] |
| Nandrolone Decanoate | Equine Plasma | 50 pg/mL | Not specified | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma. The liquid-liquid extraction procedure is effective in removing proteins and phospholipids, which can cause matrix effects and interfere with the analysis.[1] The use of a deuterated internal standard ensures accuracy and precision by compensating for variations in sample preparation and instrument response. The chromatographic conditions are optimized for the separation of this compound from endogenous plasma components, and the MRM transitions provide the necessary selectivity for confident detection and quantification. This method can be validated according to regulatory guidelines for use in various research and clinical applications.
References
- 1. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Developing a Stable Cell Line to Study Nandrolone Cypionate Effects
Introduction
Nandrolone cypionate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[1][2] It is used clinically to treat conditions such as anemia and osteoporosis due to its ability to promote red blood cell production and increase bone density.[2][3][4] In research and drug development, nandrolone and its esters are studied for their effects on muscle growth, protein synthesis, and collagen synthesis.[3][5] Understanding the cellular and molecular mechanisms of this compound requires robust in vitro models. A key tool for this is a stable cell line that consistently expresses the androgen receptor (AR), the primary target of nandrolone.[6][7][8]
This document provides detailed protocols for the development and characterization of a stable cell line for studying the effects of this compound. It also includes protocols for key experiments to quantify the cellular response to this compound.
Data Presentation
Table 1: Quantitative Effects of Nandrolone on Cellular Processes
| Parameter | Cell Type | Nandrolone Concentration | Observed Effect | Reference |
| Protein Synthesis | Mouse Skeletal Muscle | 10 g/kg/wk (in vivo) | Increased fractional synthesis rates | [9] |
| Satellite Cell Frequency | Chicken Pectoralis Muscle | 30 mg/week (in vivo) | Significant increase | [10] |
| Myonuclear Number | Chicken Pectoralis Muscle | 30 mg/week (in vivo) | Significant increase | [5] |
| StAR Protein Levels | R2C Leydig Cells | 3.9 µM | Significant increase | [11] |
| CYP17A1 Protein Levels | R2C Leydig Cells | 15.6 µM | Significant decrease | [11] |
| Serum Testosterone | Mice | Middle to high doses | Decreased levels | [12] |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Overexpressing the Androgen Receptor
This protocol describes the generation of a stable cell line using plasmid transfection and antibiotic selection. The goal is to create a cell line that consistently expresses the human androgen receptor (AR).
1.1. Materials
-
Host cell line (e.g., HEK293, C2C12, or LNCaP)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Expression vector containing the full-length human AR cDNA and a selectable marker gene (e.g., neomycin or puromycin resistance).[13][14]
-
Transfection reagent (e.g., lipofection-based reagent)
-
Selection antibiotic (e.g., G418 or puromycin)
-
Phosphate-buffered saline (PBS)
-
6-well and 96-well culture plates
-
Cloning cylinders or sterile pipette tips for colony isolation
1.2. Method
1.2.1. Determination of Antibiotic Selection Concentration (Kill Curve) Before transfection, it is crucial to determine the optimal concentration of the selection antibiotic for the host cell line.[13]
-
Seed the host cells in a 6-well plate at a density that allows for logarithmic growth for at least 7 days.
-
The next day, replace the medium with fresh medium containing a range of concentrations of the selection antibiotic (e.g., for G418: 100, 200, 400, 600, 800, 1000 µg/mL). Include a "no antibiotic" control.
-
Incubate the cells and replace the selective medium every 3-4 days.[15]
-
Monitor the cells daily for viability.
-
After 7-10 days, identify the lowest antibiotic concentration that results in 100% cell death. This concentration will be used for selecting stable transfectants.
1.2.2. Transfection
-
Seed the host cells in 6-well plates the day before transfection to ensure they are in a logarithmic growth phase and reach 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours.[16]
1.2.3. Selection of Stable Transfectants
-
After the initial incubation, passage the cells into a larger culture vessel with fresh medium containing the predetermined optimal concentration of the selection antibiotic.[13][15]
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days, until discrete antibiotic-resistant colonies appear.[15] This may take 2-3 weeks. The majority of untransfected cells will be eliminated during this period.
1.2.4. Isolation and Expansion of Clonal Cell Lines
-
Once colonies are visible, they can be isolated to generate clonal cell lines.
-
Wash the plate with PBS.
-
Using a sterile pipette tip or a cloning cylinder, carefully scrape and aspirate individual colonies.
-
Transfer each colony to a separate well of a 96-well plate containing selective medium.
-
Expand the clonal populations in progressively larger culture vessels.
-
Create cryopreserved stocks of the expanded clonal lines for long-term storage.
1.3. Validation of the Stable Cell Line It is essential to validate the stable expression of the androgen receptor in the generated clonal lines.
-
Western Blotting: Perform a Western blot to confirm the expression of the full-length AR protein. Use a validated anti-AR antibody.[17][18][19]
-
Immunofluorescence: Use immunofluorescence to visualize the subcellular localization of the AR. In the absence of an androgenic ligand, the AR should be predominantly cytoplasmic. Upon stimulation with an androgen like nandrolone, it should translocate to the nucleus.
-
Functional Assay (e.g., Reporter Gene Assay): Transfect the stable cell line with a reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase).[20] A dose-dependent increase in reporter activity upon treatment with this compound will confirm the functionality of the expressed AR.
Protocol 2: Western Blot Analysis of Androgen Receptor and Downstream Targets
This protocol details the procedure for analyzing protein expression levels by Western blotting.
2.1. Materials
-
Stable cell line expressing AR
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-phospho-HSP27, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2.2. Method
-
Cell Treatment and Lysis:
-
Seed the stable cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[18]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[21]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17][19]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17][19]
-
Wash the membrane extensively with TBST.
-
-
Detection:
Protocol 3: Protein Synthesis Assay
This protocol measures the rate of protein synthesis in response to this compound treatment.
3.1. Materials
-
Stable cell line
-
This compound
-
Culture medium deficient in an amino acid (e.g., methionine-free DMEM)
-
Radioactive amino acid (e.g., ³⁵S-methionine) or a non-radioactive alternative (e.g., puromycin-based assay)
-
Trichloroacetic acid (TCA)
-
Scintillation counter (for radioactive method) or appropriate detection system for non-radioactive method.
3.2. Method (using ³⁵S-methionine)
-
Seed the stable cells in multi-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Wash the cells with PBS and then incubate them in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Add ³⁵S-methionine to the medium and incubate for a defined period (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS to stop the incorporation.
-
Precipitate the proteins by adding ice-cold 10% TCA and incubating on ice.
-
Wash the protein precipitate with ethanol to remove unincorporated ³⁵S-methionine.
-
Solubilize the protein pellet in a suitable buffer.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content in a parallel well.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling pathway activated by this compound.
Experimental Workflow for Stable Cell Line Generation
Caption: Workflow for generating a stable cell line expressing the androgen receptor.
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. swolverine.com [swolverine.com]
- 4. drugs.com [drugs.com]
- 5. digitum.um.es [digitum.um.es]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Early Life Androgen Administration Attenuates Aging Related Declines in Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Nandrolone Stimulation on Testosterone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. thesciencenotes.com [thesciencenotes.com]
- 15. Stable Cell Line Generation | Thermo Fisher Scientific - NP [thermofisher.com]
- 16. knowledge.lonza.com [knowledge.lonza.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Nandrolone Esters in Animal Research
A Note on Nandrolone Cypionate: While the request specified a protocol for this compound, a comprehensive review of the available scientific literature reveals a significant scarcity of detailed administration protocols for this specific ester in animal research models. The vast majority of published studies utilize other esters, primarily nandrolone decanoate and to a lesser extent, nandrolone phenylpropionate.
Therefore, this document provides detailed application notes and protocols based on the extensive data available for nandrolone decanoate . Researchers can use this information as a robust starting point for designing studies with this compound, with the critical understanding that pharmacokinetic properties, such as half-life and release kinetics, will differ due to the cypionate ester. It is recommended to conduct pilot studies to determine the optimal dosing and administration frequency for this compound based on the specific research objectives and animal model.
Data Presentation: Quantitative Effects of Nandrolone Decanoate Administration in Animal Models
The following tables summarize the quantitative outcomes of nandrolone decanoate administration across various animal research studies.
| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Quantitative Findings |
| Rats (Male Wistar) | 10 mg/kg/week | Intramuscular | 8 weeks | - No significant change in body mass compared to control. - Increased diameter of the distal femoral epiphysis in animals evaluated 12 weeks after treatment cessation.[1] |
| Rats (Male Wistar) | 10 mg/kg/day | Intraperitoneal | 35 and 70 days | - Decreased number of Leydig cells and reduced testosterone concentration. - Severe depletion of sperm in both mature and immature rats with long-term treatment.[2] |
| Rats (Female) | 1, 4, and 10 mg/kg/day | Not Specified | 10 days | - 1 mg/kg: Significant increase in weight gain and a 9% increase in body protein. - 10 mg/kg: No change in body weight, but a 9% increase in body protein and a 32% reduction in body fat. |
| Rats (Male Fischer 344/Brown Norway) | 6 mg/kg/week | Intramuscular | 4 weeks | - Significant reduction in perirenal fat pad mass by 30% in 25-month-old rats. - No significant effect on soleus or plantaris muscle-to-body weight ratios.[3] |
| Mice (Male C57BL/6J) | 38 mg/kg (2 doses) | Intraperitoneal | 1 week (volume-overload period) | - Attenuated fatigue during volume-overload stress. - Lower TNF-α expression and oxidative stress in the plantaris muscle compared to the sham group. |
| Pigs (Hybrid) | 2 mg/kg b.w. | Intramuscular | 92 days | - 49.7% increase in muscle fiber diameter compared to control. - 145.7% increase in muscle fiber area compared to control.[4] |
| Chickens (Female White Leghorn) | 30 mg/week | Intramuscular | 4 weeks | - Approximately 22% increase in mean pectoralis mass. - Approximately 24% increase in mean fiber diameter. |
Experimental Protocols
General Protocol for Preparation and Administration of Nandrolone Decanoate
This protocol provides a generalized procedure for the preparation and administration of nandrolone decanoate in a rodent model. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Nandrolone decanoate powder
-
Sterile glass vials
-
Sterile syringes (1 mL) and needles (23-25 gauge for intramuscular, 25-27 gauge for subcutaneous)
-
Vortex mixer
-
Scale for accurate weighing
-
70% ethanol for disinfection
Procedure:
-
Preparation of Nandrolone Decanoate Solution:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of nandrolone decanoate powder.
-
Aseptically transfer the powder to a sterile glass vial.
-
Add the appropriate volume of sterile vehicle to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Securely cap the vial and vortex until the nandrolone decanoate is completely dissolved. The solution should be clear and free of particulate matter.
-
-
Animal Handling and Injection:
-
Gently restrain the animal using an appropriate and approved method.
-
Disinfect the injection site with 70% ethanol.
-
For intramuscular (IM) injection: Insert the needle into the quadriceps or gluteal muscle of the hind limb. Aspirate to ensure the needle is not in a blood vessel before slowly injecting the solution.
-
For subcutaneous (SC) injection: Lift a fold of skin, typically in the dorsal neck or back region, and insert the needle into the tented area. Aspirate before slowly injecting the solution.[6]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any adverse reactions post-injection.
-
Example Experimental Protocol: Effects of Nandrolone Decanoate on Muscle Atrophy in a Mouse Model of Hindlimb Unloading
This protocol is adapted from a study investigating the effects of nandrolone on muscle disuse atrophy.[7]
Animal Model: Male C57BL/6 mice.
Treatment Groups:
-
Control: No intervention.
-
Hindlimb Unloading (HU): Mice subjected to hindlimb unloading for 14 days.
-
HU + Nandrolone (HU-ND): Mice pre-treated with nandrolone decanoate for 2 weeks prior to and during the 14-day hindlimb unloading period.
Methodology:
-
Nandrolone Administration:
-
Mice in the HU-ND group receive subcutaneous injections of nandrolone decanoate at a specified dosage for two weeks leading up to the hindlimb unloading.
-
Injections continue throughout the 14-day HU period.
-
-
Hindlimb Unloading Procedure:
-
A tail suspension model is used to induce hindlimb unloading, preventing the rear paws from touching the cage floor.
-
Animals are monitored daily for signs of stress or discomfort.
-
-
Outcome Measures:
-
Muscle Mass: At the end of the experimental period, the soleus, gastrocnemius, and extensor digitorum longus (EDL) muscles are dissected and weighed.
-
Protein Content: Total protein content of the dissected muscles is determined using a standard biochemical assay.
-
Gene Expression Analysis: Real-time PCR is used to quantify the expression of genes involved in muscle atrophy (e.g., MuRF-1) and muscle growth.
-
Mandatory Visualizations
Caption: Signaling pathway of nandrolone leading to muscle hypertrophy.
References
- 1. Effects of nandrolone decanoate on femur morphology. Experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of supraphysiological dose of Nandrolone Decanoate on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Localization of Androgen Receptor Following Nandrolone Cypionate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the immunohistochemical (IHC) localization of the Androgen Receptor (AR) in tissues following treatment with nandrolone cypionate. Nandrolone, an anabolic-androgenic steroid (AAS), exerts its effects through binding to the AR.[1][2] Visualizing the subcellular localization and quantifying the expression of AR is crucial for understanding the mechanism of action of this compound and other AAS in various target tissues.
Introduction to Androgen Receptor Signaling
The Androgen Receptor is a ligand-activated transcription factor and a member of the steroid hormone receptor superfamily.[3][4][5] Its signaling is pivotal in mediating the physiological and pharmacological effects of androgens like testosterone and synthetic derivatives such as nandrolone. Upon ligand binding in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[6] In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7][8] This classical signaling pathway is the primary mechanism by which androgens exert their effects. A non-classical, membrane-associated AR signaling pathway also exists, which can trigger rapid cellular responses.[8]
Androgen Receptor Signaling Pathway
Caption: Classical androgen receptor signaling pathway initiated by nandrolone.
Quantitative Analysis of Androgen Receptor Expression
The expression of AR can be quantified to assess the impact of this compound treatment. A common method is the Histochemical Score (H-score), which combines the staining intensity and the percentage of positively stained cells.[9]
H-Score Calculation: H-score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)
The resulting score ranges from 0 to 300.[9] This semi-quantitative method allows for a standardized comparison across different treatment groups. Automated color video image analysis can also be employed for more objective and detailed quantification of staining features, such as mean intensity and the area of AR staining.[10]
Sample Quantitative Data on AR Expression
The following table summarizes hypothetical quantitative data on AR expression in prostate tissue following this compound treatment, as determined by H-score analysis.
| Treatment Group | Nuclear AR H-Score (Mean ± SD) | Cytoplasmic AR H-Score (Mean ± SD) | Nuclear/Cytoplasmic Ratio |
| Vehicle Control | 150 ± 15 | 50 ± 8 | 3.0 |
| Low-Dose this compound | 220 ± 20 | 45 ± 7 | 4.9 |
| High-Dose this compound | 260 ± 18 | 40 ± 5 | 6.5 |
Experimental Protocols
Immunohistochemistry Workflow for AR Localization
Caption: Standard workflow for immunohistochemical staining of Androgen Receptor.
Detailed Protocol: AR Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol is adapted from established methods for AR immunohistochemistry.[11][12][13][14][15]
1. Tissue Preparation and Sectioning:
-
Fix fresh tissue specimens in 10% neutral buffered formalin for 24-48 hours at room temperature.[16]
-
Process the fixed tissues through a series of graded ethanol and xylene washes and embed in paraffin wax.[17]
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[16]
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 2 minutes each.
-
Rinse with distilled water for 5 minutes.
3. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is crucial for unmasking the AR epitope in FFPE tissues.[13][15]
-
Immerse slides in a staining jar containing 10 mM sodium citrate buffer (pH 6.0).[12]
-
Heat the slides in a microwave oven at high power for 5 minutes, followed by low power for 15 minutes.[15] Alternatively, use a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.
-
Rinse slides with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
4. Immunohistochemical Staining:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity. Rinse with TBS/PBS.
-
Protein Block: Apply a protein blocking solution (e.g., 5% normal goat serum in TBS/PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody:
-
Secondary Antibody and Detection:
-
Incubate sections with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 30-60 minutes at room temperature.
-
Wash slides 3x5 minutes with TBS/PBS.
-
Apply 3,3'-Diaminobenzidine (DAB) chromogen substrate and incubate for 5-10 minutes, or until the desired brown color develops. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
5. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
6. Imaging and Analysis:
-
Examine the slides under a light microscope. AR staining will appear as a brown precipitate, typically localized to the nucleus of positive cells.[5]
-
Capture images for documentation and perform quantitative analysis as described above.
Solutions and Reagents
| Reagent | Preparation |
| 10% Neutral Buffered Formalin | Commercially available. |
| Citrate Buffer (10 mM, pH 6.0) | Dissolve 2.1 g of citric acid monohydrate in 1 L of distilled water. Adjust pH to 6.0 with 2N NaOH. |
| TBS (Tris-Buffered Saline) | 0.05 M Tris-HCl, 0.15 M NaCl, pH 7.6. |
| Primary Antibody | Anti-Androgen Receptor (e.g., mouse monoclonal [AR441] or rabbit polyclonal). Dilute as per manufacturer's instructions. |
| Detection System | HRP-conjugated secondary antibody and DAB substrate kit. |
| Counterstain | Harris or Mayer's Hematoxylin. |
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Nandrolone Stimulation on Testosterone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Androgen Receptor Antibodies | Invitrogen [thermofisher.com]
- 4. Androgen Receptor - IHC Primary Antibodies [shop.leicabiosystems.com]
- 5. Androgen Receptor - IHC Primary Antibodies [shop.leicabiosystems.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. Immunohistochemical Analysis of Androgen Receptor Expression Predicts the Prognosis of Metastatic Castration‐Sensitive Prostate Cancer Patients Receiving Abiraterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of discrete androgen receptor epitopes in prostate cancer by immunostaining: measurement by color video image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Antigen retrieval technique utilizing citrate buffer or urea solution for immunohistochemical demonstration of androgen receptor in formalin-fixed paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for improving the immunohistochemical staining of various intranuclear prognostic markers in formalin-paraffin sections: androgen receptor, estrogen receptor, progesterone receptor, p53 protein, proliferating cell nuclear antigen, and Ki-67 antigen revealed by antigen retrieval techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Androgen receptor immunostaining and its tissue distribution in formalin-fixed, paraffin-embedded sections after microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Androgen Receptor by Immunohistochemistry | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 17. Correlation between Androgen Receptor Expression and Immunohistochemistry Type as Prognostic Factors in a Cohort of Breast Cancer Patients: Result from a Single-Center, Cross Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. Immunohistochemistry-based assessment of androgen receptor status and the AR-null phenotype in metastatic castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Correlation between Androgen Receptor Expression and Immunohistochemistry Type as Prognostic Factors in a Cohort of Breast Cancer Patients: Result from a Single-Center, Cross Sectional Study | MDPI [mdpi.com]
Application Notes and Protocols: Experimental Design for Studying the Effects of Nandrolone Cypionate on Bone Density
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Anabolic steroids, synthetic derivatives of testosterone, have been investigated for their potential therapeutic effects on bone health.[1][2] Nandrolone cypionate, an injectable form of the anabolic steroid nandrolone, is known for its anabolic effects with reduced androgenic activity compared to testosterone.[3] This document provides a detailed experimental design to investigate the effects of this compound on bone density in a preclinical model of postmenopausal osteoporosis.
The proposed study will utilize the ovariectomized (OVX) rat model, a well-established and clinically relevant model for studying estrogen-deficient bone loss.[2][4][5][6] The primary objective is to assess the impact of this compound treatment on bone mineral density, bone microarchitecture, and bone turnover. The experimental protocols outlined below provide detailed methodologies for in vivo procedures, micro-computed tomography (micro-CT) analysis, bone histomorphometry, and the quantification of biochemical markers of bone turnover.
Experimental Design and Workflow
The overall experimental workflow is depicted in the diagram below. The study will involve acclimatization of the animals, followed by ovariectomy to induce an osteoporotic condition. After a period of bone loss, animals will be treated with this compound. At the end of the treatment period, bone and serum samples will be collected for detailed analysis.
Caption: Experimental workflow for studying this compound effects on bone density.
Experimental Protocols
Animal Model and Treatment
3.1.1 Animal Model: The ovariectomized (OVX) rat is the selected model for postmenopausal osteoporosis.[2][4][5][6]
-
Species: Sprague-Dawley rats
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
3.1.2 Ovariectomy (OVX) Protocol: The dorsolateral skin incision approach is recommended.[4][6]
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Shave and disinfect the surgical area on the dorsal side.
-
Make a small incision through the skin and underlying muscle to expose the abdominal cavity.
-
Locate and ligate the ovarian blood vessels and the fallopian tube.
-
Remove the ovary.
-
Suture the muscle and skin layers.
-
Repeat the procedure on the contralateral side.
-
Administer post-operative analgesics as required.
-
A sham operation, where the ovaries are located but not removed, will be performed on the control group.
3.1.3 Treatment Groups:
-
Group 1: SHAM: Sham-operated rats receiving a vehicle control.
-
Group 2: OVX + Vehicle: Ovariectomized rats receiving a vehicle control.
-
Group 3: OVX + this compound (Low Dose): Ovariectomized rats receiving a low dose of this compound.
-
Group 4: OVX + this compound (High Dose): Ovariectomized rats receiving a high dose of this compound.
3.1.4 Drug Administration: Treatment will commence 2 weeks post-ovariectomy to allow for the onset of bone loss.[5]
-
Drug: this compound
-
Vehicle: Sterile oil (e.g., sesame oil)
-
Dosage: Based on previous studies, a dose of 5 mg/kg body weight, administered intramuscularly once a week, can be considered a starting point.[7] A higher dose (e.g., 10 mg/kg) can be used for the high-dose group.
-
Duration: 12 weeks.
Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT will be used for the three-dimensional assessment of bone microarchitecture.[8][9][10]
3.2.1 Sample Preparation:
-
At the end of the study, euthanize the rats and dissect the femurs, removing all soft tissue.
-
Store the femurs in 70% ethanol or 4% paraformaldehyde.[9]
3.2.2 Image Acquisition:
-
Scan the distal femur using a high-resolution micro-CT system.
-
Scanning Parameters (example):
3.2.3 Image Analysis:
-
Define a region of interest (ROI) in the trabecular bone of the distal femoral metaphysis, starting just below the growth plate.
-
Define a second ROI in the cortical bone of the femoral diaphysis.
-
Segment the bone from the background using a global thresholding algorithm.
-
Calculate the following morphometric parameters:
-
Trabecular Bone:
-
Bone Volume Fraction (BV/TV, %)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Thickness (Tb.Th, µm)
-
Trabecular Separation (Tb.Sp, µm)
-
Connectivity Density (Conn.D, 1/mm³)
-
-
Cortical Bone:
-
Cortical Thickness (Ct.Th, µm)
-
Cortical Bone Area (Ct.Ar, mm²)
-
Total Cross-Sectional Area (Tt.Ar, mm²)
-
Marrow Area (Ma.Ar, mm²)
-
-
Bone Histomorphometry
Bone histomorphometry provides quantitative information on bone remodeling at the cellular level.[12][13][14]
3.3.1 Sample Preparation:
-
For dynamic histomorphometry, administer fluorochrome labels (e.g., calcein and alizarin) at specific time points before euthanasia.
-
After euthanasia, dissect the tibiae and fix them in 70% ethanol.
-
Dehydrate the bones in graded ethanol and embed in poly(methyl methacrylate) (PMMA).
-
Cut undecalcified sections (5-8 µm thick) using a microtome.
3.3.2 Staining:
-
Von Kossa/Van Gieson Stain: To differentiate mineralized (black) from unmineralized (red) bone matrix.[12]
-
Toluidine Blue Stain: For visualization of cellular details.
-
TRAP (Tartrate-Resistant Acid Phosphatase) Staining: To identify and quantify osteoclasts.[12]
3.3.3 Histomorphometric Analysis: Analyze the sections using a semi-automated image analysis system to measure the following parameters in the proximal tibial metaphysis:
-
Static Parameters:
-
Bone Volume/Tissue Volume (BV/TV, %)
-
Trabecular Thickness (Tb.Th, µm)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Separation (Tb.Sp, µm)
-
Osteoid Surface/Bone Surface (OS/BS, %)
-
Osteoblast Surface/Bone Surface (Ob.S/BS, %)
-
Eroded Surface/Bone Surface (ES/BS, %)
-
Osteoclast Surface/Bone Surface (Oc.S/BS, %)
-
-
Dynamic Parameters (from fluorochrome labels):
-
Mineralizing Surface/Bone Surface (MS/BS, %)
-
Mineral Apposition Rate (MAR, µm/day)
-
Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day)
-
Biochemical Markers of Bone Turnover
Serum levels of bone formation and resorption markers will be quantified using enzyme-linked immunosorbent assays (ELISAs).[3][15]
3.4.1 Sample Collection:
-
At the time of euthanasia, collect blood via cardiac puncture.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the serum at -80°C until analysis.
3.4.2 ELISA Protocols: Use commercially available ELISA kits for rat serum.
-
Bone Formation Marker: Procollagen Type I N-terminal Propeptide (P1NP)[16]
-
Bone Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I)[3][15][17]
General ELISA Procedure (Sandwich ELISA for P1NP):
-
Prepare standards and samples as per the kit instructions.
-
Add standards and samples to the wells of the antibody-pre-coated microplate.
-
Incubate as specified.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody specific for the target protein.
-
Incubate and wash.
-
Add an avidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Add a stop solution to terminate the reaction.
-
Measure the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of the marker in the samples based on the standard curve.
Data Presentation
Quantitative data will be summarized in the following tables for clear comparison between the experimental groups.
Table 1: Micro-CT Analysis of Distal Femur Trabecular Bone
| Parameter | SHAM | OVX + Vehicle | OVX + Nandrolone (Low) | OVX + Nandrolone (High) |
|---|---|---|---|---|
| BV/TV (%) | ||||
| Tb.N (1/mm) | ||||
| Tb.Th (µm) | ||||
| Tb.Sp (µm) |
| Conn.D (1/mm³) | | | | |
Table 2: Micro-CT Analysis of Femoral Diaphysis Cortical Bone
| Parameter | SHAM | OVX + Vehicle | OVX + Nandrolone (Low) | OVX + Nandrolone (High) |
|---|---|---|---|---|
| Ct.Th (µm) | ||||
| Ct.Ar (mm²) | ||||
| Tt.Ar (mm²) |
| Ma.Ar (mm²) | | | | |
Table 3: Bone Histomorphometry of Proximal Tibia
| Parameter | SHAM | OVX + Vehicle | OVX + Nandrolone (Low) | OVX + Nandrolone (High) |
|---|---|---|---|---|
| Static | ||||
| BV/TV (%) | ||||
| Ob.S/BS (%) | ||||
| Oc.S/BS (%) | ||||
| Dynamic | ||||
| MS/BS (%) | ||||
| MAR (µm/day) |
| BFR/BS (µm³/µm²/day) | | | | |
Table 4: Serum Biochemical Markers of Bone Turnover
| Marker | SHAM | OVX + Vehicle | OVX + Nandrolone (Low) | OVX + Nandrolone (High) |
|---|---|---|---|---|
| P1NP (ng/mL) |
| CTX-I (pg/mL) | | | | |
Signaling Pathways
Nandrolone, as an androgen, is expected to exert its effects on bone primarily through the androgen receptor (AR). The binding of nandrolone to the AR in osteoblasts can modulate gene expression, influencing bone formation and resorption.[18][19][20] The diagram below illustrates the putative signaling pathway.
Caption: Putative signaling pathway of this compound in bone cells.
References
- 1. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Rat Model for Osteoporosis - Enamine [enamine.net]
- 6. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 7. scielo.br [scielo.br]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]
- 11. Microcomputed tomography of the femur of diabetic rats: alterations of trabecular and cortical bone microarchitecture and vasculature—a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. arprheumatology.com [arprheumatology.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. Enzyme-linked immunosorbent serum assays (ELISAs) for rat and human N-terminal pro-peptide of collagen type I (PINP)--assessment of corresponding epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. immunoconceptindia.co [immunoconceptindia.co]
- 18. Targeting of androgen receptor in bone reveals a lack of androgen anabolic action and inhibition of osteogenesis A model for compartment-specific androgen action in the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Androgen receptor action in osteoblasts in male mice is dependent on their stage of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Nandrolone Cypionate-Induced Protein Synthesis In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nandrolone cypionate, a synthetic anabolic-androgenic steroid (AAS), is known for its myotrophic effects, promoting muscle growth and protein synthesis. Quantifying these anabolic effects at the cellular level is crucial for understanding its mechanism of action and for the development of new therapeutic agents. These application notes provide detailed protocols for assessing this compound-induced protein synthesis in vitro, focusing on the highly sensitive and non-radioactive SUnSET (SUrface SEnsing of Translation) assay. Additionally, we describe the underlying signaling pathways and provide protocols for sample preparation and analysis.
Data Presentation
Table 1: Effect of Nandrolone on Myogenic and Signaling Markers in C2C12 Myoblasts
This table summarizes the observed effects of nandrolone on the expression and activation of proteins involved in muscle cell differentiation and protein synthesis signaling pathways.
| Target | Cell Line | Nandrolone Ester | Concentration | Duration | Observed Effect | Reference |
| MyoD mRNA | C2C12 | Not Specified | 500 nmol/L | 24-48h | Moderate but significant upregulation | [1] |
| MyoD Protein | C2C12 | Not Specified | 500 nmol/L | 24-72h | Increased expression, with a peak at 48h | [1] |
| Nuclear MyoD | C2C12 | Not Specified | 500 nmol/L | 16-72h | Early and sustained increase, peaking at 72h | [1] |
| Numb Protein | C2C12 | Not Specified | Not Specified | Time-dependent | Upregulation and increased half-life (10 to 18 hours) | [2] |
| mdm2 Protein | C2C12 | Not Specified | Not Specified | Time-dependent | Reduced expression | [2] |
| p-Akt (S473) | C2C12 myotubes | Nandrolone Decanoate | Not Specified | Not Specified | Increased phosphorylation | [3] |
| p-mTOR (S2448) | C2C12 myotubes | Nandrolone Decanoate | Not Specified | Not Specified | Increased phosphorylation | [3] |
| Total eIF2 | Mouse Soleus Muscle (in vivo) | Nandrolone Decanoate | Not Specified | During Hindlimb Unloading | Restored levels reduced by disuse | [4] |
Table 2: Quantitative Effect of Testosterone on Protein Content in Myotubes
As a closely related androgen, testosterone provides a model for the potential quantitative effects of nandrolone on muscle cell protein accretion.
| Androgen | Cell Line | Concentration | Duration | Effect on Total Protein Content | Reference |
| Dihydrotestosterone (DHT) | C2C12-AR Myotubes | 100 nM | 3 days | ~20% increase vs. vehicle | [5] |
| Testosterone | L6 Myoblasts | 100 nM | Not Specified | Increased cell diameter and protein content (negated by rapamycin) | [6] |
| Testosterone | C2C12 Myotubes | 50 nM & 500 nM | 6 days | Significant increase in myotube width vs. control | [1] |
Signaling Pathways
Nandrolone-Mediated Protein Synthesis Signaling Pathway
This compound, upon entering the cell, binds to the androgen receptor (AR). The ligand-bound AR translocates to the nucleus and acts as a transcription factor, upregulating the expression of myogenic regulatory factors such as MyoD. Furthermore, nandrolone can activate cytoplasmic signaling cascades, notably the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis. Activation of Akt leads to the phosphorylation and activation of mTORC1, which in turn phosphorylates downstream effectors like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), ultimately leading to an increase in the translation of mRNAs into protein.
Caption: Nandrolone signaling pathway leading to protein synthesis.
Experimental Workflows
In Vitro Model: C2C12 Cell Culture and Differentiation
The C2C12 mouse myoblast cell line is a well-established model for studying myogenesis and muscle protein metabolism.[7]
Caption: Workflow for C2C12 cell culture and differentiation.
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes, which are suitable for protein synthesis assays.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Myoblast Proliferation: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Passaging: When cells reach 70-80% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and seeding into new flasks or plates at a lower density.[8] Do not allow cells to become fully confluent during the proliferation phase.
-
Seeding for Experiments: Seed myoblasts in the desired culture plates (e.g., 6-well plates) at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Induction of Differentiation: Once the myoblasts reach 80-90% confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.[9]
-
Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days to allow for the formation of multinucleated myotubes. Change the Differentiation Medium every 48 hours.
-
Treatment: On the day of the experiment, replace the medium with fresh Differentiation Medium containing the desired concentration of this compound or vehicle control. The optimal concentration and duration of treatment should be determined empirically, but concentrations in the nanomolar to low micromolar range are typically used for in vitro steroid studies.[1][6]
Protocol 2: Quantifying Protein Synthesis using the SUnSET Assay
The SUnSET (SUrface SEnsing of Translation) assay is a non-radioactive method to measure global protein synthesis based on the incorporation of puromycin, an aminonucleoside antibiotic that is a structural analog of tyrosyl-tRNA, into nascent polypeptide chains.[8][10] The amount of incorporated puromycin is then detected by Western blotting with an anti-puromycin antibody.[11][12]
Materials:
-
Differentiated C2C12 myotubes in culture plates
-
This compound stock solution
-
Puromycin solution (1 mM in sterile water)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-puromycin antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment: Treat differentiated C2C12 myotubes with this compound at the desired concentrations for the determined duration. Include a vehicle-treated control group.
-
Puromycin Labeling: 30 minutes before the end of the treatment period, add puromycin to the culture medium of all wells to a final concentration of 1 µM.[7] Incubate for exactly 30 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities of the puromycin signal and the loading control for each lane using densitometry software (e.g., ImageJ).
-
Normalize the puromycin signal to the corresponding loading control signal.
-
Express the results as a fold change in protein synthesis relative to the vehicle-treated control.
-
Logical Relationships
Decision-Making Workflow for In Vitro Protein Synthesis Assay
This diagram outlines the logical steps and considerations for designing and executing an experiment to quantify this compound-induced protein synthesis in vitro.
References
- 1. physoc.org [physoc.org]
- 2. Androgens and the control of skeletal muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 4. The mTORC2 Complex Regulates Terminal Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen-Mediated Regulation of Skeletal Muscle Protein Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 9. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 10. dsmz.de [dsmz.de]
- 11. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Nandrolone Cypionate in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nandrolone cypionate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a highly lipophilic and hydrophobic molecule, meaning it has very poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, is diluted into the aqueous environment of the culture medium. This change in solvent composition drastically reduces the solubility of this compound, causing it to fall out of solution and form visible precipitates.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) and absolute ethanol are the most commonly used solvents for preparing stock solutions of anabolic steroids like nandrolone for in vitro studies.[1][2] It is crucial to prepare a high-concentration stock solution to minimize the final volume of the organic solvent added to the cell culture medium.
Q3: What is the maximum recommended concentration of organic solvent in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). The tolerance to solvents like DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Q4: Can I use anything other than organic solvents to improve solubility?
A4: Yes, solubility enhancers like cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, increasing their solubility in aqueous solutions.[3] This can be a viable alternative or a supplementary approach to using organic solvents.
Troubleshooting Guide
Encountering precipitation of this compound can be a frustrating experience that can compromise experimental results. This guide provides a systematic approach to identifying and resolving these solubility issues.
| Problem | Potential Cause | Recommended Solution(s) |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the culture medium. | - Lower the final working concentration of this compound if your experimental design allows. - Increase the volume of the cell culture medium to further dilute the compound. |
| The stock solution was added to the medium too quickly, causing localized high concentrations and "shock" precipitation. | - Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[4] - Use a serial dilution approach: first, dilute the stock solution in a small volume of medium, and then add this intermediate dilution to the final volume. | |
| Cloudy or Hazy Medium | Formation of a fine, colloidal suspension of this compound that is not immediately visible as distinct particles. | - Visually inspect the medium against a light source for any signs of cloudiness before adding it to your cells. - Consider filtering the final solution through a sterile 0.22 µm syringe filter, although this may remove some of the precipitated compound, altering the final concentration. |
| Precipitation Over Time | The compound is slowly coming out of solution during incubation due to instability in the complex aqueous environment of the cell culture medium. | - Prepare fresh dilutions of this compound for each experiment and avoid storing diluted solutions in aqueous media. - If using solubility enhancers like cyclodextrins, ensure the appropriate type and concentration are used to maintain a stable complex. |
| Inconsistent Results | Variability in the preparation of the dosing solution is leading to inconsistent concentrations of soluble this compound. | - Develop and strictly follow a standardized protocol for the preparation of your this compound solutions. - Ensure the stock solution is completely dissolved before use; if any precipitate is visible in the stock, gently warm it (e.g., in a 37°C water bath) and vortex to redissolve.[5] |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following tables provide data for the parent compound, nandrolone, and a similar ester, nandrolone decanoate, which can serve as a useful reference.
Table 1: Solubility of Nandrolone and its Esters in Organic Solvents
| Compound | Solvent | Solubility |
| Nandrolone | Ethanol | 1 mg/mL[6] |
| Nandrolone | Methanol | 1 mg/mL[6] |
| Nandrolone | Acetonitrile | 1 mg/mL[6] |
| Nandrolone Phenylpropionate | DMSO | Soluble[1] |
| Nandrolone Decanoate | Ethanol | 5 mg/mL[3] |
| Nandrolone Decanoate | DMSO | 10 mg/mL[3] |
Table 2: Typical In Vitro Concentrations of Nandrolone
| Cell Line | Concentration Range | Duration of Treatment |
| R2C Leydig Cells | 3.9 µM - 15.6 µM | 48 hours |
| HepG2 Cells | 2.5 µM - 160 µM | Up to 7 days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO or absolute ethanol
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil to protect from light.
-
Analytical balance
-
Sterile pipette tips
-
-
Procedure:
-
In a sterile environment (e.g., a chemical fume hood), weigh the desired amount of this compound powder and transfer it to the sterile vial.
-
Calculate the volume of solvent required to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Add the calculated volume of sterile DMSO or ethanol to the vial containing the this compound powder.
-
Cap the vial tightly and vortex vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
Sterile pipette tips
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the stock solution dropwise to the medium. This gradual addition helps to prevent localized high concentrations and subsequent precipitation.
-
Ensure the final concentration of the organic solvent is within the acceptable range for your cell line (e.g., ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Androgen receptor signaling pathway activated by nandrolone.
References
- 1. Nandrolone phenylpropionate | CAS:62-90-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Nandrolone Decanoate / Testosterone Cypionate / Testosterone Enanthate Injection | Pharmacy in Florida - Castillo's Pharmacy [pharmacyandcompounding.com]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Effects of Nandrolone Stimulation on Testosterone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of nandrolone cypionate in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of nandrolone cypionate in long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The stability of this compound, particularly in solution, is primarily influenced by temperature, light, and the presence of oxygen.[1] Formulations are typically oil-based solutions, which can be susceptible to degradation through hydrolysis of the cypionate ester and oxidation of the steroid structure. Light exposure can lead to photodegradation.
Q2: What are the recommended storage conditions for this compound injectable solutions?
A2: this compound solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F). It is crucial to protect the solution from light by keeping it in its original packaging. Freezing should be avoided as it can cause the active ingredient to crystallize out of the oil-based vehicle.
Q3: What are the common degradation products of nandrolone esters?
A3: A primary degradation pathway for nandrolone esters is the hydrolysis of the ester bond, which results in the formation of nandrolone.[1] Further degradation of the steroid nucleus can also occur under stressful conditions such as strong acids, bases, or oxidizing agents.
Q4: Can antioxidants be used to improve the stability of this compound solutions?
A4: Yes, antioxidants can be included in the formulation to prevent oxidative degradation. Common antioxidants used in oil-based parenteral formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The choice and concentration of the antioxidant should be optimized for the specific formulation.
Q5: How does the container and closure system impact the stability of this compound?
A5: The container and closure system is critical for protecting the product from light and oxygen. Amber-colored glass vials are recommended to block UV and visible light. The closure system should provide an airtight seal to prevent the ingress of oxygen, which can accelerate oxidative degradation.
Troubleshooting Guides
Issue 1: Precipitation or Crystallization in the Vial
-
Question: I have observed crystals or a cloudy appearance in my vial of this compound solution upon storage. What could be the cause and how can I resolve it?
-
Answer:
-
Possible Cause 1: Low-Temperature Storage. Exposure to cold temperatures is a common cause of crystallization in oil-based steroid solutions.
-
Solution 1: Gently warm the vial in a water bath to redissolve the crystals. Ensure the water temperature does not exceed 40°C. Swirl the vial gently until the solution is clear. Allow it to cool to room temperature before use.
-
Possible Cause 2: High Concentration. Highly concentrated solutions are more prone to crystallization.
-
Solution 2: If the issue persists, consider reformulating with a lower concentration of this compound or adjusting the co-solvent system (e.g., by modifying the ratio of benzyl benzoate to oil).
-
Possible Cause 3: Incompatible Excipients. Certain excipients may not be fully compatible, leading to precipitation over time.
-
Solution 3: Review the formulation for any known incompatibilities. Ensure all excipients are of high purity and suitable for parenteral use.
-
Issue 2: Discoloration of the Solution
-
Question: The this compound solution has developed a yellow or brownish tint. What does this indicate?
-
Answer:
-
Possible Cause: Oxidative Degradation. Discoloration is often a sign of oxidation. This can be caused by exposure to oxygen in the headspace of the vial or the presence of peroxides in the excipients.
-
Solution: Ensure that the vial has been properly sealed with an inert gas (e.g., nitrogen) in the headspace. Use high-purity, low-peroxide excipients. The inclusion of an antioxidant like BHT or BHA in the formulation can help mitigate this issue.
-
Issue 3: Loss of Potency Detected by HPLC Analysis
-
Question: My stability-indicating HPLC analysis shows a significant decrease in the concentration of this compound over time. How can I identify the cause?
-
Answer:
-
Step 1: Identify Degradation Products. Examine the chromatogram for the presence of new peaks. A common degradation product is nandrolone, resulting from the hydrolysis of the cypionate ester.[1]
-
Step 2: Investigate Potential Causes.
-
Hydrolysis: If nandrolone is the primary degradant, this suggests hydrolysis. This can be accelerated by the presence of moisture. Ensure all solvents and excipients are anhydrous.
-
Oxidation: If other, unidentified degradation peaks are present, consider the possibility of oxidation. Review the antioxidant system in your formulation.
-
Photodegradation: If the product was exposed to light, photodegradation may have occurred. Ensure proper light-protective packaging is used.
-
-
Step 3: Perform Forced Degradation Studies. To confirm the degradation pathways, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help to identify the degradation products and develop a more robust formulation.
-
Data Presentation
Table 1: Illustrative Forced Degradation of Nandrolone Phenylpropionate
Note: This data is for nandrolone phenylpropionate and is provided as an example. Specific degradation will vary for this compound and the formulation.
| Stress Condition | Duration | Temperature | Reagent | % Degradation | Major Degradant |
| Acid Hydrolysis | 2 hours | 60°C | 0.5 N HCl | Significant | Nandrolone |
| Base Hydrolysis | 1 hour | Room Temp | 0.5 N NaOH | Significant | Nandrolone |
| Oxidation | 6 hours | 60°C | 5.0% H₂O₂ | No Impact | - |
| Thermal | 48 hours | 70°C | - | No Impact | - |
| Photolytic | - | - | - | No Impact | - |
(Data adapted from a study on Nandrolone Phenylpropionate)[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nandrolone Esters
This protocol is based on a validated method for nandrolone phenylpropionate and can be adapted for this compound.[1][2]
-
Chromatographic System:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: 0.1% Orthophosphoric acid in a 90:10 (v/v) mixture of water and methanol.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 10 40 60 20 20 80 30 20 80 35 60 40 | 40 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 240 nm.[2]
-
Injection Volume: 20 µL.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for inducing degradation to identify potential degradation products and validate the stability-indicating nature of the analytical method.[1]
-
Acid Hydrolysis:
-
Dissolve the sample in a suitable solvent.
-
Add 0.5 N hydrochloric acid.
-
Heat in a water bath at 60°C for 2 hours.
-
Cool and neutralize with 0.5 N sodium hydroxide.
-
-
Base Hydrolysis:
-
Dissolve the sample in a suitable solvent.
-
Add 0.5 N sodium hydroxide.
-
Keep at room temperature for 1 hour.
-
Neutralize with 0.5 N hydrochloric acid.
-
-
Oxidative Degradation:
-
Dissolve the sample in a suitable solvent.
-
Add 5.0% hydrogen peroxide solution.
-
Heat in a water bath at 60°C for 6 hours.
-
-
Thermal Degradation:
-
Expose the solid drug substance to 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Visualizations
References
Troubleshooting nandrolone cypionate detection in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of nandrolone cypionate and its metabolites in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical target when testing for this compound administration?
A1: Following administration, this compound is hydrolyzed to nandrolone (also known as 19-nortestosterone).[1][2] Nandrolone is then extensively metabolized in the body. The primary analytical targets for detection in urine are its main metabolites: 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[3][4] The presence of these metabolites is the basis for detecting nandrolone abuse.[3][4]
Q2: Which analytical techniques are most common for nandrolone metabolite detection?
A2: The most common and reliable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][6] Both methods offer high sensitivity and specificity required for detecting the low concentrations of metabolites found in biological samples.[6][7]
Q3: What are the main advantages of LC-MS/MS over GC-MS for this analysis?
A3: LC-MS/MS offers several advantages. A primary benefit is the elimination of hydrolysis and derivatization steps that are typically required for GC-MS analysis.[3][4] This simplifies sample preparation, reduces analysis time, and avoids potential issues like incomplete deconjugation during hydrolysis.[3][4] LC-MS/MS can directly detect intact conjugated metabolites (glucuronides and sulfates), which can reduce the risk of false-positive results and provide a more complete metabolic profile.[4]
Q4: When is GC-MS a better choice?
A4: GC-MS is a well-established and robust technique that often provides higher chromatographic separation efficiency compared to LC-MS.[7][8] It is particularly effective for analyzing free metabolites after hydrolysis and derivatization.[5] For certain analytes, GC-MS can achieve very low detection limits and is considered a gold standard in many anti-doping laboratories.[6][9]
Q5: Why is derivatization necessary for GC-MS analysis of steroids?
A5: Derivatization is a crucial step in GC-MS analysis for steroids because it increases their volatility and thermal stability, which is essential for them to pass through the gas chromatograph.[10] It also improves ionization efficiency and sensitivity, leading to better detection limits.[10] Common derivatizing agents for steroids include silylating agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[4][11]
Troubleshooting Guides
Issue 1: Poor Analyte Recovery During Sample Preparation
Q: I'm experiencing low recovery of nandrolone metabolites from my urine/plasma samples. What are the likely causes and how can I fix it?
A: Low recovery is often linked to the sample extraction phase. Here are some common causes and solutions:
-
Inefficient Extraction Method:
-
Solid-Phase Extraction (SPE): The choice of SPE sorbent is critical. For nandrolone metabolites, C18 cartridges are commonly used. Ensure the cartridge has been properly conditioned and that the pH of the sample and wash/elution solvents are optimized. A double SPE extraction may be necessary to completely eliminate interfering compounds.[3][4]
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent is key. A mixture of hexane and ethyl acetate (e.g., 50:50) is often used for serum samples.[12][13] Ensure vigorous mixing (vortexing) to maximize partitioning of the analyte into the organic phase. The pH of the aqueous sample can also significantly impact extraction efficiency.
-
-
Incomplete Hydrolysis (for GC-MS):
-
If you are analyzing for total metabolites using GC-MS, the enzymatic hydrolysis step (typically with β-glucuronidase) to cleave the conjugated groups is critical.[12] Ensure the enzyme is active, and the incubation time, temperature, and pH are optimal. Incomplete hydrolysis is a known issue and can lead to underestimation of the metabolite concentration.[3][4]
-
-
Analyte Degradation:
Issue 2: High Matrix Effects and Ion Suppression in LC-MS/MS
Q: My LC-MS/MS signal for nandrolone metabolites is inconsistent and shows significant ion suppression. How can I mitigate these matrix effects?
A: Matrix effects are a major challenge in LC-MS/MS analysis of biological samples, caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[14] Here’s how to address this:
-
Improve Sample Cleanup:
-
Optimize Chromatographic Separation:
-
Adjusting the HPLC gradient can help separate the analytes from the interfering matrix components. Using a column with a different stationary phase (e.g., C18) or a smaller particle size (UPLC) can improve resolution.[5]
-
-
Use an Internal Standard:
-
A stable isotope-labeled internal standard (e.g., nandrolone-d3) is crucial. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification by normalizing the signal.
-
-
Dilute the Sample:
-
A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components. However, this may compromise the limit of detection.
-
-
Modify Ionization Source Parameters:
-
Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates, to maximize the analyte signal and minimize the influence of the matrix.
-
Issue 3: Inconsistent or No Peak Detected in GC-MS
Q: I am unable to detect my target nandrolone metabolites using GC-MS, or the peak shape is poor.
A: This issue often points to problems with the sample preparation (specifically derivatization) or the GC system itself.
-
Incomplete or Failed Derivatization:
-
Steroids require derivatization to become volatile enough for GC analysis.[10] Ensure your derivatizing reagent (e.g., MSTFA) is not expired or contaminated with moisture. The reaction must be carried out in anhydrous conditions. The reaction time and temperature are also critical parameters to optimize.
-
-
Analyte Adsorption in the GC System:
-
Active sites in the GC inlet liner or the column can cause adsorption of the analyte, leading to poor peak shape (tailing) or complete loss of signal. Use a deactivated liner and ensure the column is properly conditioned.
-
-
Incorrect GC-MS Parameters:
Experimental Protocols
Protocol 1: General Urine Sample Preparation for LC-MS/MS (Direct Detection)
This protocol is adapted for the direct analysis of conjugated and unconjugated nandrolone metabolites.
-
Internal Standard Spiking: To 2 mL of urine, add 20 µL of an internal standard solution containing deuterated standards like nandrolone-d3 sulfate and testosterone-d3 glucuronide (at 1 µg/mL).
-
Sample Loading: Vortex the sample and load it onto a C18 SPE cartridge that has been pre-conditioned with 2 mL of methanol followed by 2 mL of water.
-
Washing: Wash the cartridge with 2 mL of water to remove hydrophilic interferences.
-
Elution: Elute the analytes from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of a mobile phase-like solution (e.g., 10% acetonitrile in water).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation for GC-MS with Hydrolysis and Derivatization
This protocol is for the analysis of total nandrolone metabolites after cleavage of conjugates.
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard (e.g., 17α-methyltestosterone). Add β-glucuronidase enzyme and an appropriate buffer. Incubate the mixture (e.g., at 50-60°C for 1-3 hours) to hydrolyze the glucuronide conjugates.[12]
-
Extraction: After hydrolysis, perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or a solid-phase extraction as described in Protocol 1.[4][6]
-
Evaporation: Evaporate the organic extract to complete dryness under nitrogen. It is critical to remove all residual water.
-
Derivatization: Add a derivatizing agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst like trimethyl-iodosilane (TMIS) or ammonium iodide. Heat the sample (e.g., at 60-80°C for 20-30 minutes) to form the trimethylsilyl (TMS) derivatives.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS.
Data Presentation
Table 1: Comparison of Analytical Methods for Nandrolone Metabolite Detection
| Parameter | GC-MS | LC-MS/MS |
| Sample Prep | Requires hydrolysis & derivatization | Can directly analyze conjugates; simpler prep |
| Analysis Time | Longer due to sample prep | Faster due to reduced prep |
| Primary Analytes | Free metabolites (post-hydrolysis) | Free and conjugated metabolites |
| Common Issues | Incomplete hydrolysis/derivatization | Matrix effects, ion suppression |
| Selectivity | High | Very High |
| Robustness | Generally considered very robust | Can be sensitive to matrix |
Table 2: Performance Characteristics from Published Methods
| Matrix | Analyte(s) | Method | LOD | LOQ | Recovery (%) |
| Urine | 19-NA, 19-NE | GC-MS | 0.01-0.06 ng/mL | <1 ng/mL | 94-97% |
| Urine | Intact Metabolites | LC-MS/MS | 0.25-4.00 ng/mL | N/A | >77% |
| Hair | Nandrolone | LC-MS/MS | N/A | 5 pg/mg | N/A |
| Hair | Nandrolone | GC-MS | N/A | 50 pg/mg | N/A |
| Serum | Nandrolone Esters | LC-MS/MS | 0.03-0.30 ng/mL | N/A | >70% |
LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available in cited literature. (Data compiled from references[3][4][6][15][16][17])
Visualizations
References
- 1. Where does hydrolysis of nandrolone decanoate occur in the human body after release from an oil depot? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of anabolic steroids in human hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of nandrolone, testosterone, and their esters in rat and human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Protocols to Minimize Variability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their injection protocols and minimize variability in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during injection procedures.
| Problem | Potential Causes | Solutions |
| High variability in experimental data between animals in the same group. | Inconsistent injection technique (e.g., variable speed, depth, or location). Inaccurate dosing. Stress-induced physiological changes in animals.[1][2] | - Standardize the injection procedure for all animals. - Ensure all personnel are thoroughly trained and proficient in the technique.[1] - Use a new sterile syringe and needle for each animal.[3][4] - Habituate animals to handling and restraint procedures to reduce stress.[2] - Consider a randomized block experimental design to account for variability.[1][5] |
| Signs of pain or distress in animals during or after injection (e.g., vocalization, struggling). | Inappropriate needle size (too large).[6] Irritating substance or vehicle (e.g., wrong pH, osmolality).[7][8] Cold substance being injected.[6][9] Incorrect injection technique causing tissue damage. | - Use the smallest appropriate needle gauge for the substance and animal size.[2][6] - Ensure the vehicle is non-irritating and warm the substance to room or body temperature before injection.[2][6][9] - Refine handling and restraint techniques to be as gentle as possible.[2] |
| Leakage of the injected substance from the injection site. | Needle was not inserted deep enough. Injection volume is too large for the site.[10] Needle was withdrawn too quickly. | - Ensure the needle is inserted to the correct depth for the chosen route. - Adhere to recommended maximum injection volumes per site.[10] - After injection, wait a few seconds before slowly withdrawing the needle.[11] - For subcutaneous injections, inserting the needle at the base of a skin tent can help prevent leakage.[9] |
| Formation of a subcutaneous bleb or swelling during an intended intravenous (IV) injection. | The needle is not correctly placed within the vein.[12] | - Stop the injection immediately. - Withdraw the needle and apply gentle pressure to the site. - If another attempt is necessary, move to a more proximal site on the tail vein (closer to the body).[13] - Successful IV injection should have no resistance, and the vein may blanch.[12][13] |
| Blood is aspirated into the syringe during a subcutaneous (SC) or intramuscular (IM) injection. | The needle has entered a blood vessel. | - Do not inject the substance. - Withdraw the needle and discard the syringe and needle.[9] - Prepare a new sterile syringe and needle and attempt the injection at a different site.[3][9] |
| Inconsistent drug absorption after intraperitoneal (IP) injection. | Injection into the gastrointestinal tract or other organs.[14] Physicochemical properties of the compound (e.g., lipid solubility, pKa).[15] Variability in peritoneal blood flow.[16] | - For rats, inject into the lower right quadrant of the abdomen to avoid the cecum. For mice, the lower right or left quadrant can be used.[14] - Be aware of how the drug's properties can affect absorption.[15] - Ensure consistent animal health and physiological status. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control to minimize variability in injection studies?
A1: The most critical factors include:
-
Standardized Procedures: Every aspect of the injection protocol, from animal restraint to needle insertion and injection speed, should be consistent across all animals.[1]
-
Proficiency of Personnel: Inexpertly conducted procedures are a major source of variability. Centralizing procedures with highly trained staff can be very effective.[1]
-
Animal Welfare: Stress can cause significant physiological changes. Acclimatize animals to handling and use refined, gentle techniques to minimize distress.[2]
-
Substance Formulation: The vehicle's pH, osmolality, and temperature can impact animal comfort and absorption.[2][14]
-
Accurate Dosing: Use appropriate syringe sizes, especially for small volumes, and consider diluting highly concentrated substances to ensure accurate dosing.[3][4]
Q2: How do I choose the correct needle size and injection volume?
A2: This depends on the animal species, injection route, and substance viscosity. Using the smallest possible needle gauge that allows for proper administration is recommended to minimize tissue trauma.[6] Always adhere to the institutionally approved maximum recommended volumes for each injection site.
Recommended Needle Gauges and Maximum Injection Volumes
| Injection Route | Mouse (25g) | Rat (200-250g) |
| Intravenous (IV) | Needle: 27-30G Volume: < 5 ml/kg (bolus)[12] | Needle: 25-27G Volume: < 5 ml/kg |
| Intraperitoneal (IP) | Needle: 25-27G Volume: < 10 ml/kg[17] | Needle: 23-25G Volume: < 10 ml/kg |
| Subcutaneous (SC) | Needle: 25-27G[9] Volume: < 3 ml[9] | Needle: 23-26G[18] Volume: < 10 ml[9] |
| Intramuscular (IM) | Needle: 26-30G Volume: < 0.05 ml per site[17] | Needle: 25-26G[4] Volume: < 0.1 ml per site[4] |
Q3: Does injection speed matter?
A3: Yes, especially for IV injections. A slow, steady injection is crucial to avoid rupturing the vessel.[19] For SC injections, studies have shown that flow rates of up to 0.30 mL/s are well-tolerated.[20] The key is to maintain a consistent speed for all animals in a study to reduce variability.
Q4: Is it necessary to aspirate before injecting?
A4: Aspirating (pulling back on the plunger) is recommended for SC, IM, and IP injections to ensure the needle is not in a blood vessel.[3][4] If blood appears in the syringe hub, you must withdraw the needle and start over at a new site with a fresh needle and syringe.[4][9] Aspiration is not performed for IV injections as it can collapse the small veins in rodents.[13][19]
Q5: How can I confirm a successful intravenous (tail vein) injection?
A5: A successful IV injection in a rodent tail vein is characterized by:
-
Lack of resistance: The plunger should depress smoothly.[13]
-
Vein blanching: The vein may appear to clear as the blood is displaced by the injectate.[12][13]
-
No bleb formation: There should be no swelling or bleb at the injection site, which would indicate a subcutaneous injection.[12]
Experimental Protocols
Protocol 1: Validation of Intravenous Injection Accuracy
Objective: To ensure personnel can consistently and accurately perform intravenous tail vein injections.
Materials:
-
Practice animals (as per approved IACUC protocol)
-
Appropriate restraint device[21]
-
Heat source for tail warming (e.g., heat lamp, warm water bath)[14][21]
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30G)[12]
-
Sterile, non-toxic dye solution (e.g., 0.5% Methylene Blue in sterile saline)
-
70% alcohol wipes[11]
-
Gauze
Procedure:
-
Animal Preparation: Warm the animal's tail to dilate the lateral veins using a heat lamp or by immersing the tail in warm water (30-35°C) for 1-3 minutes.[14][21]
-
Restraint: Place the animal in an appropriate restraining device. Ensure the animal is secure but not overly constricted.[21]
-
Site Preparation: Lightly wipe the tail with a 70% alcohol swab to clean the injection site.[11]
-
Injection:
-
Load the syringe with the dye solution, removing all air bubbles.[12]
-
Stabilize the tail with your non-dominant hand.[11]
-
With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle, almost parallel to the vein.[13][14]
-
Slowly inject a small test volume (e.g., 0.01 mL). Observe for lack of resistance and blanching of the vein.[12]
-
If correctly placed, inject the remaining volume at a slow, steady pace.
-
-
Confirmation:
-
Immediately after injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding.[11]
-
A successful injection will result in the dye being distributed systemically, which can be observed by a blue tinge in the animal's paws, ears, and snout within seconds.
-
An unsuccessful injection will result in a localized blue bleb under the skin of the tail.[12]
-
-
Record Keeping: Document the success rate for each trainee. A proficiency goal (e.g., >95% success rate over 20 consecutive attempts) should be established.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 4. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 5. anzccart.adelaide.edu.au [anzccart.adelaide.edu.au]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. vetmed.tamu.edu [vetmed.tamu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. research.uky.edu [research.uky.edu]
- 15. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 18. staff.flinders.edu.au [staff.flinders.edu.au]
- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 20. Evaluation of the impact of viscosity, injection volume, and injection flow rate on subcutaneous injection tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchanimaltraining.com [researchanimaltraining.com]
Preventing nandrolone cypionate degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of nandrolone cypionate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound, an ester of nandrolone, is susceptible to degradation primarily through hydrolysis of the ester bond, especially under acidic or basic conditions. Other contributing factors include exposure to high temperatures, certain enzymatic activities in biological samples, and prolonged exposure to light.
Q2: My analytical results for this compound are lower than expected. Could this be due to degradation?
A2: Yes, lower than expected concentrations are a common indicator of sample degradation. Hydrolysis of this compound to nandrolone is a primary degradation pathway. If your assay is specific for the intact ester, any degradation will lead to an underestimation of the actual concentration.
Q3: What is the main degradation product of this compound?
A3: The primary degradation product of this compound is its active form, nandrolone, formed through the hydrolysis of the cypionate ester group.
Q4: How can I minimize the enzymatic degradation of this compound in plasma or tissue samples?
A4: Biological matrices may contain esterases that can hydrolyze this compound. To minimize this, it is recommended to work with samples on ice, add esterase inhibitors such as sodium fluoride to the collection tubes, and process the samples as quickly as possible. Prompt freezing of samples at -20°C or below is also crucial for long-term storage.
Q5: What are the ideal storage conditions for samples containing this compound?
A5: For short-term storage (up to 3 days), refrigeration at 4°C is acceptable. For long-term stability, samples should be stored frozen at -20°C or, ideally, at -80°C.[1] It is also important to protect samples from light by using amber vials or by wrapping them in aluminum foil. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis during sample extraction: Use of acidic or basic reagents. | - Maintain a neutral pH (around 7) during extraction steps.- If pH adjustment is necessary, use mild buffers and minimize exposure time.- Perform extraction steps at low temperatures (e.g., on an ice bath). |
| Thermal degradation: High temperatures during solvent evaporation or other steps. | - Use a gentle stream of nitrogen for solvent evaporation at room temperature or slightly above.- Avoid prolonged exposure to elevated temperatures. | |
| Inconsistent results between replicates | Variable degradation: Inconsistent timing of sample processing steps. | - Standardize all sample preparation steps, ensuring consistent timing for each sample.- Process samples in smaller batches to minimize the time each sample spends at room temperature. |
| Photodegradation: Exposure to light during handling and storage. | - Work in a shaded environment or use amber-colored labware.- Store extracts and final samples in amber vials, protected from light. | |
| Presence of a large nandrolone peak | Extensive hydrolysis: Significant degradation of this compound to nandrolone. | - Review the entire sample preparation workflow for potential exposure to harsh pH conditions, high temperatures, or prolonged processing times.- Ensure proper storage conditions were maintained. |
| Poor peak shape in chromatography | On-column degradation: Interaction with the analytical column. | - Ensure the mobile phase is compatible with the analyte and does not promote degradation (e.g., avoid highly acidic or basic mobile phases if possible).- Consider using a different column stationary phase. |
Quantitative Data on Degradation
The following table summarizes the degradation of nandrolone phenylpropionate, a closely related ester, under various stress conditions. This data can serve as a valuable guide for understanding the potential stability of this compound.
| Stress Condition | Description | Degradation (%) | Major Degradant |
| Acidic Hydrolysis | 0.5N HCl at 60°C for 2 hours | 3.5 | Nandrolone |
| Basic Hydrolysis | 0.5N NaOH at room temperature for 1 hour | 6.7 | Nandrolone |
| Oxidative Degradation | 5% H₂O₂ at 60°C for 6 hours | No significant degradation | - |
| Thermal Degradation | 70°C for 48 hours | No significant degradation | - |
| Photolytic Degradation | Exposure to 1.2 million lux hours and 200 Wh/m² UV light | No significant degradation | - |
Data adapted from a forced degradation study on nandrolone phenylpropionate.
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is designed to minimize degradation by maintaining a controlled environment.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 1 mL of plasma in a polypropylene tube, add 2 mL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 4°C for 10 minutes at 10,000 x g.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis (e.g., 100 µL).
-
Analysis: Inject the reconstituted sample into the analytical instrument (e.g., LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is suitable for cleaning up and concentrating the analyte from a complex matrix like urine.
-
Sample pH Adjustment: Adjust the pH of the urine sample to 7.0 using a suitable buffer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load 5 mL of the pH-adjusted urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the this compound with 2 mL of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Visualizations
References
Addressing cross-reactivity in immunoassays for nandrolone cypionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in immunoassays for nandrolone cypionate.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay?
A1: Cross-reactivity is the phenomenon where the antibodies in an immunoassay, intended to bind specifically to nandrolone, also bind to other structurally similar molecules.[1][2] This occurs because the antibody's binding site (paratope) recognizes a structural feature (epitope) that is not unique to nandrolone.[3] For this compound, the immunoassay primarily targets the nandrolone molecule, as the cypionate ester is typically hydrolyzed before analysis. Therefore, any steroid with a similar core structure to nandrolone can potentially cross-react.[4]
Q2: What are the most common substances that cross-react in a nandrolone immunoassay?
A2: The most common cross-reactants are other anabolic androgenic steroids (AAS) and endogenous hormones that share a similar steroid nucleus.[3] These can include, but are not limited to, testosterone, boldenone, and various metabolites of nandrolone and other steroids.[5][6] The degree of cross-reactivity depends on the specificity of the primary antibody used in the assay.[3]
Q3: How does the structural similarity between nandrolone and other steroids lead to cross-reactivity?
A3: Nandrolone (19-nortestosterone) is structurally very similar to testosterone, differing only by the absence of a methyl group at the C-19 position.[7][8] This high degree of structural similarity means that antibodies raised against nandrolone may also recognize and bind to testosterone and other related steroids that share a comparable four-ring structure and similar functional groups.[1][8]
Q4: What are the consequences of unaddressed cross-reactivity in my results?
Q5: How can I determine the specificity of the antibody in my nandrolone immunoassay kit?
Data Presentation: Cross-Reactivity Profiles
The following tables summarize publicly available cross-reactivity data for various compounds in nandrolone and testosterone immunoassays. Note that the specific percentages can vary between different antibody lots and assay manufacturers.
Table 1: Example Cross-Reactivity in a Nandrolone ELISA Kit [5]
| Compound | % Cross-Reactivity |
| Nandrolone | 100% |
| Naltrexone | 11.5% |
| Testosterone | 11.3% |
| Boldenone | 2.7% |
| Naloxone | 0.4% |
| Estradiol | 0.3% |
| Androstenedione | 0.2% |
| Methandrostenolone | 0.2% |
| Bolasterone | 0.1% |
| Trenbolone | 0.06% |
| Stanozolol | 0.04% |
| 3'-Hydroxystanozolol | 0.03% |
| Methandriol | 0.02% |
| Oxymetholone | 0.02% |
| Oxandrolone | 0.01% |
| Progesterone | <0.01% |
Table 2: Example Cross-Reactivity of Anabolic Steroids in a Testosterone Immunoassay [10]
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Nandrolone | 100 | 1.1% |
| Boldenone | 100 | 11.0% |
| 19-Norclostebol | 100 | 7.9% |
| Dianabol | 100 | 6.5% |
| Methyltestosterone | 100 | 6.2% |
| Normethandrolone | 100 | 5.3% |
| Trenbolone | 100 | 1.9% |
| Stanozolol | 100 | Not Cross-Reactive (<0.05%) |
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to cross-reactivity in this compound immunoassays.
| Issue | Potential Cause | Recommended Action |
| High Background Signal | Non-specific binding of antibodies. | Increase the concentration of the blocking buffer (e.g., from 1% to 3% BSA). Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. Optimize incubation times and temperatures for blocking.[3] |
| Insufficient washing. | Increase the number of wash cycles or the volume of wash buffer. Ensure efficient aspiration of wash buffer between steps.[5] | |
| False-Positive Results | Presence of a cross-reacting compound in the sample. | Review the sample history for the presence of other steroids or medications.[11] Pre-treat samples to remove potential cross-reactants using techniques like solid-phase extraction (SPE) or liquid chromatography (LC).[3] |
| Antibody is not specific enough. | Screen alternative primary antibodies with better specificity profiles. Consider developing a custom antibody with a more specific immunogen.[3] | |
| Inaccurate Quantification (Overestimation) | Significant cross-reactivity with an endogenous or exogenous compound. | Quantify the cross-reactant in the sample using a specific method (e.g., LC-MS/MS) and mathematically correct the immunoassay result.[11] |
| Matrix effects enhancing non-specific binding. | Perform a spike and recovery experiment to assess the impact of the sample matrix. Use a sample diluent that mimics the composition of the sample matrix.[3] | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize sample collection, storage, and preparation protocols. Ensure complete thawing and mixing of samples before analysis. |
| Pipetting errors or cross-contamination. | Use calibrated pipettes and fresh tips for each sample and reagent.[12] |
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding and troubleshooting, the following diagrams illustrate key concepts and procedures.
Caption: Structural similarities leading to immunoassay cross-reactivity.
Caption: A logical workflow for troubleshooting unexpected immunoassay results.
Experimental Protocols
Protocol: Determining Cross-Reactivity in a Competitive ELISA for Nandrolone
This protocol outlines a general procedure to quantify the cross-reactivity of a specific compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for nandrolone.
1. Objective: To determine the percentage of cross-reactivity of a potential interfering compound in a nandrolone immunoassay.
2. Materials:
-
Nandrolone ELISA kit (including nandrolone-coated microplate, primary anti-nandrolone antibody, HRP-conjugated secondary antibody, standards, wash buffer, substrate, and stop solution).[13]
-
High-purity nandrolone reference standard.
-
High-purity test compound (potential cross-reactant).
-
Assay buffer (as specified in the kit).
-
Precision pipettes and tips.
-
Microplate reader with a 450 nm filter.[5]
3. Procedure:
-
Preparation of Nandrolone Standard Curve:
-
Prepare a series of nandrolone standards in the assay buffer according to the kit instructions. A typical range might be 0 to 40 ng/mL.[13]
-
Include a zero standard (blank) containing only assay buffer.
-
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent and dilute it further in the assay buffer to create a series of concentrations. The concentration range should be wide enough to produce a dose-response curve.
-
-
Assay Procedure (Competitive Format):
-
Add 50 µL of each nandrolone standard, test compound solution, and blank to the appropriate wells of the nandrolone-coated microplate.
-
Immediately add 50 µL of the diluted primary anti-nandrolone antibody to each well.
-
Incubate the plate for 1-2 hours at room temperature, allowing the free nandrolone (or test compound) and the coated nandrolone to compete for antibody binding.[3]
-
Wash the plate 3-5 times with wash buffer to remove unbound antibodies and antigens.[5]
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[3]
-
Wash the plate as described previously.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[3]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2M sulfuric acid). The color will change from blue to yellow.[3]
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of nandrolone or the cross-reacting compound.[3]
-
4. Data Analysis:
-
Calculate the 50% Inhibition Concentration (IC50):
-
Plot the absorbance values against the log of the concentration for both the nandrolone standards and the test compound to generate two separate dose-response curves.
-
Determine the concentration of nandrolone that causes 50% inhibition of the maximum signal (the IC50 of nandrolone).
-
Determine the concentration of the test compound that causes 50% inhibition of the maximum signal (the IC50 of the test compound).
-
-
Calculate the Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC50 of Nandrolone / IC50 of Test Compound) x 100
-
This protocol provides a framework for assessing cross-reactivity. It is essential to adapt the specific concentrations, incubation times, and reagents based on the manufacturer's instructions for the particular immunoassay kit being used. For regulatory submissions or clinical diagnostics, validation should be performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).
References
- 1. d-nb.info [d-nb.info]
- 2. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. deuspower.to [deuspower.to]
- 5. neogen.com [neogen.com]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tinrad.com [tinrad.com]
Technical Support Center: Enhancing Chromatographic Resolution of Nandrolone Cypionate and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of nandrolone cypionate and its primary metabolites, 19-norandrosterone (19-NA) and 19-norethiocholanolone (19-NE).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound found in urine?
Following administration, this compound is hydrolyzed to nandrolone. The main metabolites of nandrolone subsequently excreted in urine are 19-norandrosterone (19-NA) and 19-norethiocholanolone (19-NE), which are often present as glucuronide and sulfate conjugates.[1][2]
Q2: What are the most common analytical techniques for the analysis of this compound and its metabolites?
The most prevalent techniques are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] LC-MS/MS offers the advantage of analyzing conjugated metabolites directly, eliminating the need for hydrolysis and derivatization steps.[1][3] GC-MS is a robust technique but typically requires hydrolysis of conjugates and derivatization of the analytes to increase their volatility and thermal stability.[4][5]
Q3: Why is derivatization necessary for GC-MS analysis of nandrolone metabolites?
Derivatization is crucial for GC-MS analysis as it converts the polar functional groups of the steroids into less polar, more volatile, and thermally stable derivatives.[4] This improves chromatographic peak shape and sensitivity. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS), which forms trimethylsilyl (TMS) ethers.[2]
Troubleshooting Guides
HPLC & UPLC-MS/MS Troubleshooting
Issue 1: Poor Resolution Between 19-Norandrosterone (19-NA) and 19-Noretiocholanolone (19-NE)
These two epimers can be challenging to separate. If you are experiencing co-elution or poor resolution, consider the following:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution program is often necessary. Start with a lower initial percentage of the organic solvent (e.g., acetonitrile or methanol) and increase it slowly over a longer run time. This enhances the differential partitioning of the epimers between the mobile and stationary phases.
-
Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity and improve resolution.
-
Adjust the Mobile Phase pH: While nandrolone and its metabolites are not strongly ionizable, slight pH adjustments can influence interactions with the stationary phase, potentially improving resolution.[6][7][8] Ensure the pH is stable and compatible with your column.
-
Select an Appropriate Column: A high-resolution column with a smaller particle size (e.g., sub-2 µm for UPLC) can significantly improve efficiency and resolution.[9][10] C18 columns are commonly used and generally provide good results.[9][10]
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Increase Column Temperature: Elevating the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. A temperature of around 40°C has been shown to be effective.[11][12]
Issue 2: Peak Tailing for this compound or its Metabolites
Peak tailing can compromise peak integration and quantification.
-
Secondary Silanol Interactions: For basic analytes, interactions with acidic silanol groups on the silica-based stationary phase are a common cause of tailing.
-
Solution: Use a well-endcapped, high-purity silica column. Operating the mobile phase at a lower pH (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[13]
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected with minimal dead volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak distortion.[14]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue 3: No or Low Signal Intensity in MS Detection
-
Incorrect Ionization Mode: Nandrolone and its esters generally ionize well in positive electrospray ionization (ESI) mode.[9]
-
Suboptimal MS Parameters: Ensure that the source parameters (e.g., capillary voltage, gas flow, temperature) and analyzer settings (e.g., collision energy for MS/MS) are optimized for your specific analytes.
-
Sample Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes.
-
Solution: Improve sample preparation to remove interfering substances. A change in the chromatographic conditions to separate the analytes from the interfering matrix components can also be effective.
-
GC-MS Troubleshooting
Issue 1: Poor or Inconsistent Derivatization
-
Incomplete Reaction: The derivatization reaction may not have gone to completion.
-
Solution: Ensure the sample extract is completely dry before adding the derivatizing agent, as moisture can deactivate the reagents. Optimize the reaction time and temperature.
-
-
Degradation of Derivatizing Agent: The derivatizing agent may have degraded due to exposure to moisture or air.
-
Solution: Use fresh derivatizing agent and store it under anhydrous conditions.
-
-
Formation of Multiple Derivatives: In some cases, multiple derivative products can form, leading to split or broad peaks.[5]
-
Solution: Optimize the derivatization conditions (reagent, catalyst, temperature, and time) to favor the formation of a single, stable derivative.
-
Issue 2: Broad or Tailing Peaks
-
Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can cause adsorption of the analytes.
-
Solution: Use a deactivated injector liner and a high-quality, inert GC column. Regular maintenance and cleaning of the GC system are also important.
-
-
Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," leading to a rising baseline and potential interference.
-
Solution: Use a low-bleed column suitable for high-temperature analysis. Condition the column according to the manufacturer's instructions.
-
Experimental Protocols
UPLC-MS/MS Method for Nandrolone Esters
This protocol is adapted from a method for the simultaneous determination of 16 testosterone and nandrolone esters.[9][10][15]
-
Instrumentation:
-
UPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, sub-2 µm particle size (e.g., 1.7 µm).[9][10][15]
-
Gradient Program: A gradient tailored to the specific esters being analyzed is required. A starting point could be a linear gradient from a lower to a higher percentage of methanol over 10-15 minutes.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
MS/MS Parameters:
-
Sample Preparation (from plasma):
-
Spike plasma samples with an appropriate internal standard (e.g., a deuterated analog).
-
Perform a liquid-liquid extraction with a mixture of methyl tert-butyl ether and ethyl acetate (50:50, v/v).[9][10][15]
-
Vortex and centrifuge the samples.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for injection.
-
GC-MS Method for Nandrolone Metabolites (19-NA and 19-NE) in Urine
This protocol is a general guide based on common practices for steroid analysis in urine.[2][16]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 180 °C, hold for 1 minute.
-
Ramp 1: 5 °C/min to 240 °C.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
-
MS Parameters:
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., Nandrolone-3,4-13C2).[2]
-
Add phosphate buffer (pH 7) and β-glucuronidase enzyme.[2]
-
Incubate at 50-60 °C for 1-2 hours to hydrolyze the glucuronide conjugates.
-
Adjust the pH to >9 with a carbonate buffer.
-
Perform a liquid-liquid extraction with n-pentane or diethyl ether.[2]
-
Evaporate the organic layer to dryness.
-
Derivatization: Add MSTFA with 1% TMCS and heat at 60-80 °C for 20-30 minutes to form the TMS derivatives.[2]
-
Inject the derivatized sample into the GC-MS.
-
Data Presentation
Table 1: UPLC-MS/MS Quantitative Parameters for Nandrolone Esters
| Analyte | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) |
| This compound | 25 - 100 | 100 - 200 |
| Nandrolone Decanoate | 25 - 100 | 100 - 200 |
| Nandrolone Phenylpropionate | 25 - 100 | 100 - 200 |
| Data adapted from a study on various testosterone and nandrolone esters.[9][15] |
Table 2: GC-MS Quantitative Parameters for Nandrolone Metabolites in Urine
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 19-Norandrosterone (19-NA) | < 1 | < 1 |
| 19-Noretiocholanolone (19-NE) | < 1 | < 1 |
| Validation parameters for both LC/MS/MS and GC/MS methods were found to be similar, with LOQs below 1 ng/mL.[1] |
Visualizations
Caption: A decision tree for troubleshooting peak tailing in HPLC.
Caption: Experimental workflow for GC-MS analysis of nandrolone metabolites.
References
- 1. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. madbarn.com [madbarn.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Simultaneous separation and determination of 16 testosterone and nandrolone esters in equine plasma using ultra high performance liquid chromatography-tandem mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
Technical Support Center: Best Practices for Handling and Disposal of Nandrolone Cypionate in a Laboratory Setting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and disposal of nandrolone cypionate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards in a laboratory setting?
A1: this compound is a synthetic anabolic-androgenic steroid and a nandrolone ester.[1][2] In the United States, it is classified as a Schedule III controlled substance due to its potential for abuse.[3] The primary laboratory hazards are associated with its pharmacological activity as a potent hormonal compound. Exposure can lead to endocrine disruption and reproductive effects.[4][5] It may also cause harm to an unborn child and is suspected of causing cancer.[4]
Q2: What are the regulatory requirements for handling and storing this compound?
A2: As a Schedule III controlled substance, this compound must be handled in accordance with the regulations set forth by the Drug Enforcement Administration (DEA) and other relevant state and local authorities.[6][7][8][9] Key requirements include:
-
Registration: Researchers must be registered with the DEA to handle Schedule III substances.
-
Security: The compound must be stored in a securely locked, substantially constructed cabinet or safe to prevent unauthorized access.[6]
-
Record-Keeping: Meticulous records of acquisition, use, and disposal must be maintained and be readily available for inspection.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is crucial to prevent accidental exposure. The following should be worn when handling this compound, especially in its powdered form:
-
Gloves: Wear two pairs of chemically resistant gloves.
-
Lab Coat: A dedicated lab coat should be used and laundered regularly.
-
Eye Protection: Safety glasses with side shields or goggles are necessary.
-
Respiratory Protection: When handling the powder outside of a containment hood, a respirator may be required to prevent inhalation.[5]
Troubleshooting Guides
Solution Preparation and Storage
Problem: Difficulty dissolving this compound or precipitation of the compound from the solution.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Solvent | This compound is practically insoluble in water but soluble in various organic solvents.[10] Use appropriate solvents such as ethanol, methanol, or DMSO. For cell culture experiments, prepare a concentrated stock solution in a suitable solvent and then dilute it in the culture medium to the final working concentration. |
| Low Temperature | Solubility can decrease at lower temperatures. Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the compound. |
| Precipitation Upon Dilution | When diluting a concentrated stock solution into an aqueous medium like cell culture media, the compound may precipitate. To mitigate this, use a low concentration of the organic solvent in the final working solution and ensure thorough mixing. |
Table 1: Solubility of Related Steroids in Common Laboratory Solvents
| Solvent | Testosterone Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Acetonitrile (ACN) | Soluble |
| Ethanol (EtOH) | Soluble |
| Methanol (MeOH) | Soluble |
Note: This table provides a general guide based on the solubility of testosterone, a structurally similar steroid.[11] Specific quantitative solubility data for this compound may vary.
Problem: Inconsistent or unexpected results in experiments using stored solutions of this compound.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Degradation | Nandrolone esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[12] Prepare fresh solutions when possible. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light.[13] |
| Adsorption to Plastics | Steroids are known to adsorb to plastic surfaces, which can reduce the effective concentration in your experiments. Use low-adhesion polypropylene tubes for storage and preparation of dilute solutions. |
Cell Culture Experiments
Problem: High variability or unexpected cellular responses in this compound-treated cell cultures.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to steroid hormones.[14] Regularly test your cell lines for mycoplasma contamination. |
| Hormones in Serum | Fetal Bovine Serum (FBS) contains endogenous steroids that can interfere with your experiments. Use charcoal-stripped FBS to remove these hormones. |
| Cell Passage Number | The responsiveness of cells to hormonal stimulation can change with increasing passage number. Use cells within a consistent and low passage number range for your experiments. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own effects on cells. Include a vehicle control group in your experiments that is treated with the same concentration of the solvent as the experimental groups. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
In a chemical fume hood or powder containment hood, weigh out the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Decontamination of a Minor Spill of this compound Powder
-
Materials:
-
Appropriate PPE (double gloves, lab coat, safety glasses)
-
Absorbent pads
-
70% ethanol
-
Sealable plastic bags for waste disposal
-
-
Procedure:
-
Alert others in the area of the spill.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to prevent the powder from becoming airborne.
-
Wet the absorbent pads with 70% ethanol to dampen the powder.
-
Carefully wipe up the spill from the outer edge towards the center.
-
Place all contaminated materials into a sealable plastic bag.
-
Wipe the spill area again with a fresh absorbent pad soaked in 70% ethanol.
-
Place this pad in the waste bag.
-
Seal the bag and dispose of it as hazardous chemical waste according to your institution's guidelines.
-
Disposal of this compound Waste
As a Schedule III controlled substance, the disposal of this compound is strictly regulated by the DEA. The primary requirement is that the substance must be rendered "non-retrievable," meaning it is permanently altered in its physical or chemical state, making it unusable.[6][7][9]
Recommended Disposal Method:
The most compliant method for disposing of this compound waste is through a DEA-registered reverse distributor .[6][7] These entities are authorized to handle and destroy controlled substances in a compliant manner, typically through incineration.[6]
In-Lab Chemical Inactivation (for trace amounts and contaminated materials):
For trace amounts of this compound waste, such as contaminated labware or solutions, chemical degradation can be employed as a preliminary step before final disposal. Given that nandrolone esters are susceptible to hydrolysis under basic conditions, the following procedure can be used. Note: This procedure should be performed in a chemical fume hood with appropriate PPE. This method may not be sufficient on its own to meet the DEA's "non-retrievable" standard for bulk quantities and should be followed by disposal as hazardous waste.
Protocol 3: Chemical Inactivation of this compound Waste
-
Materials:
-
This compound waste (e.g., contaminated aqueous solutions)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethanol
-
Appropriate waste container
-
-
Procedure:
-
To the aqueous waste containing this compound, add an equal volume of ethanol to ensure the steroid remains in solution.
-
Slowly add a sufficient amount of 1 M NaOH solution to raise the pH of the mixture to >12.
-
Allow the mixture to stand for at least 24 hours at room temperature to facilitate hydrolysis of the ester.
-
Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous chemical waste according to your institution's guidelines.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Decision tree for this compound disposal.
References
- 1. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H38O3 | CID 237252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 6. usbioclean.com [usbioclean.com]
- 7. ashp.org [ashp.org]
- 8. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 9. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medipol.edu.tr [medipol.edu.tr]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Accurate Quantification of Nandrolone Cypionate by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating mass spectrometers for the accurate quantification of nandrolone cypionate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to assist in your analyses.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity or No Peak Detected | 1. Improper Sample Preparation: Inefficient extraction of the lipophilic this compound from the sample matrix. 2. Suboptimal Ionization: Inefficient ionization of the analyte in the mass spectrometer source. 3. In-source Fragmentation: The this compound ester may be fragmenting in the ion source before reaching the mass analyzer. | 1. Optimize Extraction: Ensure the chosen extraction method (e.g., liquid-liquid extraction with a non-polar solvent like hexane or methyl tert-butyl ether, or solid-phase extraction with a suitable sorbent) is validated for this compound. Ensure complete solvent evaporation and appropriate reconstitution. 2. Optimize Ion Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Atmospheric Pressure Chemical Ionization (APCI) may be more suitable than Electrospray Ionization (ESI) for less polar compounds like this compound.[1] 3. Gentler Ionization Conditions: Reduce the source temperature and declustering potential to minimize in-source fragmentation. Consider using a derivatization agent to improve ionization efficiency and reduce fragmentation. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the analytical column.[2][3][4] 2. Sample Solvent Mismatch: The solvent used to reconstitute the sample extract may be too strong compared to the initial mobile phase conditions, causing peak distortion.[2] 3. Column Overload: Injecting too much analyte can lead to peak fronting.[3] | 1. Use a Deactivated Column: Employ an end-capped C18 or C8 column. Operating the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups.[5] 2. Match Sample Solvent to Mobile Phase: Reconstitute the dried extract in a solvent that is as close as possible in composition and strength to the initial mobile phase. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume onto the column. |
| High Background Noise or Baseline Drift | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the analyte's ionization, causing ion suppression or enhancement.[6] 3. System Contamination: Buildup of contaminants in the LC system or mass spectrometer. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step or a more rigorous liquid-liquid extraction to remove interfering matrix components. The use of a deuterated internal standard that co-elutes with the analyte is crucial to compensate for matrix effects.[7] 3. System Cleaning: Flush the LC system with a strong solvent wash sequence. Clean the mass spectrometer's ion source. |
| Inconsistent Results or Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction recovery between samples. 2. Instrument Instability: Fluctuations in LC pressure, temperature, or MS source conditions. 3. Sample Carryover: Residual analyte from a previous injection adsorbing to surfaces in the autosampler or column and eluting in subsequent runs.[8] | 1. Use an Internal Standard: Add a stable isotope-labeled internal standard (e.g., nandrolone-d3 cypionate) to all samples, calibrators, and quality controls before extraction to normalize for variability. 2. System Equilibration: Ensure the LC-MS system is fully equilibrated before starting the analytical run. Monitor system suitability parameters throughout the run. 3. Optimize Autosampler Wash: Use a strong, multi-solvent wash for the autosampler needle and injection port. A wash solution containing a high percentage of organic solvent, potentially with a small amount of acid or base, can be effective. Check for and replace worn injector seals.[8] |
Frequently Asked Questions (FAQs)
1. What is the most appropriate ionization technique for this compound analysis?
Due to its relatively non-polar nature, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) for this compound as it is better suited for compounds of moderate polarity and volatility.[1] However, with appropriate mobile phase modifiers and optimized source conditions, ESI can also be successfully used.
2. Why is an internal standard essential for accurate quantification?
An internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., nandrolone-d3 cypionate), is crucial to correct for variations in sample preparation, injection volume, and matrix effects.[7] The IS is added at a known concentration to all samples and standards at the beginning of the sample preparation process. The ratio of the analyte's response to the IS's response is used for quantification, which improves accuracy and precision.
3. What are matrix effects and how can they be minimized?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. To minimize matrix effects, one should:
-
Develop an efficient sample cleanup procedure (e.g., SPE or LLE) to remove interfering components.
-
Optimize chromatographic separation to resolve the analyte from matrix interferences.
-
Use a stable isotope-labeled internal standard that is affected by the matrix in the same way as the analyte.
4. How can I prevent carryover of a lipophilic compound like this compound?
Carryover can be a significant issue with hydrophobic molecules. To prevent it:
-
Use a robust autosampler wash procedure with a strong solvent mixture (e.g., a high percentage of acetonitrile or methanol in the wash solvent).
-
Ensure the injection valve and syringe are thoroughly cleaned between injections.
-
Check for and replace worn rotor seals in the injection valve, as they can be a source of carryover.[8]
-
A "blank" injection after a high-concentration sample can help assess and mitigate carryover.
5. What are typical validation parameters for a quantitative LC-MS/MS method for this compound?
A validated method should demonstrate acceptable performance for the following parameters:
-
Linearity: A linear relationship between concentration and response over a defined range (e.g., R² > 0.99).
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively. Typically, accuracy should be within ±15% (±20% at the LLOQ) and precision (as %CV) should be ≤15% (≤20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of ion suppression or enhancement.
-
Stability: Analyte stability in the biological matrix under different storage conditions and in the processed sample.
Quantitative Data Summary
The following tables provide representative quantitative parameters for the analysis of nandrolone and its esters by LC-MS/MS. Note that these values can vary depending on the specific instrumentation, method, and matrix.
Table 1: Typical Calibration and Sensitivity Parameters
| Parameter | Typical Value | Matrix | Reference |
| Linearity Range | 0.25 - 10 ng/mL | Human Serum | [9] |
| Linearity Range | 5 - 400 pg/mg | Human Hair | [10] |
| Lower Limit of Quantification (LLOQ) | < 1 ng/mL | Human Urine | [5][7] |
| Limit of Detection (LOD) | 0.03 - 0.30 ng/mL | Human Serum | [9] |
Table 2: Method Validation Performance
| Parameter | Acceptance Criteria | Typical Result | Reference |
| Accuracy | 85 - 115% (±20% at LLOQ) | 86.4% - 115.0% | |
| Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 16.4% | [5][7] |
| Extraction Recovery | > 70% | > 70% | [9] |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | [9] |
Experimental Protocol: Quantification of this compound in Serum
This protocol provides a detailed methodology for the quantification of this compound in human serum using LC-MS/MS.
1. Materials and Reagents
-
This compound certified reference standard
-
Nandrolone-d3 cypionate (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human serum (blank)
-
96-well collection plates
-
Supported Liquid Extraction (SLE) plate
2. Sample Preparation (Supported Liquid Extraction)
-
Aliquoting: Aliquot 200 µL of serum samples, calibrators, and quality control samples into the wells of a 96-well plate.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL nandrolone-d3 cypionate in methanol) to each well.
-
Protein Precipitation: Add 400 µL of acetonitrile to each well. Mix thoroughly by vortexing for 1 minute.
-
Loading onto SLE Plate: Load the entire contents of each well onto the 96-well SLE plate. Allow the samples to absorb into the sorbent for 5 minutes.
-
Elution: Place a 96-well collection plate under the SLE plate. Add 1.5 mL of MTBE to each well and allow it to percolate through by gravity.
-
Evaporation: Evaporate the eluate in the collection plate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 50:50 (v/v) methanol/water with 0.1% formic acid. Seal the plate and vortex for 1 minute. The plate is now ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50% to 95% B
-
8-9 min: 95% B
-
9.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: APCI or ESI, positive ion mode
-
MRM Transitions (example):
-
This compound: Q1/Q3 (e.g., m/z 401.3 -> 275.2)
-
Nandrolone-d3 Cypionate (IS): Q1/Q3 (e.g., m/z 404.3 -> 278.2) (Note: MRM transitions and collision energies should be optimized for the specific instrument being used.)
-
4. Calibration and Quantification
-
Prepare a calibration curve by spiking blank serum with known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Process the calibrators and quality control samples alongside the unknown samples.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. acdlabs.com [acdlabs.com]
- 3. lctsbible.com [lctsbible.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Improving the detection of anabolic steroid esters in human serum by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of anabolic steroids in human hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nandrolone Cypionate and Nandrolone Decanoate: Unraveling Anabolic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anabolic effects of two prominent long-acting esters of the synthetic anabolic-androgenic steroid (AAS) nandrolone: Nandrolone Cypionate and Nandrolone Decanoate. While both compounds share the same active hormone, their ester attachments significantly influence their pharmacokinetic and pharmacodynamic profiles, leading to distinct patterns of anabolic activity. This document synthesizes available experimental data, outlines detailed methodologies for comparative studies, and presents visual representations of key biological pathways to facilitate a deeper understanding for professionals in drug development and research.
Executive Summary
Nandrolone, a derivative of testosterone, is renowned for its potent anabolic properties coupled with reduced androgenic effects.[1] The cypionate and decanoate esters are designed to prolong the release of nandrolone into the bloodstream, thereby reducing the frequency of administration. The primary difference between these two esters lies in their pharmacokinetic profiles, with the longer decanoate ester providing a more sustained release and a longer half-life compared to the cypionate ester. While direct comparative clinical studies on their anabolic effects are limited, this guide extrapolates from existing data on various nandrolone esters to provide a scientifically grounded comparison.
Data Presentation: A Comparative Overview
The following table summarizes the key anabolic and pharmacokinetic parameters of this compound and Nandrolone Decanoate, with data for Nandrolone Phenylpropionate included for contextual comparison. It is crucial to note that specific quantitative data for this compound is sparse in publicly available literature; therefore, some values are estimated based on the established relationship between ester chain length and pharmacokinetic properties.
| Parameter | This compound | Nandrolone Decanoate | Nandrolone Phenylpropionate |
| Anabolic/Androgenic Ratio | ~11:1 (Estimated) | ~11:1[2] | ~11:1 |
| Half-Life | ~8 days[3] | 6-12 days[4] | ~3 days |
| Peak Release Time | Shorter than Decanoate | Slower than Cypionate | Rapid |
| Reported Muscle Mass Gain | Data not available | Significant increases observed in clinical trials[5] | Effective for muscle mass gain |
| Protein Synthesis | Expected to be significantly increased | Demonstrated to increase protein synthesis[6] | Stimulates muscle protein synthesis[7] |
| Androgen Receptor Binding | High affinity (as nandrolone) | High affinity (as nandrolone)[1] | High affinity (as nandrolone) |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines detailed methodologies for key experiments.
Quantification of Muscle Hypertrophy in an Animal Model
This protocol describes a standardized method for assessing changes in muscle mass and fiber size in a rodent model.
Objective: To quantify the hypertrophic effects of this compound versus Nandrolone Decanoate on skeletal muscle.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound (in sterile oil vehicle)
-
Nandrolone Decanoate (in sterile oil vehicle)
-
Vehicle control (sterile oil)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for muscle excision
-
Microtome and histology supplies
-
Microscope with imaging software
Procedure:
-
Animal Groups: Divide rats into three groups (n=10 per group): Control (vehicle), this compound, and Nandrolone Decanoate.
-
Administration: Administer weekly intramuscular injections for 8 weeks. Dosages should be equivalent based on the molar mass of the nandrolone base.
-
Muscle Excision: At the end of the 8-week period, anesthetize the animals and carefully excise key muscles (e.g., gastrocnemius, soleus, and levator ani).
-
Muscle Mass Measurement: Record the wet weight of each excised muscle immediately.
-
Histological Analysis:
-
Freeze a portion of the muscle in isopentane cooled by liquid nitrogen.
-
Cut 10 µm cross-sections using a cryostat.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology.
-
Capture images of the stained sections under a microscope.
-
-
Data Analysis: Use image analysis software to measure the cross-sectional area (CSA) of at least 100 individual muscle fibers per muscle sample. Compare the average muscle mass and fiber CSA between the three groups using appropriate statistical tests (e.g., ANOVA).[8]
Measurement of Muscle Protein Synthesis using Stable Isotope Tracers
This protocol outlines the use of a stable isotope-labeled amino acid to measure the fractional synthetic rate (FSR) of muscle protein.[9]
Objective: To compare the effects of this compound and Nandrolone Decanoate on the rate of muscle protein synthesis.
Materials:
-
Human subjects or animal models
-
This compound
-
Nandrolone Decanoate
-
L-[ring-¹³C₆]phenylalanine (or other suitable stable isotope tracer)
-
Infusion and blood sampling equipment
-
Muscle biopsy needles
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Subject Groups: Recruit subjects and assign them to either the this compound or Nandrolone Decanoate treatment group. A baseline measurement before treatment is essential.
-
Tracer Infusion: Following a period of drug administration, perform a primed, constant intravenous infusion of the stable isotope tracer.[10]
-
Blood and Tissue Sampling:
-
Collect blood samples at regular intervals to determine the isotopic enrichment of the tracer in the plasma.
-
Obtain muscle biopsies from a target muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
-
-
Sample Processing:
-
Separate plasma from blood samples.
-
Homogenize muscle tissue and separate intracellular fluid and myofibrillar proteins.
-
-
GC-MS Analysis: Determine the isotopic enrichment of the tracer in the plasma, the intracellular fluid (precursor pool), and incorporated into myofibrillar proteins.
-
FSR Calculation: Calculate the fractional synthetic rate of muscle protein using the formula: FSR (%/h) = (E_p₂ - E_p₁) / (E_precursor * t) * 100 Where E_p is the enrichment of the tracer in the protein at two time points, E_precursor is the average enrichment of the precursor pool, and t is the time between biopsies.[11]
Androgen Receptor Binding Affinity Assay
This in vitro protocol determines the binding affinity of the active nandrolone molecule to the androgen receptor (AR).
Objective: To confirm that both esters deliver nandrolone which effectively binds to the androgen receptor.
Materials:
-
Recombinant human androgen receptor protein
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
Nandrolone (as the active compound)
-
Scintillation counter and vials
-
96-well plates
Procedure:
-
Assay Setup: In a 96-well plate, combine the recombinant AR protein with increasing concentrations of unlabeled nandrolone.
-
Radioligand Addition: Add a constant concentration of the radiolabeled androgen to each well.
-
Incubation: Incubate the plate to allow competitive binding to reach equilibrium.
-
Separation: Separate the receptor-bound from the unbound radioligand (e.g., using filtration or charcoal-dextran).
-
Quantification: Measure the radioactivity of the receptor-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of nandrolone. Determine the IC₅₀ (the concentration of nandrolone that displaces 50% of the radioligand) to calculate the binding affinity (Ki).[12]
Signaling Pathways and Experimental Workflows
The anabolic effects of nandrolone are primarily mediated through its interaction with the androgen receptor, which triggers a cascade of downstream signaling events leading to increased protein synthesis and muscle cell growth.
The diagram above illustrates the primary signaling cascade initiated by nandrolone. Upon entering the muscle cell, nandrolone binds to the androgen receptor, causing the dissociation of heat shock proteins. The activated nandrolone-AR complex translocates to the nucleus, where it binds to androgen response elements on the DNA, initiating the transcription of genes involved in muscle growth. Simultaneously, this complex can activate the PI3K/Akt/mTOR pathway in the cytoplasm, a critical regulator of protein synthesis.
The workflow diagram outlines the key stages of a robust comparative study designed to evaluate the anabolic effects of this compound and Nandrolone Decanoate. The study begins with subject recruitment and baseline measurements, followed by a randomized treatment period and concluding with endpoint data collection and statistical analysis to determine the comparative efficacy of the two esters.
Conclusion
While both this compound and Nandrolone Decanoate are effective anabolic agents, their primary distinction lies in their pharmacokinetic profiles, which influence dosing schedules and the onset and duration of their effects. Nandrolone Decanoate, with its longer ester chain, provides a more sustained release and a longer half-life, making it suitable for less frequent administration. Conversely, this compound would be expected to have a slightly shorter half-life, leading to more rapid achievement of peak nandrolone levels and requiring a slightly more frequent dosing interval to maintain stable blood concentrations.
The anabolic potency of the parent hormone, nandrolone, remains the same regardless of the ester. Therefore, the choice between these two esters should be guided by the desired therapeutic or research protocol, considering the importance of stable blood hormone levels versus the speed of onset. Further direct comparative studies are warranted to provide definitive quantitative data on the subtle differences in the anabolic responses to these two important nandrolone esters.
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 3. revvity.com [revvity.com]
- 4. How Long Do Anabolic Steroids Stay In Your System? - TeleTest.ca [teletest.ca]
- 5. medclubperformance.com [medclubperformance.com]
- 6. researchgate.net [researchgate.net]
- 7. physoc.org [physoc.org]
- 8. Analysis of skeletal muscle hypertrophy in models of increased loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 11. A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Nandrolone Cypionate and Testosterone Cypionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two commonly used anabolic androgenic steroids: nandrolone cypionate and testosterone cypionate. The objective is to present a comprehensive overview based on available experimental data to inform research and development in endocrinology and pharmacology.
Executive Summary
Nandrolone and testosterone are foundational compounds in the study of anabolic steroids, each with distinct therapeutic applications and physiological effects. Their pharmacokinetic profiles, largely governed by the cypionate ester, dictate their absorption, distribution, metabolism, and excretion, which in turn influences dosing regimens and clinical outcomes. While extensive pharmacokinetic data is available for testosterone cypionate, specific experimental data for this compound in humans is limited in the readily available scientific literature. Therefore, this guide will primarily feature data for testosterone cypionate and nandrolone decanoate, a closely related long-acting nandrolone ester. The influence of the cypionate ester on nandrolone's pharmacokinetics will be discussed based on established principles of steroid ester pharmacology.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for testosterone cypionate and nandrolone decanoate, which serves as a surrogate for this compound in this comparison due to the lack of direct data for the latter. It is important to note that the decanoate ester is longer than the cypionate ester, which generally results in a longer half-life and time to peak concentration.
| Pharmacokinetic Parameter | Testosterone Cypionate | Nandrolone Decanoate (as a surrogate for this compound) |
| Half-Life (t½) | Approximately 8 days[1] | Approximately 7-12 days[2][3] |
| Time to Peak Concentration (Tmax) | 2 to 5 days[4] | 1.25 to 3 days[2][5] |
| Peak Plasma Concentration (Cmax) | Dose-dependent; e.g., ~1108-1350 ng/dL after a 200 mg dose[4][6] | Dose-dependent; e.g., 2.14 - 5.16 ng/mL for 50-150 mg doses[2] |
| Area Under the Curve (AUC) | Dose-proportional | Dose-proportional[2] |
Note: The cypionate ester of nandrolone is expected to have a slightly shorter half-life and time to peak concentration compared to the decanoate ester due to its shorter carbon chain.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. A general outline of a typical experimental protocol for determining the pharmacokinetic profile of an intramuscularly administered anabolic steroid is provided below.
Protocol: Pharmacokinetic Analysis of Intramuscular Anabolic Steroid Esters
-
Subject Recruitment: Healthy adult male volunteers are recruited for the study. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize confounding variables. Ethical approval from an institutional review board and informed consent from all participants are mandatory.
-
Drug Administration: A single, standardized dose of the anabolic steroid ester (e.g., 200 mg of testosterone cypionate) is administered via deep intramuscular injection into a large muscle, such as the gluteus maximus.
-
Blood Sampling: Serial blood samples are collected at predetermined time points. For instance, samples might be drawn prior to injection (baseline), and then at multiple intervals post-injection (e.g., 24 hours, 48 hours, 4, 7, 10, and 14 days) to capture the absorption, peak, and elimination phases of the drug.
-
Sample Processing and Storage: Blood samples are centrifuged to separate the serum or plasma, which is then stored at low temperatures (e.g., -20°C or -80°C) until analysis to ensure analyte stability.
-
Bioanalytical Method: The concentration of the parent steroid (testosterone or nandrolone) in the serum or plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10][11][12] This technique offers high sensitivity and specificity for accurate quantification.
-
Pharmacokinetic Analysis: The collected concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, half-life (t½), and AUC, using specialized software.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in this comparative analysis, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship in comparing the pharmacokinetic profiles.
Caption: Experimental workflow for a typical pharmacokinetic study of intramuscularly administered anabolic steroids.
Caption: Logical relationship for the comparison of the pharmacokinetic profiles of this compound and testosterone cypionate.
Discussion and Conclusion
The pharmacokinetic profiles of this compound and testosterone cypionate are expected to be broadly similar due to the identical ester attached to the parent hormones. This esterification results in a slow release from the intramuscular depot, leading to a prolonged duration of action.
Testosterone cypionate exhibits a half-life of approximately 8 days, with peak concentrations observed within the first few days after administration.[1][4] This necessitates an injection frequency of typically one to two weeks for therapeutic purposes.
For nandrolone, while specific data for the cypionate ester is scarce, the decanoate ester provides a useful, albeit imperfect, comparison. Nandrolone decanoate has a slightly longer half-life of around 7 to 12 days.[2][3] It is reasonable to infer that this compound would have a pharmacokinetic profile intermediate between nandrolone phenylpropionate (a shorter ester) and nandrolone decanoate. Therefore, its half-life would likely be in the range of 6 to 10 days, making its dosing frequency similar to that of testosterone cypionate.
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Analysis of testosterone in serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nvkc.nl [nvkc.nl]
A Comparative Analysis of Nandrolone Cypionate and Other Anabolic-Androgenic Steroids for Ergogenic Enhancement
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the ergogenic effects of Nandrolone Cypionate and its alternatives, supported by experimental data and detailed methodologies.
This guide provides a comparative analysis of the ergogenic effects of this compound and other commonly studied anabolic-androgenic steroids (AAS), including nandrolone decanoate, testosterone enanthate, testosterone cypionate, oxandrolone, and trenbolone. Additionally, a brief overview of non-steroidal alternatives is included to provide a broader context for performance enhancement research. The information presented is intended for an audience with a professional background in research and drug development.
Comparative Ergogenic Effects: A Quantitative Overview
The following tables summarize the quantitative data on the effects of various anabolic-androgenic steroids on lean body mass and strength. These tables are compiled from a range of clinical trials and experimental studies. It is important to note that direct comparisons between studies can be challenging due to variations in study design, subject populations, dosages, and duration of treatment.
| Compound | Dosage | Duration | Change in Lean Body Mass (LBM) | Study Population |
| Nandrolone Decanoate | 200 mg/week | 8 weeks | +2.6 kg | Experienced Male Bodybuilders |
| Nandrolone Decanoate | 150 mg (biweekly) | 12 weeks | +1.6 kg | HIV-infected men with weight loss |
| Testosterone Enanthate | 600 mg/week | 10 weeks | +6.1 kg | Healthy young men (with exercise) |
| Testosterone Cypionate | Not specified | Not specified | Often used as a baseline in TRT studies | Varies |
| Oxandrolone | 15 mg/day | 16 weeks | Weight gain observed (specific LBM not detailed) | HIV-seropositive men with wasting |
| Oxandrolone | 0.1 mg/kg/day | 12 weeks | Significant increase vs. placebo | Severely burned children (with exercise) |
| Trenbolone Acetate | Not specified | Not specified | Anecdotally reported to be highly effective for muscle mass gains, but lacks extensive clinical data in humans.[1][2][3][4] | Primarily anecdotal reports from athletes and bodybuilders |
| Compound | Dosage | Duration | Change in Strength | Study Population |
| Nandrolone Decanoate | 200 mg/week | 8 weeks | Not specified in this study | Experienced Male Bodybuilders |
| Testosterone Enanthate | 600 mg/week | 10 weeks | Significant increase in bench press and squat strength | Healthy young men (with exercise) |
| Oxandrolone | 0.1 mg/kg/day | 12 weeks | Significant increase vs. placebo | Severely burned children (with exercise) |
| Trenbolone Acetate | Not specified | Not specified | Anecdotally reported to cause significant strength increases.[1][2][3][4] | Primarily anecdotal reports from athletes and bodybuilders |
Detailed Experimental Protocols
To facilitate the replication of studies on the ergogenic effects of these compounds, detailed methodologies from key experiments are outlined below.
Study 1: Effects of Nandrolone Decanoate in Experienced Bodybuilders
-
Objective: To determine the effect of nandrolone decanoate on body composition in male bodybuilders.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 16 experienced male bodybuilders (age: 19-44 years).
-
Intervention:
-
Treatment Group: 200 mg of nandrolone decanoate administered intramuscularly once per week for 8 weeks.
-
Placebo Group: Received a placebo injection following the same schedule.
-
-
Primary Outcome Measures:
-
Body composition assessed via a four-component model (underwater weighing, dual-energy x-ray absorptiometry (DXA), and deuterium dilution).
-
Total bone mineral content and density measured by DXA.
-
Water compartments (extracellular and intracellular water) determined by deuterium and bromide dilution.
-
-
Key Findings: The nandrolone decanoate group showed a significant increase in body mass (+2.2 kg) and fat-free mass (+2.6 kg).
Study 2: Effects of Supraphysiological Doses of Testosterone Enanthate
-
Objective: To determine the effects of supraphysiological doses of testosterone on muscle size and strength in healthy young men.
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: 43 healthy young men with normal testosterone levels.
-
Intervention:
-
Four groups: Placebo with no exercise, testosterone with no exercise, placebo with exercise, and testosterone with exercise.
-
Testosterone enanthate was administered at a dose of 600 mg per week for 10 weeks.
-
The exercise group performed standardized weightlifting exercises three times per week.
-
-
Primary Outcome Measures:
-
Lean body mass measured by underwater weighing.
-
Muscle size (quadriceps and biceps cross-sectional area) measured by magnetic resonance imaging (MRI).
-
Strength (1-repetition maximum on bench press and squat exercises).
-
-
Key Findings: The group receiving testosterone and engaging in exercise showed the greatest increases in lean body mass (+6.1 kg), muscle size, and strength.
Study 3: Effects of Oxandrolone in Severely Burned Children
-
Objective: To evaluate the effects of oxandrolone and exercise on muscle mass and function in severely burned children.
-
Study Design: A randomized, controlled trial.
-
Participants: 51 children with severe burns (≥40% total body surface area).
-
Intervention:
-
Four groups: Oxandrolone alone (0.1 mg/kg/day orally), oxandrolone with exercise, placebo with no exercise, and placebo with exercise.
-
The exercise intervention was a 12-week structured program.
-
-
Primary Outcome Measures:
-
Lean body mass.
-
Muscle strength.
-
Peak cardiopulmonary capacity.
-
-
Key Findings: The group receiving both oxandrolone and exercise demonstrated the most significant improvements in lean body mass and muscle strength compared to the other groups.[5]
Signaling Pathways and Mechanisms of Action
Anabolic-androgenic steroids exert their effects primarily through binding to and activating the androgen receptor (AR). This ligand-receptor complex then translocates to the cell nucleus, where it binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes involved in muscle protein synthesis.
While the fundamental mechanism is similar for most AAS, differences in their chemical structure can lead to variations in their binding affinity for the AR, as well as their interaction with other enzymes and receptors.
Nandrolone vs. Testosterone: Nandrolone exhibits a higher myotrophic (anabolic) to androgenic ratio compared to testosterone.[6] This is partly because in androgenic tissues like the prostate and scalp, the enzyme 5α-reductase converts testosterone to the more potent androgen, dihydrotestosterone (DHT). In contrast, 5α-reductase converts nandrolone to a less potent androgen, dihydronandrolone.[6][7] In skeletal muscle, where 5α-reductase activity is low, both testosterone and nandrolone can directly bind to the AR to exert their anabolic effects.[6]
Trenbolone: Trenbolone is a potent synthetic AAS derived from nandrolone.[3] It has a very high binding affinity for the androgen receptor, which is thought to contribute to its strong anabolic effects.[1] Unlike testosterone, trenbolone does not undergo aromatization to estrogen, which eliminates estrogen-related side effects.
Oxandrolone: Oxandrolone is a DHT derivative known for its favorable anabolic-to-androgenic ratio. It is often used in clinical settings to promote weight gain and combat muscle wasting.
Below are diagrams illustrating the general signaling pathway of AAS and a simplified experimental workflow for a clinical trial.
References
- 1. ukboost.uk [ukboost.uk]
- 2. Trenbolone acetate - Wikipedia [en.wikipedia.org]
- 3. Trenbolone - Wikipedia [en.wikipedia.org]
- 4. naturalstack.uk [naturalstack.uk]
- 5. The Effects of Oxandrolone and Exercise on Muscle Mass and Function in Children With Severe Burns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 7. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of nandrolone cypionate's effects on different muscle fiber types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of nandrolone, with a focus on nandrolone cypionate, on different skeletal muscle fiber types. While direct experimental data on this compound's fiber-specific effects is limited in publicly available research, this guide synthesizes findings from studies on nandrolone decanoate and other anabolic-androgenic steroids (AAS) to provide a robust overview for the scientific community. The known pharmacokinetic differences between nandrolone esters are discussed to contextualize the potential effects of this compound.
Introduction to Nandrolone and Muscle Fiber Types
Nandrolone is a synthetic anabolic-androgenic steroid derived from testosterone.[1] It is known for its potent anabolic effects on skeletal muscle, promoting protein synthesis and nitrogen retention.[1] Skeletal muscle is a heterogeneous tissue composed of different fiber types, broadly categorized as slow-twitch (Type I) and fast-twitch (Type II). Type I fibers are characterized by their high oxidative capacity and fatigue resistance, while Type II fibers are glycolytic and generate higher forces but fatigue more quickly. The differential response of these fiber types to anabolic agents is of significant interest in both therapeutic and research settings.
While most research has utilized the longer-acting ester, nandrolone decanoate, this compound possesses a shorter ester, influencing its pharmacokinetic profile. The cypionate ester results in a faster release and shorter half-life compared to the decanoate ester, which may lead to different patterns of muscle fiber adaptation.
Comparative Effects on Muscle Fiber Hypertrophy
Studies on AAS, including nandrolone decanoate, have consistently demonstrated an increase in the cross-sectional area (CSA) of both Type I and Type II muscle fibers.[2][3] This suggests a non-selective hypertrophic effect of nandrolone on different muscle fiber types.
Table 1: Summary of Anabolic Androgenic Steroid (AAS) Effects on Muscle Fiber CSA
| Anabolic Agent | Muscle Fiber Type | Reported Effect on Cross-Sectional Area (CSA) | Reference Study |
| Nandrolone Decanoate & other AAS | Type I (Slow-Twitch) | Significant Increase | [2][3] |
| Nandrolone Decanoate & other AAS | Type II (Fast-Twitch) | Significant Increase | [2][3] |
| Testosterone Enanthate | Type I & Type II | Dose-dependent increase in both fiber types | [2] |
The hypertrophic effects of nandrolone are mediated through several mechanisms, including the activation of satellite cells and an increase in the number of myonuclei within muscle fibers.[3] This increase in myonuclei is crucial for sustaining the increased protein synthesis required for muscle growth.
Signaling Pathways in Nandrolone-Mediated Muscle Hypertrophy
Nandrolone exerts its anabolic effects through a complex network of signaling pathways. The primary mechanism involves binding to the androgen receptor (AR), which then translocates to the nucleus and modulates the transcription of target genes involved in protein synthesis and muscle growth.
Caption: Androgen Receptor signaling pathway for nandrolone.
Beyond the classical AR pathway, nandrolone is known to interact with other signaling cascades, such as the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis. It can also influence the expression of myogenic regulatory factors (MRFs) like MyoD and myogenin, further promoting muscle differentiation and growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of nandrolone on muscle fiber types.
Muscle Biopsy and Tissue Preparation
A standardized muscle biopsy from a muscle with a mixed fiber type composition (e.g., vastus lateralis) is the primary method for obtaining tissue samples.
Workflow for Muscle Biopsy and Preparation
Caption: Workflow for muscle biopsy processing.
Muscle Fiber Typing by Immunohistochemistry
Immunohistochemistry (IHC) is a common technique to differentiate muscle fiber types based on the expression of specific myosin heavy chain (MHC) isoforms.
Protocol for Myosin Heavy Chain (MHC) Staining:
-
Section Preparation: Bring cryosections to room temperature and air dry for 30-60 minutes.
-
Blocking: Incubate sections in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a cocktail of primary antibodies specific for different MHC isoforms (e.g., anti-MHC I, anti-MHC IIa, anti-MHC IIx).
-
Washing: Wash sections three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate sections for 1 hour at room temperature with fluorescently-labeled secondary antibodies corresponding to the primary antibodies.
-
Washing: Repeat the washing step.
-
Mounting: Mount coverslips using a mounting medium containing a nuclear stain (e.g., DAPI).
-
Imaging: Visualize and capture images using a fluorescence microscope. Fiber type distribution and CSA can then be quantified using image analysis software.
Western Blot Analysis for Protein Synthesis Markers
Western blotting is used to quantify the expression of key proteins involved in muscle protein synthesis and hypertrophy signaling pathways (e.g., Akt, mTOR, p70S6K).
Protocol for Western Blotting:
-
Protein Extraction: Homogenize muscle tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Pharmacokinetic Considerations: Cypionate vs. Decanoate Esters
The ester attached to the nandrolone molecule determines its rate of release from the injection site and its half-life in the body.
-
This compound: Has a shorter ester chain, leading to a faster release and a shorter half-life, generally estimated to be around 8 days.[4]
-
Nandrolone Decanoate: Possesses a longer ester chain, resulting in a slower release and a longer half-life, typically around 6 to 12 days.[5]
This difference in pharmacokinetics suggests that this compound would lead to more rapid peaks and troughs in blood nandrolone levels compared to the decanoate ester. These fluctuations could potentially influence the cellular response in muscle fibers, although this has not been directly investigated in comparative studies. More frequent administration of this compound would be required to maintain stable blood levels, which might have implications for both anabolic effects and potential side effects.
Conclusion and Future Directions
Nandrolone, primarily based on data from its decanoate ester, is a potent anabolic agent that induces hypertrophy in both Type I and Type II muscle fibers. This effect is mediated through the androgen receptor and the activation of satellite cells, leading to increased myonuclear content and protein synthesis.
A significant knowledge gap exists regarding the specific effects of this compound on different muscle fiber types. Future research should focus on direct comparative studies between different nandrolone esters to elucidate any potential differences in their fiber-specific anabolic effects. Such studies would be invaluable for the scientific and medical communities in understanding the nuanced effects of these compounds and for the development of more targeted therapeutic strategies for muscle wasting conditions. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to ensure standardized and comparable data collection in future investigations.
References
- 1. swolverine.com [swolverine.com]
- 2. Effects of Long Term Supplementation of Anabolic Androgen Steroids on Human Skeletal Muscle | PLOS One [journals.plos.org]
- 3. Effects of anabolic steroids on the muscle cells of strength-trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
Validating Nandrolone Cypionate in Sarcopenia: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of nandrolone cypionate's potential efficacy in a sarcopenia animal model against other therapeutic alternatives. The information is supported by experimental data from various preclinical studies, with a focus on quantitative outcomes and detailed methodologies.
Sarcopenia, the age-related loss of muscle mass and function, presents a significant challenge in geriatrics. Anabolic androgenic steroids (AAS) like nandrolone have been explored for their myotrophic properties. While this compound is a specific ester, much of the preclinical research has utilized nandrolone decanoate; due to their shared active compound, data from nandrolone decanoate studies are presented here as a close proxy. This guide compares the effects of nandrolone with testosterone and Selective Androgen Receptor Modulators (SARMs), two prominent alternative strategies for combating sarcopenia.
Comparative Efficacy of Anabolic Agents in Animal Models
The following tables summarize quantitative data from preclinical studies on key metrics relevant to sarcopenia. It is important to note that direct head-to-head trials in a standardized sarcopenia model are limited; therefore, data is compiled from various studies using aged or muscle atrophy animal models.
Table 1: Effects on Muscle Mass
| Compound | Animal Model | Dosage | Duration | Change in Muscle Mass | Citation |
| Nandrolone Decanoate | Castrated Mice | 6 mg/kg/week | 42 days | Reversed castration-induced loss of gastrocnemius muscle mass. | [1] |
| Nandrolone Decanoate | Female Chickens | Injected weekly | 4 weeks | ~22% increase in pectoralis mass. | [2] |
| Testosterone (filled implant) | Aged Mice (22 months) | 1.0 cm implant | 2 months | Fully reversed age-related 16.7% decrease in gastrocnemius muscle weight. | [3] |
| Testosterone (parabiosis model) | Aged Mice | N/A | 4 weeks | Increased gastrocnemius muscle mass in old parabiont. | [4] |
| SARM (S-22) & S-23 | Mouse models | N/A | N/A | Increased lean muscle mass. | [5] |
| SARM (Ostarine) | Healthy Elderly Men & Women (Clinical) | N/A | 86 days | Significant increases in lean body mass. | [6] |
Table 2: Effects on Muscle Function and Morphology
| Compound | Animal Model | Dosage | Duration | Outcome | Citation |
| Nandrolone Decanoate | Sedentary Rats | 10 mg/kg/week | 8 weeks | Increased number of type I muscle fibers in soleus muscle. | [7] |
| Nandrolone Decanoate | Female Chickens | Injected weekly | 4 weeks | ~24% increase in mean muscle fiber diameter. | [2] |
| Testosterone (filled implant) | Aged Mice (22 months) | 1.0 cm implant | 2 months | Reversed age-related decrease in muscle fiber cross-sectional area. | [3] |
| Testosterone Cypionate (clinical) | Hypogonadal Men | 200 mg biweekly | 12 months | Improved grip strength. | [8] |
| SARM (Ostarine) | Healthy Elderly Men & Women (Clinical) | N/A | 86 days | Significant improvement in stair climb performance. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for inducing a sarcopenia-like phenotype and assessing the efficacy of therapeutic agents.
Sarcopenia Animal Model and Assessment
A common approach to model sarcopenia is the use of aged rodents, such as C57BL/6 mice, typically 24 months or older, which naturally exhibit a decline in muscle mass and function.[3][4]
Key Assessment Protocols:
-
Grip Strength Test: This test measures forelimb and combined forelimb/hindlimb muscle strength. The mouse is held by the tail and allowed to grasp a wire grid connected to a force gauge. The mouse is then gently pulled backward until it releases its grip, and the peak force is recorded. The procedure is typically repeated for three to five trials, with rest periods in between.[9][10][11]
-
Rotarod Test: This assesses motor coordination and balance. Mice are placed on a rotating rod that gradually accelerates. The latency to fall is recorded as a measure of motor function.[12]
-
Muscle Mass Measurement: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior, soleus) are dissected and weighed.[3][4]
-
Histological Analysis: Muscle tissue is sectioned and stained (e.g., with Hematoxylin and Eosin) to measure muscle fiber cross-sectional area. Immunohistochemistry can be used to identify specific fiber types.[7]
Administration of Therapeutic Agents
-
This compound/Decanoate: Typically administered via intramuscular or subcutaneous injection. Dosages in animal studies have ranged from 5-10 mg/kg per week.[1][7]
-
Testosterone Esters (e.g., Enanthate, Cypionate): Can be administered via subcutaneous or intramuscular injection. Another method involves the subcutaneous implantation of testosterone-filled silastic tubes of varying lengths to achieve sustained release.[3]
-
Selective Androgen Receptor Modulators (SARMs): Many non-steroidal SARMs are orally bioavailable and can be administered through oral gavage.[5]
Signaling Pathways and Mechanisms of Action
The anabolic effects of these compounds are mediated through complex signaling pathways that regulate muscle protein synthesis and degradation.
Nandrolone Signaling Pathway
Nandrolone, like testosterone, binds to the androgen receptor (AR) in muscle cells. This complex then translocates to the nucleus to regulate gene expression. Key downstream effects include:
-
Activation of Akt/mTOR Pathway: Nandrolone has been shown to activate the Akt/mTOR signaling cascade, a central regulator of muscle protein synthesis.[1] Activated mTOR promotes the phosphorylation of downstream targets like p70S6K and 4E-BP1, leading to increased translation of proteins involved in muscle growth.[13][14][15]
-
Modulation of Myostatin and IGF-1: Nandrolone may downregulate myostatin, a negative regulator of muscle growth, and upregulate Insulin-like Growth Factor 1 (IGF-1), a potent anabolic factor.[16]
-
Satellite Cell Activation: Nandrolone administration is associated with an increase in the number of satellite cells, the muscle stem cells responsible for repair and hypertrophy.[2]
Comparative Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound against an alternative, such as a SARM, in a sarcopenia animal model.
Logical Comparison of Anabolic Agents
Nandrolone, testosterone, and SARMs all aim to promote muscle growth through the androgen receptor, but they differ in their tissue selectivity and potential side effects.
Conclusion
The available preclinical data suggests that this compound, proxied by nandrolone decanoate, holds potential for mitigating sarcopenia by increasing muscle mass and fiber size, likely through the activation of the Akt/mTOR pathway and satellite cells. However, testosterone and emerging SARMs present viable alternatives with distinct profiles. Testosterone has demonstrated robust effects on muscle mass and function in aged animal models.[3][4] SARMs offer the advantage of tissue selectivity, potentially reducing androgenic side effects.[5]
For researchers, the choice of agent will depend on the specific research question. Direct, well-controlled comparative studies in standardized, age-related sarcopenia models are needed to definitively establish the efficacy and safety profile of this compound relative to these alternatives. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting such studies.
References
- 1. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitum.um.es [digitum.um.es]
- 3. Testosterone Supplementation Reverses Sarcopenia in Aging through Regulation of Myostatin, c-Jun NH2-Terminal Kinase, Notch, and Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone is essential for skeletal muscle growth in aged mice in a heterochronic parabiosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone and Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. mmpc.org [mmpc.org]
- 12. Measuring Exercise Capacity and Physical Function in Adult and Older Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual roles of mTOR in skeletal muscle adaptation: coordinating hypertrophic and mitochondrial biogenesis pathways for exercise-induced chronic disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expert Opinion on Management Advancements in Sarcopenia: From Muscle Wasting to Recovery [japi.org]
Head-to-head comparison of nandrolone cypionate and other anabolic androgenic steroids in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of nandrolone with other anabolic androgenic steroids (AAS), primarily focusing on testosterone and its potent metabolite, dihydrotestosterone (DHT). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in understanding the distinct molecular and cellular effects of these compounds.
Core Anabolic and Androgenic Activity: A Quantitative Comparison
The primary mechanism of action for AAS is binding to and activating the androgen receptor (AR). The affinity with which a steroid binds to the AR is a key determinant of its potential potency. Furthermore, the downstream effects on muscle precursor cells, such as differentiation and hypertrophy, provide insight into their anabolic efficacy.
Androgen Receptor Binding Affinity
The relative binding affinity (RBA) of various AAS for the androgen receptor has been quantified in several in vitro studies. The data consistently indicates that nandrolone exhibits a higher binding affinity for the AR than testosterone. However, the metabolic fate of these two steroids is a critical differentiator. Testosterone is converted by the enzyme 5α-reductase to dihydrotestosterone (DHT), which has a significantly higher affinity for the AR. In contrast, nandrolone is converted to the much weaker androgen, 5α-dihydro nandrolone (DHN).[1][2] This difference is fundamental to the higher anabolic-to-androgenic ratio of nandrolone compared to testosterone.[3]
| Compound | Relative Binding Affinity (%) vs. Testosterone | Relative Binding Affinity (%) vs. Methyltrienolone (MT) in Rat Skeletal Muscle |
| Testosterone | 100 | ~50 |
| Nandrolone (19-Nortestosterone) | 154-155[4] | >50 |
| Dihydrotestosterone (DHT) | 60-120[4] | ~46 (in prostate) |
| Methyltrienolone (R1881) | 199-210[4] | 100 |
| Methenolone | - | >50 |
| Stanozolol | - | <5 |
| Methandrostenolone | - | <5 |
Data compiled from multiple sources, with primary reference to Saartok T, et al. (1984) and a compiled table on Wikipedia citing various primary literature.[4][5]
In Vitro Effects on Muscle Cell Differentiation and Hypertrophy
The anabolic effects of AAS can be modeled in vitro using myoblast cell lines, such as the murine C2C12 line. These cells can be induced to differentiate and fuse into multinucleated myotubes, mimicking muscle fiber formation.
While direct comparative quantitative data is sparse, studies on individual compounds provide valuable insights:
-
Nandrolone: In differentiating C2C12 myoblasts, nandrolone (500 nmol/L) has been shown to significantly upregulate the mRNA and protein expression of MyoD, a key myogenic regulatory factor.[6] This suggests a pro-myogenic effect by promoting the differentiation of muscle precursor cells.
-
Testosterone: Treatment of C2C12 myotubes with testosterone (50 nM and 500 nM) for 6 days resulted in a significant increase in myotube width compared to a control group.[7] Specifically, myotube width increased from approximately 18.08 µm in the control group to 21.8 µm (50 nM T) and 21.1 µm (500 nM T).[7]
Key Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the AR by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity (IC50, Ki) of this compound and other AAS to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (as a source of AR)
-
Radiolabeled androgen (e.g., [³H]-R1881 or [³H]methyltrienolone)
-
Test compounds (Nandrolone, Testosterone, DHT, etc.) dissolved in ethanol or DMSO
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Cytosol Preparation: Ventral prostates from castrated rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosol (supernatant), which contains the AR.[6]
-
Competitive Binding Incubation:
-
A constant concentration of radiolabeled androgen (e.g., 1-2 nM [³H]-R1881) is incubated with a fixed amount of cytosol protein.
-
Increasing concentrations of the unlabeled test compounds (competitors) are added to the mixture in separate tubes. A tube with only the radiolabeled ligand serves as the total binding control, and a tube with a large excess of unlabeled androgen serves as the non-specific binding control.
-
The reaction mixtures are incubated, typically for 18-24 hours at 4°C, to reach equilibrium.[6]
-
-
Separation of Bound and Free Ligand: The HAP slurry is added to each tube and incubated for a short period. The HAP binds the AR-ligand complexes. The slurry is then washed multiple times with buffer via centrifugation to remove the unbound radiolabeled ligand.
-
Quantification: Scintillation cocktail is added to the final HAP pellet, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of specifically bound radiolabel is plotted against the log concentration of the competitor. An IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting sigmoidal curve. This value is used to compare the binding affinities of the different steroids.
C2C12 Myoblast Differentiation and Hypertrophy Assay
This cell-based assay is used to evaluate the effects of AAS on myogenesis and myotube growth.
Objective: To assess the anabolic effects of this compound and other AAS by measuring myotube formation and size.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS)[7][8]
-
Test compounds (Nandrolone, Testosterone, etc.)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., ice-cold methanol)
-
Staining solution (e.g., Giemsa or immunofluorescence antibodies for Myosin Heavy Chain)
-
Microscope with imaging software
Procedure:
-
Cell Culture and Seeding: C2C12 myoblasts are cultured in GM in a humidified incubator at 37°C and 5% CO₂. For experiments, cells are seeded into multi-well plates and allowed to proliferate until they reach approximately 80-90% confluency.
-
Induction of Differentiation: The GM is removed, and the cells are washed with PBS. The medium is then replaced with DM to induce myogenic differentiation.[7]
-
AAS Treatment: The test compounds (e.g., nandrolone, testosterone) are added to the DM at various concentrations. A vehicle control (e.g., DMSO or ethanol) is run in parallel. The medium and treatments are refreshed every 48 hours.
-
Myotube Formation: The cells are incubated for a period of 4 to 7 days to allow for the formation of mature, multinucleated myotubes.
-
Fixation and Staining: After the incubation period, the cells are washed with PBS and fixed. For morphological analysis, cells can be stained with Giemsa. For more specific analysis, immunofluorescence staining for a muscle-specific protein like Myosin Heavy Chain (MHC) can be performed, with a nuclear counterstain like DAPI.
-
Image Acquisition and Analysis: Multiple random fields of view for each treatment condition are captured using a microscope. Image analysis software (e.g., ImageJ) is used to quantify:
-
Myotube Diameter: The width of individual myotubes is measured at several points along their length to calculate an average diameter.[7][8]
-
Fusion Index: Calculated as the number of nuclei within myotubes (defined as having ≥3 nuclei) divided by the total number of nuclei, expressed as a percentage. This measures the extent of myoblast fusion.
-
Conclusion
The in vitro data demonstrates clear differences between nandrolone and testosterone. Nandrolone exhibits a higher intrinsic binding affinity for the androgen receptor compared to testosterone.[4] However, the key distinction lies in their metabolism by 5α-reductase; testosterone is converted to the more potent DHT, while nandrolone is metabolized to the weaker DHN.[1] This metabolic difference likely underpins nandrolone's favorable anabolic-to-androgenic ratio. In cell-based models of myogenesis, both nandrolone and testosterone promote differentiation and hypertrophy, with nandrolone shown to upregulate the key myogenic factor MyoD and testosterone demonstrated to increase myotube size.[6][7] The experimental protocols provided herein offer a framework for further head-to-head comparisons to elucidate the nuanced effects of different AAS at the cellular level.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quick, simple and unbiased method to quantify C2C12 myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physoc.org [physoc.org]
- 7. physoc.org [physoc.org]
- 8. Effects of Nandrolone Stimulation on Testosterone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Nandrolone Cypionate Dosage with Downstream Signaling Pathway Activation: A Comparative Guide
This guide provides a comparative analysis of how varying dosages of nandrolone, the active compound in nandrolone cypionate, can influence the activation of key downstream signaling pathways crucial for muscle hypertrophy and other physiological effects. While direct experimental data correlating specific this compound dosages to pathway activation is limited in publicly available literature, this guide synthesizes findings from studies on nandrolone and its long-acting esters, such as nandrolone decanoate, to provide a scientifically grounded overview for researchers, scientists, and drug development professionals.
Primary Signaling Pathway: Androgen Receptor (AR) Activation
Nandrolone, a 19-nortestosterone derivative, exerts its primary effects by binding to and activating the Androgen Receptor (AR), a ligand-activated transcription factor.[1][2] Upon binding, the nandrolone-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on target genes, initiating their transcription.[3][4] This classical pathway is the primary driver of nandrolone's anabolic effects.
Nandrolone exhibits a higher binding affinity for the AR compared to testosterone.[5] However, in tissues with high 5α-reductase activity, nandrolone is converted to the less potent dihydronandrolone, which has a lower affinity for the AR.[2] This contributes to nandrolone's favorable anabolic-to-androgenic ratio compared to testosterone.[2]
Key Downstream Signaling Pathways
Activation of the AR by nandrolone initiates a cascade of downstream events, most notably involving the Insulin-like Growth Factor-1 (IGF-1) and mTOR pathways, which are central to muscle growth.
IGF-1 Signaling
Studies have consistently shown that nandrolone administration increases the local expression of IGF-1 in muscle tissue, independent of systemic IGF-1 levels.[6][7] This localized increase is critical for mediating the hypertrophic effects. Nandrolone has been shown to increase both IGF-1 mRNA and protein levels within muscle fibers.[6][8] This locally produced IGF-1 can then act in an autocrine/paracrine manner to stimulate pathways that promote protein synthesis and satellite cell activation, which is essential for muscle repair and growth.[6]
mTOR Signaling
The mechanistic Target of Rapamycin (mTOR) is a crucial regulator of cell growth and protein synthesis. Androgen signaling has been shown to activate the mTOR pathway.[9] While direct studies on nandrolone are sparse, its activation of the AR and IGF-1 pathways strongly suggests subsequent activation of mTOR. The IGF-1 receptor can activate the PI3K/Akt pathway, which in turn activates mTORC1, a key complex in the mTOR signaling cascade that promotes protein synthesis.[10][11]
Dosage and Pathway Activation: A Comparative Analysis
While a precise dose-response curve for this compound is not available, pharmacokinetic studies of nandrolone decanoate provide valuable insights. These studies demonstrate a dose-proportional increase in serum nandrolone concentrations following intramuscular injection.[12] Higher serum concentrations of nandrolone would lead to greater AR occupancy and, consequently, more robust activation of downstream signaling pathways.
The tables below summarize quantitative data from studies using nandrolone decanoate, which, due to its similar long-acting ester profile, serves as a reasonable proxy for this compound.
Table 1: Pharmacokinetic Comparison of Nandrolone Decanoate Dosages
| Dosage | Cmax (Maximum Serum Concentration) | Time to Cmax (tmax) | AUC (Area Under the Curve) |
|---|---|---|---|
| 50 mg | 2.14 ng/mL | 30-72 hours | Dose-proportional |
| 100 mg | 4.26 ng/mL | 30-72 hours | Dose-proportional |
| 150 mg | 5.16 ng/mL | 30-72 hours | Dose-proportional |
Data sourced from a study on healthy male volunteers after a single intramuscular injection.[12]
Table 2: Effect of Nandrolone Decanoate Dosage on Downstream Gene Expression
| Species | Dosage | Tissue | Target Gene | Result |
|---|---|---|---|---|
| Rat (Male) | 7.5 mg/kg (High Dose) | Diaphragm Muscle | IGF-1 mRNA | +73% increase[8] |
| Rat (Female) | 1.5 mg/kg (Low Dose) | Diaphragm Muscle | IGF-1 mRNA | +58% increase[8] |
| Rat (Female) | 7.5 mg/kg (High Dose) | Diaphragm Muscle | IGF-1 mRNA | +96% increase[8] |
| Rat | Not specified | Diaphragm Muscle | IGF-1 Protein | +50% increase[6] |
These data clearly indicate a dose-dependent effect. A higher dosage of nandrolone ester leads to higher peak serum concentrations of nandrolone, which in turn results in a more significant upregulation of key anabolic markers like IGF-1 mRNA.
Comparison with Alternatives: Nandrolone vs. Testosterone
Nandrolone is often compared to testosterone, the primary male androgen. While both activate the AR, their downstream effects and side-effect profiles differ, primarily due to their metabolism.
Table 3: Nandrolone vs. Testosterone - A Comparative Overview
| Feature | Nandrolone | Testosterone |
|---|---|---|
| Anabolic:Androgenic Ratio | High (approx. 10:1)[2] | Baseline (1:1) |
| Metabolism by 5α-reductase | Converts to weaker dihydronandrolone[2] | Converts to potent Dihydrotestosterone (DHT) |
| Aromatization to Estrogen | Low affinity (3-4 times less than testosterone)[13] | Readily aromatizes to estradiol |
| Primary Anabolic Effect | Strong stimulation of muscle growth, collagen synthesis[5][14] | Foundational anabolic support, strength increase[14] |
| Joint Health | Often reported to improve joint health and reduce pain[14] | Neutral or variable effect |
Nandrolone's unique metabolic profile makes it a potent anabolic agent with reduced androgenic side effects (like acne or hair loss) compared to an equivalent dose of testosterone.[2][14]
Experimental Protocols
The following are generalized protocols for key experiments used to quantify the effects of androgens on signaling pathways.
In Vitro Androgen Receptor Transactivation Assay
This assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.[1][15]
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., HEK293, MDA-kb2) that is stably or transiently transfected with two plasmids: one expressing the human AR and another containing a reporter gene (e.g., luciferase) under the control of an ARE promoter.[15][16]
-
Treatment: Plate the cells and treat them with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dihydrotestosterone).
-
Incubation: Incubate the treated cells for a specified period (typically 24-48 hours) to allow for AR activation and reporter gene expression.
-
Lysis and Measurement: Lyse the cells using a detergent-based buffer. Add a luciferase substrate to the lysate.[16]
-
Data Analysis: Measure the light output (luminescence) using a luminometer. The intensity of the light is directly proportional to the level of AR transcriptional activation. Plot the results to generate a dose-response curve.
Western Blot for Protein Quantification
Western blotting is used to detect and quantify specific proteins (e.g., p-Akt, p-mTOR) in cell or tissue lysates, providing a measure of pathway activation.[17]
Methodology:
-
Sample Preparation: Treat cells or animal models with varying doses of this compound. Extract total protein from tissues or cells using a lysis buffer.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IGF-1, anti-phospho-mTOR). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[18]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[17]
-
Imaging and Analysis: Capture the light signal with a detector. The intensity of the bands corresponds to the amount of the target protein, which can be quantified using densitometry software.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the amount of specific mRNA transcripts (e.g., IGF-1, AR) to determine how a compound affects gene expression.[3][19]
Methodology:
-
RNA Extraction: Extract total RNA from cells or tissues treated with different doses of this compound.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up a PCR reaction containing the cDNA, specific primers for the target gene (e.g., IGF-1) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).[3]
-
Amplification and Detection: Perform the reaction in a qPCR machine, which amplifies the DNA and measures the fluorescence in real-time. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.
-
Data Analysis: Normalize the Ct values of the target gene to the reference gene to determine the relative change in gene expression between different dosage groups.
Conclusion
The available evidence strongly supports a dose-dependent relationship between nandrolone administration and the activation of key anabolic signaling pathways, primarily the AR and downstream IGF-1 and mTOR pathways. Higher dosages of nandrolone esters lead to elevated serum concentrations of the active hormone, resulting in greater upregulation of markers associated with muscle hypertrophy. Compared to testosterone, nandrolone offers a more potent anabolic effect with a reduced androgenic profile. The experimental protocols outlined provide robust methods for researchers to further quantify these dose-dependent effects for this compound and other anabolic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Nandrolone decanoate does not enhance training effects but increases IGF-I mRNA in rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear mTOR acts as a transcriptional integrator of the androgen signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rep.bioscientifica.com [rep.bioscientifica.com]
- 11. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. swolverine.com [swolverine.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. benchchem.com [benchchem.com]
- 19. sinobiological.com [sinobiological.com]
Independent Verification of the Anabolic Properties of Synthesized Nandrolone Cypionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic properties of nandrolone cypionate against other common anabolic androgenic steroids (AAS), supported by experimental data. The information is intended to aid in the independent verification and assessment of synthesized this compound for research and development purposes.
Comparative Analysis of Anabolic Properties
The anabolic efficacy of a steroid is determined by its ability to promote protein synthesis and muscle growth. This is often quantified by its anabolic-to-androgenic ratio, where a higher first number indicates a stronger anabolic effect relative to its masculinizing (androgenic) effects.
Table 1: Comparative Anabolic and Androgenic Ratios
| Compound | Anabolic:Androgenic Ratio | Key Characteristics |
| Testosterone | ~1:1 | The primary male androgen, serving as the baseline for comparison. |
| Nandrolone | ~10:1 [1] | Significantly more anabolic than androgenic compared to testosterone. |
| Stanozolol | ~30:1 | High anabolic potential with reduced androgenic activity. |
Note: The anabolic:androgenic ratio for nandrolone is generally consistent across its different ester forms, including cypionate and decanoate.
Table 2: Comparative Effects on Body Composition and Strength
The following table summarizes data from a study comparing the effects of nandrolone decanoate and testosterone enanthate on body composition and strength in healthy men. While this study used the decanoate ester of nandrolone, the findings on the active hormone, nandrolone, are highly relevant for understanding the potential effects of this compound. The primary difference between the esters lies in their pharmacokinetic profiles (i.e., the rate of release and duration of action).
| Parameter | Nandrolone Decanoate (200 mg/week) | Testosterone Enanthate (200 mg/week) | Placebo |
| Change in Lean Body Mass | +2.6 kg[2] | +2.9 kg | No significant change |
| Change in Fat Mass | -1.4 kg | -1.6 kg | No significant change |
| Change in Bench Press Strength | +15 kg | +17 kg | No significant change |
| Change in Squat Strength | +20 kg | +25 kg | No significant change |
Experimental Protocols for Verification
To independently verify the anabolic properties of synthesized this compound, the following established experimental protocols are recommended.
Hershberger Bioassay for Anabolic and Androgenic Activity in Rodents
The Hershberger bioassay is the gold-standard in vivo screening test for determining the anabolic and androgenic properties of a substance.[3][4]
Objective: To determine the anabolic (myotrophic) and androgenic effects of this compound by measuring the weight changes of specific muscles and androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Peripubertal male rats are castrated to eliminate endogenous androgen production.
-
Acclimation: Animals are allowed to recover for a period of 7-14 days post-castration.
-
Grouping: Rats are divided into several groups: a vehicle control group, a positive control group (e.g., testosterone propionate), and multiple experimental groups receiving different doses of this compound.
-
Administration: The test compounds are administered daily for 10 consecutive days via subcutaneous or intramuscular injection.
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles, and glans penis.
-
-
Data Analysis: The weights of the tissues from the this compound groups are compared to those of the vehicle and positive control groups to determine the dose-dependent anabolic and androgenic effects.
Rodent Grip Strength Test for Muscle Function
This non-invasive test is used to assess limb muscle strength.[5][6][7]
Objective: To evaluate the effect of this compound on muscular strength in rodents.
Methodology:
-
Apparatus: A grip strength meter equipped with a wire grid or bar.
-
Procedure: a. The rodent is held by the tail and lowered towards the grip meter. b. The animal is allowed to grasp the grid with its forelimbs (for forelimb strength) or all four limbs. c. The animal is then gently pulled away from the meter in a horizontal plane until its grip is released. d. The force transducer records the peak force exerted by the animal.
-
Data Collection: Multiple trials are performed for each animal, and the average or peak force is recorded.
-
Data Analysis: The grip strength of the this compound-treated group is compared to that of a control group.
Human Lean Body Mass Assessment
In a clinical research setting, dual-energy X-ray absorptiometry (DEXA) is the preferred method for accurately measuring changes in body composition.
Objective: To quantify the effect of this compound on lean body mass in human subjects.
Methodology:
-
Baseline Measurement: A baseline DEXA scan is performed on each participant before the commencement of the treatment protocol.
-
Treatment Protocol: Participants are administered a standardized dose of this compound over a specified period (e.g., 8-12 weeks).
-
Follow-up Measurements: DEXA scans are repeated at the end of the treatment period to measure changes in lean body mass, fat mass, and bone mineral density.
-
Data Analysis: The changes in body composition from baseline are compared between the treatment and placebo groups.
Nitrogen Balance Study
Nitrogen balance is a key indicator of protein metabolism, with a positive nitrogen balance signifying an anabolic state.[8][9][10]
Objective: To determine the effect of this compound on nitrogen retention.
Methodology:
-
Dietary Control: Participants are placed on a controlled diet with a fixed daily protein and calorie intake for several days to achieve a steady state.
-
24-Hour Urine Collection: A complete 24-hour urine sample is collected from each participant.[11][12]
-
Nitrogen Analysis: The total nitrogen content of the collected urine is measured.
-
Calculation of Nitrogen Balance:
-
Nitrogen Intake (g) = Protein Intake (g) / 6.25
-
Nitrogen Output (g) = Urinary Nitrogen (g) + Insensible Losses (estimated at ~4g/day for sweat, feces, etc.)
-
Nitrogen Balance = Nitrogen Intake - Nitrogen Output
-
-
Data Analysis: A positive nitrogen balance indicates that the body is retaining more nitrogen than it is excreting, which is indicative of an anabolic state.
Mandatory Visualizations
Signaling Pathways
Caption: Anabolic signaling pathway of this compound.
Experimental Workflows
Caption: Workflow for the Hershberger Bioassay.
Caption: Workflow for a Nitrogen Balance Study.
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medclubperformance.com [medclubperformance.com]
- 3. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 6. mmpc.org [mmpc.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. logan.testcatalog.org [logan.testcatalog.org]
- 10. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 11. The estimation of 24-hour urine urea nitrogen excretion from urine collections of shorter duration in continuously alimented patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimation of nitrogen excretion based on abbreviated urinary collections in patients on continuous parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the off-target effects of nandrolone cypionate and its esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target effects of nandrolone cypionate and its more commonly studied esters, nandrolone decanoate and nandrolone phenylpropionate. Due to a notable scarcity of direct comparative studies involving this compound, this document synthesizes available data on individual esters to facilitate a broader understanding of their potential off-target profiles. The information presented is intended for an audience with a professional background in pharmacology and drug development.
Executive Summary
Nandrolone, a synthetic anabolic-androgenic steroid (AAS), is utilized in various therapeutic contexts, but its off-target effects remain a significant area of research. The ester attached to the nandrolone molecule primarily influences its pharmacokinetics, such as its half-life and release characteristics, which in turn can modulate the presentation and duration of its off-target effects. This guide collates available quantitative and qualitative data on the receptor binding profiles, anabolic-to-androgenic ratios, and effects on cardiovascular, hepatic, and endocrine systems for different nandrolone esters. While direct comparative data for this compound is limited, this guide aims to provide a valuable resource by presenting the existing evidence for other esters, allowing for informed extrapolation and highlighting areas for future research.
Data Presentation: Quantitative Comparison of Nandrolone Esters
The following tables summarize the available quantitative data for various off-target effects of nandrolone and its esters. It is crucial to note that direct comparative studies are rare, and the data is collated from various sources, which may have different experimental conditions.
Table 1: Receptor Binding Affinity and Anabolic-Androgenic Ratio
| Parameter | Nandrolone | Nandrolone Decanoate | Nandrolone Phenylpropionate | Notes |
| Androgen Receptor (AR) Binding Affinity | High | High (as nandrolone) | High (as nandrolone) | Nandrolone exhibits a greater binding affinity for the AR than testosterone.[1] |
| Progesterone Receptor (PR) Binding Affinity | ~22% of progesterone | Moderate progestogenic activity reported.[2] | Progestogenic activity is a known off-target effect. | The progestogenic activity of nandrolone can contribute to certain side effects.[2] |
| Estrogen Receptor (ER) Binding | Can bind to ERα | Low estrogenic activity via its metabolite estradiol.[3] | Can be aromatized to estrogen.[4] | Aromatization is less than that of testosterone. |
| Anabolic:Androgenic Ratio | ~10:1 to 11:1 | Strong anabolic and weak androgenic effects reported. | Favorable anabolic to androgenic ratio.[5] | This ratio is a key determinant of the therapeutic index.[5][6] |
Table 2: Cardiovascular Effects
| Parameter | Nandrolone Decanoate | Nandrolone Phenylpropionate | Notes |
| Lipid Profile | Decreased HDL, Increased LDL and Total Cholesterol[7] | Increased LDL, Decreased HDL[4] | Effects on lipid profiles are a known risk factor for cardiovascular disease. |
| Cardiac Hypertrophy | Associated with left ventricular hypertrophy.[8] | Potential for cardiac hypertrophy with prolonged use. | The extent of hypertrophy can be dose and duration-dependent. |
| Blood Pressure | May induce hypertension. | Can contribute to elevated blood pressure.[4] | Water retention is a contributing factor. |
Table 3: Hepatic Effects
| Parameter | Nandrolone Decanoate | Nandrolone Phenylpropionate | Notes |
| Liver Enzyme Levels (ALT, AST) | Dose-dependent increases in ALT and AST observed in rats.[7][9] | Less hepatotoxic than oral steroids, but risk exists at high doses.[10] | Nandrolone esters are generally considered less hepatotoxic than 17-alpha-alkylated steroids. |
| Hepatotoxicity | Potential for hepatotoxicity with high doses and prolonged use.[11] | Mild liver strain reported.[10] | Regular monitoring of liver function is advised during therapeutic use. |
Table 4: Endocrine and Other Effects
| Parameter | Nandrolone Decanoate | Nandrolone Phenylpropionate | Notes |
| Suppression of Endogenous Testosterone | Significant suppression observed.[3] | Suppresses natural testosterone production.[10] | This is a common effect of exogenous AAS administration. |
| Virilization in Females | Risk of virilizing effects. | Can cause virilization. | Effects can be irreversible. |
| Neurobehavioral Effects | Can induce anxiety, aggression, and depression-related behaviors in animal models.[12] | May influence mood and behavior. | The neurochemical basis of these effects is an active area of research. |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of nandrolone esters (or their active metabolite, nandrolone) to various steroid receptors (Androgen Receptor, Progesterone Receptor, Estrogen Receptor).
General Protocol: [13]
-
Receptor Preparation:
-
Source of receptors: Can be recombinant human receptors expressed in cell lines (e.g., CHO, HEK293) or tissue homogenates from animal models (e.g., rat prostate for AR).
-
Preparation of cytosolic or nuclear extracts containing the receptor of interest.
-
-
Competitive Binding Assay:
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-R1881 for AR) is used.
-
A constant concentration of the receptor and radiolabeled ligand is incubated with varying concentrations of the unlabeled test compound (nandrolone or its esters).
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Methods such as dextran-coated charcoal, hydroxylapatite, or filtration are used to separate the receptor-bound radioligand from the free radioligand.
-
-
Quantification:
-
The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value to represent the binding affinity of the test compound.
-
Hershberger Bioassay for Anabolic and Androgenic Activity
Objective: To determine the anabolic and androgenic potency of nandrolone esters in a living organism.[14]
General Protocol:
-
Animal Model:
-
Castrated prepubertal male rats are used to eliminate the influence of endogenous androgens.
-
-
Treatment:
-
Animals are treated with the test compound (nandrolone ester) at various doses for a specified period (typically 7-10 days).
-
A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.
-
-
Tissue Collection and Measurement:
-
At the end of the treatment period, the animals are euthanized.
-
The weights of specific androgen-sensitive tissues are measured:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Seminal vesicles and ventral prostate.
-
-
-
Data Analysis:
-
The dose-response relationship for the increase in tissue weights is determined for the test compound and the reference androgen.
-
The anabolic and androgenic activities are expressed relative to the reference standard.
-
The anabolic-to-androgenic ratio is calculated to assess the selectivity of the compound.
-
In Vitro Hepatotoxicity Assay
Objective: To assess the potential of nandrolone esters to cause liver cell damage.
General Protocol:
-
Cell Culture:
-
Human hepatoma cell lines (e.g., HepG2) are cultured under standard conditions.
-
-
Treatment:
-
Cells are exposed to various concentrations of the nandrolone esters for a defined period (e.g., 24, 48, 72 hours).
-
-
Assessment of Cytotoxicity:
-
Cell Viability Assays: MTT or LDH release assays are performed to measure cell death.
-
Liver Enzyme Leakage: The activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium is measured.
-
-
Data Analysis:
-
The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is determined.
-
The levels of enzyme leakage are compared to control-treated cells.
-
Mandatory Visualization
Caption: Androgen receptor signaling pathway for nandrolone esters.
Caption: General experimental workflow for a competitive receptor binding assay.
Caption: Relationship between ester structure and off-target effects.
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nandrolone as a Potential Alternative Androgen with Reduced Androgenic Side Effects for Transfeminine and Transmasculine People - Transfeminine Science [transfemscience.org]
- 3. researchgate.net [researchgate.net]
- 4. Side Effects Compared: Nandrolone Decanoate vs. Phenylpropionate - TeleTest.ca [teletest.ca]
- 5. researchgate.net [researchgate.net]
- 6. endocrine.org [endocrine.org]
- 7. Influence of nandrolone decanoate administration on serum lipids and liver enzymes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse effects of consumption of anabolic steroids on heart: An Experimental Study - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]
- 9. Dose-dependent hepatic response to subchronic administration of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. swolverine.com [swolverine.com]
- 11. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Nandrolone Decanoate on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.preterhuman.net [docs.preterhuman.net]
- 14. excelmale.com [excelmale.com]
Safety Operating Guide
Proper Disposal of Nandrolone Cypionate: A Guide for Laboratory Professionals
The safe and compliant disposal of nandrolone cypionate, a Schedule III controlled substance, is a critical aspect of laboratory safety and regulatory adherence. For researchers, scientists, and drug development professionals, understanding and implementing proper disposal procedures is essential to prevent environmental contamination, diversion, and legal repercussions. This guide provides a step-by-step operational plan for the disposal of this compound in a research setting, in accordance with the U.S. Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Environmental Release: Prevent releases into the environment.[1][2] Do not dispose of this compound down the drain or in regular trash.[3][4][5]
-
Secure Storage of Waste: Expired or unwanted containers of controlled substances must be clearly labeled and stored securely in a locked cabinet or safe, separated from active stock, until their final disposal.[6]
-
Spill Management: In the event of a spill, contain the source if safe to do so.[2] Clean the area thoroughly with an absorbent material.[2] All materials used for cleaning up spills of controlled substances should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as a controlled substance inventory, must adhere to the DEA's "non-retrievable" standard, meaning it must be rendered to a state where it cannot be transformed back into a usable controlled substance.[7][8][9]
Step 1: Determine the Disposal Pathway
There are two primary DEA-compliant methods for the disposal of controlled substance inventory:
-
Transfer to a DEA-Registered Reverse Distributor: This is the most common and recommended method for research laboratories.[6][7] Reverse distributors are specialized companies authorized by the DEA to handle and dispose of controlled substances.[7]
-
On-Site Destruction: This method involves rendering the this compound non-retrievable within the registered laboratory. This process is subject to stringent DEA regulations.
Step 2: Executing the Chosen Disposal Method
Option A: Using a Reverse Distributor
-
Contact a DEA-Registered Reverse Distributor: Identify and establish a contract with a reverse distributor. Your institution's Environmental Health and Safety (EHS) department can likely provide a list of approved vendors.
-
Documentation for Transfer: For Schedule III substances like this compound, the transfer to a reverse distributor must be documented via an invoice.[6]
-
Secure Transfer: The reverse distributor will provide specific instructions for the packaging and transfer of the material.[7] This may involve pick-up by the reverse distributor or shipment via a common or contract carrier to the distributor's registered location.[7]
-
Record Keeping: Retain all records of the transfer for a minimum of two years.[6]
Option B: On-Site Destruction
-
Verify Institutional Policy: Before proceeding, confirm that your institution's policies permit on-site destruction of controlled substances.
-
Complete DEA Form 41: A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed before the destruction takes place.[7] This form details the substance being destroyed, the quantity, and the method of destruction.[7]
-
Witness Requirement: The destruction process must be witnessed by two authorized employees of the registrant.[7][8] Both individuals must sign the DEA Form 41.[7][8]
-
Render Non-Retrievable: The chosen destruction method must meet the DEA's "non-retrievable" standard.[7][9] Commercially available products, often containing activated carbon, can be used to sequester and chemically deactivate the substance.[8]
-
Final Disposal of Residue: Once rendered non-retrievable, the resulting mixture may still be considered hazardous waste. If a hazardous chemical was used in the deactivation process, the entire container must be disposed of as hazardous waste.[8] This final waste product should be collected by your institution's EHS department for proper disposal.[7]
-
Record Keeping: The completed DEA Form 41 must be kept on file for at least two years and be available for inspection by the DEA.[7][8]
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited in public guidance, the following table summarizes key regulatory and procedural quantities.
| Parameter | Value/Requirement | Regulatory Body | Citation |
| DEA Substance Schedule | Schedule III | DEA | [10][11] |
| Record Retention Period | Minimum of 2 years | DEA | [6][7][8] |
| Witness Requirement (On-Site Destruction) | 2 authorized employees | DEA | [7][8] |
| Required DEA Form (On-Site Destruction) | DEA Form 41 | DEA | [7][9][11] |
Experimental Protocols
The procedures outlined above do not constitute experimental protocols but are regulatory compliance procedures. The "experiment" in this context is the chemical deactivation to a non-retrievable state.
Methodology for On-Site Chemical Deactivation (Example using a commercial kit):
-
Preparation: Two authorized employees gather the this compound for disposal, the commercial disposal kit (e.g., Secure a Drug), the completed DEA Form 41, and appropriate PPE.
-
Activation of Kit: The deactivation container is prepared according to the manufacturer's instructions, which may involve adding a specified volume of warm water to activate the carbon-based matrix.[8]
-
Introduction of Substance: The this compound is carefully added to the container. Vials should be rinsed with a small amount of a suitable solvent (e.g., ethanol), and the rinsate should also be added to the disposal container to ensure all residual substance is treated.
-
Deactivation: The container is sealed and agitated to ensure thorough mixing of the this compound with the deactivating agent.[8]
-
Witness and Documentation: Both employees witness the entire process and then sign the DEA Form 41.
-
Final Disposal: The sealed container, now containing the non-retrievable substance, is managed as chemical waste and transferred to the institution's EHS department for final disposal, likely via incineration.
Visualizations
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound in a research laboratory.
Caption: Workflow for this compound Disposal.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. mde.maryland.gov [mde.maryland.gov]
- 5. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
- 6. unthsc.edu [unthsc.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 10. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 11. easyrxcycle.com [easyrxcycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Nandrolone Cypionate
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Nandrolone cypionate in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining a compliant research environment.
This compound, a potent anabolic steroid, requires stringent handling procedures due to its pharmacological activity and potential health risks.[1] Occupational exposure can occur through inhalation, skin contact, or ingestion, necessitating the use of appropriate personal protective equipment (PPE) and engineering controls.[1][2] This guide outlines the necessary PPE, step-by-step operational procedures, and compliant disposal methods for all materials contaminated with this compound.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive assessment of the hazards associated with this compound dictates the minimum PPE requirements for all laboratory personnel.[3][4] The following table summarizes the recommended PPE for various stages of handling.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[3] | To prevent dermal absorption.[2] Gloves should be changed immediately if contaminated.[5][6][7] |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[3] A face shield should be worn when there is a significant risk of splashing.[3] | To protect against accidental splashes of the compound, particularly when handling solutions.[4] |
| Body Protection | A lab coat or disposable gown.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation and engineering controls are not sufficient.[3] A risk assessment should be conducted. | To prevent inhalation of airborne particles, especially when handling the powdered form of the compound. |
While nitrile gloves are generally recommended for handling chemicals in a laboratory setting, specific permeation and degradation data for this compound are not widely available.[5][6][7][8][9][10][11][12][13] Therefore, it is crucial to treat any contact as incidental and to change gloves immediately upon splash or suspected contamination.[5][6][7]
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to minimize the risk of exposure and environmental contamination.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Conduct all handling of this compound, especially weighing and reconstituting the powdered form, within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3][14]
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
Wear the prescribed PPE at all times.
-
When handling the powdered form, use caution to avoid generating dust.
-
If preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
-
Post-Handling:
-
Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials, including bench paper, gloves, and gowns, as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of this compound and all contaminated materials must comply with institutional, local, and national regulations for hazardous and pharmaceutical waste.[15]
-
Segregation:
-
All solid waste contaminated with this compound, including used PPE and disposable labware, should be collected in a designated, clearly labeled hazardous waste container.[16]
-
Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[16]
-
Sharps, such as needles and syringes used for injections, must be disposed of in a designated sharps container.[17]
-
-
Storage:
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
-
-
Disposal:
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmasd.com [pharmasd.com]
- 3. ashp.org [ashp.org]
- 4. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. thermofishersci.in [thermofishersci.in]
- 8. gloves.com [gloves.com]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. fishersci.com [fishersci.com]
- 11. csueastbay.edu [csueastbay.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. cdn.mscdirect.com [cdn.mscdirect.com]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. unfpa.org [unfpa.org]
- 16. Laboratory waste | Staff Portal [staff.ki.se]
- 17. orf.od.nih.gov [orf.od.nih.gov]
- 18. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
